Isopropyl 3,4,5-trihydroxybenzoate
Description
Properties
IUPAC Name |
propan-2-yl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSOSAONMOPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150554 | |
| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-60-9 | |
| Record name | Isopropyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl gallate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1138-60-9 | |
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| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
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| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3N4U82G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Antioxidant Mechanisms of Isopropyl 3,4,5-trihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG), is a synthetic ester of gallic acid and propanol.[1] Widely recognized for its potent antioxidant properties, IPG serves as a crucial additive in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] This guide elucidates the multifaceted antioxidant mechanisms of IPG, delving into its chemical structure, direct radical-scavenging activities, and its modulatory effects on cellular antioxidant pathways. We provide a comprehensive analysis of the structure-activity relationship, detailed experimental protocols for evaluating its efficacy, and a balanced perspective on its potential pro-oxidant activities. This document is intended to be a foundational resource for researchers aiming to harness the therapeutic and protective potential of IPG.
Introduction: The Chemical and Therapeutic Landscape of Isopropyl Gallate
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2] Phenolic compounds, owing to their ability to donate hydrogen or electrons to free radicals, are at the forefront of antioxidant research.[3]
Isopropyl Gallate (IPG) belongs to the family of gallic acid esters, which are well-regarded for their significant biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][5][6] Its molecular structure, featuring a stable aromatic ring and three hydroxyl (-OH) groups, is the cornerstone of its potent ability to counteract oxidative damage.[7] This guide will systematically dissect these structural features and link them to the diverse mechanisms through which IPG exerts its protective effects.
The Foundation of Antioxidant Efficacy: A Structural Perspective
The antioxidant capacity of IPG is intrinsically linked to its molecular architecture. The key features include:
-
The Galloyl Moiety: The 3,4,5-trihydroxybenzoate group is the primary site of antioxidant activity. The three hydroxyl groups arranged in ortho and para positions on the benzene ring significantly lower the bond dissociation enthalpy (BDE) of the O-H bonds, making hydrogen atom donation to free radicals energetically favorable.[8]
-
Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron can delocalize across the aromatic ring and the carboxyl group, which significantly reduces its reactivity and prevents it from initiating new oxidation chains.[7]
-
The Isopropyl Ester Group: Esterification of gallic acid's carboxyl group with propanol enhances the molecule's lipophilicity (hydrophobicity). This modification is crucial, as it allows IPG to better partition into lipidic environments, such as cell membranes and lipid-based food systems, thereby protecting them from lipid peroxidation.[9][10] The length of the alkyl chain influences this property, with shorter chains like propyl offering a balance of solubility and antioxidant activity.[11][12]
Core Antioxidant Mechanisms of Isopropyl Gallate
IPG employs a dual strategy to combat oxidative stress: direct interception of free radicals and modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging Mechanisms
IPG can neutralize free radicals through several chemical pathways. Theoretical and experimental studies suggest that the primary mechanism for gallates is Hydrogen Atom Transfer (HAT).[13][14]
-
Hydrogen Atom Transfer (HAT): This is the predominant mechanism where IPG donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting IPG phenoxyl radical is stable and non-reactive.[7][11]
IPG-(OH) + R• → IPG-(O•) + RH
-
Single Electron Transfer (SET): While considered a minor pathway for gallates compared to HAT, IPG can also donate an electron to a radical, forming a radical cation. This is more prevalent in polar solvents.[14]
IPG-(OH) + R• → IPG-(OH)•+ + R:-
Indirect Cellular Antioxidant Mechanisms
Beyond direct scavenging, IPG influences key cellular signaling pathways that govern the expression of a wide array of protective genes.
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oxidative or electrophilic stress, potentially induced by IPG or its metabolites, can cause Nrf2 to be released from Keap1.[16][17] The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[18] Studies have shown that propyl gallate can elevate the expression of Nrf2 and its downstream targets.[15]
This activation leads to the upregulated expression of:
-
Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Antioxidant Proteins: Including heme oxygenase-1 (HO-1) and enzymes involved in glutathione (GSH) synthesis and regeneration.[15][19]
Experimental Validation: Protocols and Data
Evaluating the antioxidant capacity of IPG requires a combination of in vitro chemical assays and cell-based models.
In Vitro Antioxidant Capacity Assays
These assays measure the direct radical-scavenging ability of a compound.
Table 1: Comparison of Common In Vitro Antioxidant Assays
| Assay | Principle | Radical Source | Measurement | Typical Standard |
| DPPH | Measures hydrogen-donating ability | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Colorimetric (decrease in absorbance at ~517 nm) | Trolox / Ascorbic Acid |
| ABTS | Measures scavenging of radical cations | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Colorimetric (decrease in absorbance at ~734 nm) | Trolox / Ascorbic Acid |
| FRAP | Measures reducing power | Ferric tripyridyltriazine (Fe³⁺-TPTZ) complex | Colorimetric (formation of Fe²⁺-TPTZ at ~593 nm) | FeSO₄ / Trolox |
Protocol 1: DPPH Radical Scavenging Assay
-
Objective: To determine the concentration of IPG required to scavenge 50% of DPPH radicals (IC₅₀).
-
Principle: The deep violet DPPH radical becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of IPG in methanol (e.g., 1 mg/mL). Create a serial dilution to obtain a range of concentrations.
-
Prepare a stock solution of a standard (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each IPG dilution (or standard/blank).
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value.
-
-
-
Causality: Methanol is the preferred solvent as it dissolves both the non-polar DPPH radical and the moderately polar IPG. The 30-minute incubation ensures the reaction reaches a steady state. A control (methanol + DPPH) is essential to establish the initial absorbance of the radical.
Cell-Based Antioxidant Assays
These assays provide a more biologically relevant assessment of antioxidant activity.
Protocol 2: Cellular ROS Measurement using DCFH-DA
-
Objective: To measure the ability of IPG to reduce intracellular ROS levels.
-
Principle: The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
IPG Pre-treatment: Remove the culture medium and treat cells with various concentrations of IPG (in serum-free media) for 1-2 hours. Include a vehicle control.
-
Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Induce Oxidative Stress: Wash cells again with PBS. Add an ROS-inducing agent (e.g., 100 µM H₂O₂ or Palmitic Acid[2]) to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm. Read kinetically over 1-2 hours.
-
-
Self-Validation: The experimental design must include:
-
Negative Control: Untreated cells (no IPG, no stressor) to establish baseline ROS.
-
Positive Control: Cells treated only with the stressor to establish maximal ROS induction.
-
Vehicle Control: Cells treated with the solvent used for IPG to rule out solvent effects.
-
A Note on Pro-oxidant Activity
Under certain conditions, particularly in the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), phenolic compounds including gallates can exhibit pro-oxidant behavior.[10][20] They can reduce metal ions, which then participate in Fenton-type reactions to generate highly reactive hydroxyl radicals.
Fe³⁺ + IPG → Fe²⁺ + IPG (oxidized) Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻
This dual role is concentration-dependent and highlights the importance of characterizing the full toxicological and pharmacological profile of any antioxidant compound in relevant biological systems.[10] Studies have shown that gallic acid and its esters can accelerate damage to DNA and sugars in the presence of ferric-EDTA and hydrogen peroxide.[10][20]
Conclusion and Future Directions
Isopropyl 3,4,5-trihydroxybenzoate is a powerful antioxidant whose efficacy stems from a combination of direct radical scavenging, primarily via hydrogen atom transfer, and the indirect activation of the cytoprotective Nrf2 signaling pathway. Its esterification provides the necessary lipophilicity to protect cellular membranes and lipid-rich systems from oxidative damage.
Future research should focus on:
-
Advanced Cellular Models: Investigating the impact of IPG on specific mitochondrial ROS production and its role in mitigating ferroptosis, a form of iron-dependent cell death.[2]
-
Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of IPG to better translate in vitro findings to in vivo efficacy.
-
Synergistic Formulations: Exploring combinations of IPG with other antioxidants (e.g., tocopherols, ascorbyl palmitate) to identify synergistic effects that could lead to more potent and stable preservative systems.[21]
By continuing to explore these mechanisms with robust experimental designs, the full therapeutic and industrial potential of Isopropyl Gallate can be realized.
References
-
MDPI. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available from: [Link]
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National Center for Biotechnology Information. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Isopropyl 3,4,5-trihydroxybenzoate. Available from: [Link]
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Patsnap. (2024). What is the mechanism of Propyl Gallate? Available from: [Link]
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Semantic Scholar. (2022). The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Available from: [Link]
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ResearchGate. (n.d.). Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. Available from: [Link]
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Wikipedia. (n.d.). Propyl gallate. Available from: [Link]
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ResearchGate. (2023). Structure–antioxidant activity relationships of gallic acid and phloroglucinol. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant activity of gallates: an electrochemical study in aqueous media. Available from: [Link]
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MDPI. (n.d.). Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. Available from: [Link]
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ResearchGate. (n.d.). Evaluation of the Antioxidant and Prooxidant Actions of Gallic Acid and Its Derivatives. Available from: [Link]
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ResearchGate. (n.d.). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Available from: [Link]
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National Center for Biotechnology Information. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Available from: [Link]
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ResearchGate. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Available from: [Link]
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MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Available from: [Link]
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Royal Society of Chemistry. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Available from: [Link]
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Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]
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Semantic Scholar. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Available from: [Link]
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National Center for Biotechnology Information. (1997). Prooxidant action of two antioxidants: ascorbic acid and gallic acid. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes. Available from: [Link]
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ResearchGate. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives | Request PDF. Available from: [Link]
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Frontiers. (n.d.). The Nrf2 Pathway in Liver Diseases. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Available from: [Link]
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National Institutes of Health. (n.d.). Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice. Available from: [Link]
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"Isopropyl 3,4,5-trihydroxybenzoate" chemical properties
An In-Depth Technical Guide to the Chemical Properties of Isopropyl 3,4,5-trihydroxybenzoate
Introduction
Isopropyl 3,4,5-trihydroxybenzoate, more commonly known as Isopropyl Gallate (IPG), is an ester formed from the condensation of gallic acid and isopropanol.[1][2] As a member of the gallate family of compounds, it belongs to a class of polyphenols widely recognized for their significant biological activities. This guide provides a comprehensive overview of the chemical and physical properties of Isopropyl Gallate, focusing on the molecular characteristics that underpin its primary function as a potent antioxidant.
Derived from gallic acid, a phenolic acid found in various plants, Isopropyl Gallate has garnered attention in the pharmaceutical, cosmetic, and food industries.[3] Its utility stems from its remarkable ability to scavenge free radicals, thereby inhibiting oxidative processes that can lead to the degradation of products and contribute to cellular damage in biological systems. Pharmacological studies have highlighted its antioxidant, anti-apoptotic, and anti-platelet activities, suggesting its potential as a therapeutic agent in cardiovascular diseases.[4] This document will delve into its synthesis, structural characterization, antioxidant mechanisms, and the experimental protocols used to validate its efficacy, providing a crucial resource for researchers, scientists, and professionals in drug development.
Physicochemical Characteristics
The functional efficacy and application of Isopropyl Gallate are deeply rooted in its fundamental physicochemical properties. It typically presents as a white to creamy-white crystalline powder with a slightly bitter taste and is odorless.[5] These properties are critical for its formulation in various products.
The molecular structure, featuring a hydroxyl-rich aromatic ring coupled with an isopropyl ester group, dictates its solubility, stability, and reactivity. The three hydroxyl groups are the primary active sites for antioxidant activity, while the isopropyl group modulates its lipophilicity, influencing its performance in different media.
Table 1: Physicochemical Properties of Isopropyl 3,4,5-trihydroxybenzoate
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl 3,4,5-trihydroxybenzoate | [6] |
| Synonyms | Isopropyl gallate, IPG, Gallic acid isopropyl ester | [6] |
| CAS Number | 1138-60-9 | [6][7][8] |
| Molecular Formula | C₁₀H₁₂O₅ | [6][7] |
| Molar Mass | 212.20 g/mol | [3][6] |
| Appearance | White to creamy-white crystalline powder | [3][5] |
| Melting Point | 123-124.5 °C | [7][9] |
| Boiling Point | 439.5 ± 40.0 °C (Predicted) | [7][9] |
| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [7][9] |
| pKa | 8.11 ± 0.25 (Predicted) | [9] |
| XLogP3 | 1.5 | [7] |
Synthesis and Structural Elucidation
Synthesis Pathway
The predominant method for synthesizing Isopropyl Gallate is through the Fischer esterification of gallic acid with isopropyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The core principle of the synthesis involves heating the reactants to facilitate the nucleophilic acyl substitution, where the oxygen from the isopropyl alcohol attacks the carbonyl carbon of the gallic acid's carboxylic group. A critical aspect of this process is the continuous removal of water, a byproduct of the reaction, which is necessary to shift the equilibrium towards the formation of the ester product, thereby maximizing the yield.[10]
Caption: Workflow for the synthesis of Isopropyl Gallate.
Spectroscopic Characterization
The structural integrity of synthesized Isopropyl Gallate is confirmed using various spectroscopic techniques. These methods provide a molecular fingerprint, ensuring the compound's identity and purity.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the gallate ring will appear in the downfield region (typically δ 6.5-7.5 ppm). The three hydroxyl (-OH) protons will present as broad singlets. The isopropyl group will show a characteristic septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.
-
¹³C NMR : The carbon spectrum will show signals for the aromatic carbons, with the hydroxyl- and ester-substituted carbons appearing at different chemical shifts. A distinct signal for the ester carbonyl (C=O) carbon will be observed downfield (around 165-175 ppm), along with signals for the methine and methyl carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include a broad peak around 3100-3500 cm⁻¹ for the O-H stretching of the phenolic hydroxyl groups, a strong peak around 1680-1720 cm⁻¹ for the C=O stretching of the ester group, and several peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molar mass of Isopropyl Gallate (212.20 g/mol ).
Core Function: Antioxidant Mechanism of Action
The defining characteristic of Isopropyl Gallate is its potent antioxidant activity, which is attributed to the three hydroxyl groups attached to the aromatic ring.[14] These groups can readily donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the propagation stage of oxidative chain reactions.[14]
The primary mechanism by which Isopropyl Gallate exerts its antioxidant effect is Hydrogen Atom Transfer (HT) .[15][16] In this process, a phenolic hydroxyl group donates its hydrogen atom (a proton and an electron) to a free radical (R•), effectively neutralizing it (RH). This transforms the gallate into a relatively stable phenoxy radical, which is less reactive due to resonance stabilization across the aromatic ring and does not readily propagate the oxidative chain. While other mechanisms like Single Electron Transfer (SET) are possible, studies indicate that HT is the predominant pathway for gallates in both aqueous and lipid media.[15][16]
Caption: Isopropyl Gallate neutralizing a free radical via HT.
Experimental Evaluation of Antioxidant Capacity
To quantify the antioxidant potential of Isopropyl Gallate, standardized in vitro assays are employed. These protocols are fundamental for quality control and for comparing the efficacy of different antioxidant compounds.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common methods for screening antioxidant activity.[17] It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which is characterized by a deep violet color in solution.[18] Upon reduction by the antioxidant, the color changes to a pale yellow. The degree of discoloration, measured as a decrease in absorbance at ~517 nm, is directly proportional to the radical scavenging activity of the compound.[18][19]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark and at a low temperature to prevent degradation.
-
Prepare a series of concentrations of Isopropyl Gallate and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume (e.g., 100 µL) of the Isopropyl Gallate solution at various concentrations to the wells.
-
Prepare a blank (solvent only) and a control (solvent + DPPH solution).
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting ABTS•⁺ solution is blue-green and has a characteristic absorbance at 734 nm.[20] In the presence of a hydrogen-donating antioxidant, the radical cation is reduced, causing the solution to lose its color.
Methodology:
-
ABTS•⁺ Radical Generation:
-
Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the stable ABTS•⁺ radical.
-
Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at 734 nm.
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•⁺ solution (e.g., 1.0 mL) to a test tube or cuvette.
-
Add a small volume of the Isopropyl Gallate sample at various concentrations (e.g., 10 µL).
-
Prepare a control using the solvent instead of the sample.
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
-
Safety and Toxicological Profile
Isopropyl Gallate, like its close relative propyl gallate, is generally recognized as safe for use in many applications. However, it can be an irritant to the skin and eyes.[3] In silico toxicological studies provide further insight, suggesting that Isopropyl Gallate is not hepatotoxic or cardiotoxic.[1] These models also indicate an acute oral median lethal dose (LD₅₀) between 500 mg/kg and 5000 mg/kg, classifying it in category III for toxicity.[1] While some in silico analyses have shown it to be non-mutagenic and non-carcinogenic, others, such as the micronucleus test, have indicated a potential for genotoxicity, a finding that warrants further investigation.[1]
Conclusion
Isopropyl 3,4,5-trihydroxybenzoate is a well-characterized compound whose chemical properties are intrinsically linked to its primary function as a potent antioxidant. Its synthesis via esterification is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The three phenolic hydroxyl groups on its gallate moiety are the cornerstone of its efficacy, enabling it to neutralize free radicals predominantly through a Hydrogen Atom Transfer mechanism. Standardized assays like DPPH and ABTS provide reliable and reproducible methods for quantifying this activity. As research continues to uncover the diverse biological effects of polyphenols, the detailed chemical understanding of molecules like Isopropyl Gallate remains indispensable for professionals in drug discovery, food science, and materials chemistry, paving the way for novel and enhanced applications.
References
-
PROPYL 3,4,5-TRIHYDROXYBENZOATE. Ataman Kimya. [Link]
-
Calheiros, J., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. PubMed Central. [Link]
-
Isopropyl 3,4,5-trihydroxybenzoate. (2012). Acta Crystallographica Section E. [Link]
-
Propyl gallate. Wikipedia. [Link]
-
Propyl Gallate. PubChem, National Institutes of Health. [Link]
-
Isopropyl gallate. ChemBK. [Link]
-
Isopropyl gallate. PubChem, National Institutes of Health. [Link]
-
Borges, F., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]
-
Galano, A., et al. (2013). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Royal Society of Chemistry. [Link]
-
Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. ResearchGate. [Link]
-
Antioxidant activity of gallates: An electrochemical study in aqueous media. ResearchGate. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
- Method of synthesizing alkyl gallates.
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Safety Assessment of Propyl Gallate as Used in Cosmetics. (2024). Cosmetic Ingredient Review. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
isopropyl gallate. The Good Scents Company. [Link]
-
Safety and efficacy of propyl gallate for all animal species. (2020). National Institutes of Health. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. ResearchGate. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ABTS Assay Kit. Bioquochem. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health. [Link]
Sources
- 1. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propyl gallate - Wikipedia [en.wikipedia.org]
- 4. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropyl gallate | C10H12O5 | CID 70826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. isopropyl gallate, 1138-60-9 [thegoodscentscompany.com]
- 9. chembk.com [chembk.com]
- 10. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
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- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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Isopropyl 3,4,5-trihydroxybenzoate: A Technical Monograph on Biological Activity and Therapeutic Potential
Executive Summary
Isopropyl 3,4,5-trihydroxybenzoate , commonly known as Isopropyl Gallate (IPG) , is a branched-chain ester of gallic acid. While its linear analog, propyl gallate (E310), is a ubiquitous food antioxidant, IPG occupies a distinct pharmacological niche due to the steric and lipophilic properties of its isopropyl moiety.
This technical guide analyzes IPG’s biological profile, distinguishing it from linear alkyl gallates. Key findings indicate that IPG exhibits superior cytotoxicity against specific cancer cell lines (e.g., MCF-7) compared to n-propyl gallate, driven by enhanced membrane permeability. Furthermore, IPG demonstrates significant antiprotozoal activity against Leishmania major (IC50 ~90.81 µM), positioning it as a scaffold for neglected tropical disease therapeutics. This document details the compound's synthesis, validated biological activities, and experimental protocols for researchers in drug discovery.
Chemical Profile & Synthesis[1][2][3]
Physicochemical Properties
The biological distinctiveness of IPG stems from its "branching effect." The isopropyl group increases steric hindrance and alters lipophilicity (LogP) compared to the n-propyl isomer, influencing its interaction with lipid bilayers and active sites.
| Property | Data |
| IUPAC Name | Propan-2-yl 3,4,5-trihydroxybenzoate |
| CAS Number | 1138-52-9 |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| LogP (Predicted) | ~1.6 - 1.9 (More lipophilic than Gallic Acid) |
| Solubility | Soluble in alcohols (ethanol, isopropanol), DMSO; low solubility in water. |
Synthesis Protocol (Acid-Catalyzed Esterification)
Objective: Synthesize high-purity IPG from gallic acid and isopropanol.
Reagents:
-
Gallic Acid (3,4,5-trihydroxybenzoic acid)[1]
-
Isopropanol (Excess, serves as solvent and reactant)
-
Benzene or Toluene (Optional azeotropic agent)
Workflow:
-
Dissolution: Dissolve 0.1 mol Gallic Acid in 500 mL Isopropanol in a round-bottom flask.
-
Catalysis: Add 0.01 mol p-Toluenesulfonic acid.
-
Reflux: Heat to reflux (approx. 82°C) for 12–16 hours. A Dean-Stark trap can be used if azeotropic solvent is added to remove water, shifting equilibrium to the ester.
-
Workup: Evaporate solvent under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate. Wash 3x with saturated NaHCO₃ (to remove unreacted acid) and 3x with Brine.
-
Purification: Dry organic layer over anhydrous MgSO₄, filter, and evaporate. Recrystallize from water/ethanol.
Caption: Acid-catalyzed Fischer esterification pathway for Isopropyl Gallate synthesis.
Biological Activities[2][3][4][6][7][8][9][10][11][12]
Antiprotozoal Activity (Leishmania major)
IPG has emerged as a potent antileishmanial agent.[1] Unlike simple antibacterial assays where chain length (e.g., Octyl) dominates, the specific shape of IPG appears relevant for antiprotozoal efficacy.
-
Target: Leishmania major (Promastigotes).[1]
-
Potency: IC50 90.81 µM .[1]
-
Mechanism: Unlike Amphotericin B (which targets ergosterol), IPG does not significantly trigger Nitric Oxide (NO) production in macrophages, suggesting a direct toxic effect on the parasite rather than immune modulation.
-
Safety Index: Low cytotoxicity against mammalian macrophages (CC50 > 1000 µM), indicating a favorable therapeutic window.
Anticancer & Cytotoxicity
The branching of the alkyl chain in IPG enhances its ability to penetrate cancer cell membranes compared to the linear n-propyl gallate.
-
Comparative Potency:
-
Mechanism of Action:
-
ROS Generation: IPG acts as a pro-oxidant in the high-iron environment of cancer cells, generating reactive oxygen species.
-
Mitochondrial Disruption: Induces loss of mitochondrial membrane potential (
). -
Apoptosis: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.
-
Caption: Proposed signaling cascade for IPG-induced apoptosis in MCF-7 cancer cells.
Antimicrobial (Bacterial) Profile
While Octyl Gallate is the gold standard for antibacterial activity among gallates (due to the "cutoff effect" where C8 chains maximize membrane disruption), Isopropyl Gallate shows moderate activity.
-
Spectrum: Gram-positive (S. aureus) > Gram-negative (E. coli).
-
Mechanism: Perturbation of the bacterial plasma membrane and interference with the electron transport chain.[7]
-
Synergy: Gallates often act synergistically with
-lactams (e.g., methicillin) against MRSA by increasing membrane permeability, allowing the antibiotic to bypass resistance mechanisms.
Experimental Protocols
DPPH Radical Scavenging Assay
Purpose: To quantify the antioxidant capacity of IPG. Principle: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation from the IPG phenolic hydroxyls.
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in Methanol.
-
Sample: Prepare serial dilutions of Isopropyl Gallate in Methanol (e.g., 10, 20, 40, 80, 160 µM).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). Measure control (DPPH + Methanol, ). -
Calculation:
Calculate IC50 using non-linear regression.
MTT Cytotoxicity Assay
Purpose: To determine the IC50 of IPG against cancer cells (e.g., MCF-7).[4]
Protocol:
-
Seeding: Seed cells (5,000 cells/well) in a 96-well plate and incubate for 24h.
-
Treatment: Add IPG at varying concentrations (0–200 µM) and incubate for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
Safety & Toxicity
-
Acute Toxicity: IPG is classified generally under Category III (similar to propyl gallate), with an estimated LD50 > 500 mg/kg (oral, rat).
-
Hepatotoxicity: In silico ADMET studies (SwissADME) predict low hepatotoxicity for IPG compared to longer-chain analogs.
-
Metabolism: Hydrolyzed in vivo by esterases back to Gallic Acid and Isopropanol.
References
-
Synthesis & Characterization
- Title: Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Anticancer Activity (SAR)
-
Antioxidant Mechanisms
- Title: Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil m
- Source: Food Science and Biotechnology (via PMC).
-
URL:[Link]
-
Antibacterial Mechanisms (Alkyl Gallates)
- Title: Alkyl Gallates as Potential Antibiofilm Agents: A Review.
- Source: Antibiotics (Basel).
-
URL:[Link]
Sources
- 1. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1371899A - Process for preparing propyl gallate - Google Patents [patents.google.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Antibacterial activity against foodborne Staphylococcus aureus and antioxidant capacity of various pure phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Metal Chelating Properties of Isopropyl 3,4,5-trihydroxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and nutraceutical development, the role of excipients and active compounds is perpetually under scrutiny for novel functionalities. Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG), has long been recognized for its potent antioxidant capabilities, primarily in the preservation of fats and oils.[1][2][3] However, a deeper investigation into its molecular mechanism reveals a significant, and often synergistic, property: its capacity for metal chelation. This guide serves as a technical exploration into the metal chelating properties of IPG, providing a foundational understanding, practical methodologies for its characterization, and insights into its broader applications for professionals in research and drug development. We will move beyond the surface-level antioxidant classification to dissect the physicochemical interactions that position IPG as a molecule of interest for mitigating metal-induced oxidative stress and enhancing formulation stability.
Molecular Profile and the Basis of Chelation
Isopropyl 3,4,5-trihydroxybenzoate is an ester of gallic acid and isopropanol.[4][5] Its defining structural feature, critical to its dual antioxidant and chelating functions, is the gallol group—three hydroxyl (-OH) groups situated vicinally on a benzene ring.[6]
Chemical Structure: Isopropyl 3,4,5-trihydroxybenzoate Molecular Formula: C₁₀H₁₂O₅[1] Molar Mass: 212.20 g/mol [1]
The arrangement of the ortho-dihydroxyl groups provides an ideal conformation for coordinating with metal ions. This process, known as chelation, involves the formation of two or more separate coordinate bonds between the ligand (IPG) and a single central metal atom, resulting in a stable, ring-like structure called a chelate.[7] This sequestration of metal ions is paramount, as transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) are notorious catalysts of oxidative degradation pathways, such as the Fenton reaction, which generates highly destructive hydroxyl radicals.[6] By binding these metal ions, IPG effectively deactivates their pro-oxidant potential.
Figure 1: Chelation of a divalent metal ion (M²⁺) by the ortho-hydroxyl groups of Isopropyl Gallate.
Quantitative Analysis of Metal Chelation
The efficacy of a chelating agent is quantified by its binding affinity (stability constant) and stoichiometry with various metal ions. While extensive databases exist for many chelators, specific data for Isopropyl Gallate requires careful experimental determination.[8] Studies on the closely related Propyl Gallate provide valuable insights into the expected behavior, demonstrating complex formation with ions such as Al³⁺, Cu²⁺, Fe³⁺, and Zn²⁺.[9]
| Metal Ion | Stoichiometry (PG:Metal) | Binding Affinity (Kₐ) (M⁻¹) | Conditions |
| Al³⁺ | 3:1 | 2.07 x 10⁴ | pH 6.0 Buffer |
| Cu²⁺ | 2:1 | 1.16 x 10⁴ | pH 6.0 Buffer |
| Fe³⁺ | 1:1 | 1.09 x 10⁴ | pH 6.0 Buffer |
| Zn²⁺ | 1:1 | 0.81 x 10⁴ | pH 6.0 Buffer |
| Table 1: Experimentally determined binding parameters for Propyl Gallate (PG) with various metal ions. Data provides a proxy for Isopropyl Gallate behavior.[9] |
Causality Behind Experimental Choices: The selection of pH 6.0 for these studies is critical. The protonation state of the phenolic hydroxyl groups is pH-dependent. Deprotonation is necessary for the oxygen to act as a Lewis base and donate its electron pair to the metal cation. Therefore, chelation efficiency is highly sensitive to pH, a factor that must be rigorously controlled in both experimental assays and final product formulations.
Experimental Protocols for Characterization
To rigorously assess the metal-chelating properties of Isopropyl Gallate, standardized and self-validating protocols are essential. UV-Visible (UV-Vis) spectrophotometry offers a robust, accessible, and reliable method for these investigations.[10][11]
Protocol: Fe²⁺ Chelating Activity using Ferrozine Assay
This method is a competitive binding assay. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[12] When a competing chelator like IPG is present, it sequesters Fe²⁺, preventing the formation of the Fe²⁺-ferrozine complex and causing a decrease in absorbance. The degree of color inhibition is proportional to the chelating capacity of the sample.
Principle of Causality: This protocol creates a self-validating system by comparing the test compound's activity against a known, powerful chelator (EDTA). The use of a specific chromogenic agent (ferrozine) provides a direct, measurable output (absorbance) that is directly linked to the concentration of the unchelated metal ion.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Isopropyl Gallate (IPG) Stock Solution: Prepare a 1 mM stock solution of IPG in a suitable solvent (e.g., ethanol or methanol). Create a dilution series to obtain final concentrations ranging from 10 µM to 500 µM.
-
FeCl₂ Solution: Prepare a 2 mM solution of Iron (II) chloride in deionized water. Prepare this solution fresh to minimize oxidation to Fe³⁺.
-
Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.
-
Standard: Prepare a 1 mM stock solution of EDTA as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or individual microcentrifuge tubes, add 50 µL of the IPG sample at various concentrations.
-
Initiate the chelation reaction by adding 10 µL of the 2 mM FeCl₂ solution to each well.
-
Mix and incubate at room temperature for 10 minutes to allow for the formation of the IPG-Fe²⁺ complex.
-
Add 40 µL of the 5 mM ferrozine solution to each well to start the indicator reaction. The ferrozine will bind to any Fe²⁺ not chelated by the IPG.
-
Mix thoroughly and incubate for another 10 minutes at room temperature.
-
Measure the absorbance of the resulting magenta solution at 562 nm using a microplate reader or spectrophotometer.
-
-
Controls and Calculation:
-
Blank: 50 µL solvent + 10 µL FeCl₂ + 40 µL ferrozine.
-
Control (Maximum Color): 50 µL solvent + 10 µL FeCl₂ + 40 µL ferrozine (This is often the same as the blank, representing 100% ferrozine-Fe²⁺ complex formation).
-
The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of IPG.
-
-
Data Analysis:
-
Plot the chelating activity (%) against the IPG concentration.
-
Determine the IC₅₀ value, which is the concentration of IPG required to chelate 50% of the Fe²⁺ ions.
-
Figure 2: Experimental workflow for the Fe²⁺ chelating assay using ferrozine.
Protocol: Determining Stoichiometry using Job's Plot
The method of continuous variation, or Job's Plot, is a classic technique to determine the stoichiometry of a binding event.[13][14] The total molar concentration of the two binding partners (IPG and the metal ion) is held constant, while their mole fractions are varied. A physical property proportional to complex formation, typically UV-Vis absorbance, is plotted against the mole fraction of one component. The maximum absorbance corresponds to the mole fraction at which the stoichiometric complex is formed.[15][16]
Principle of Causality: This method is self-validating because it systematically tests all possible molar ratios while keeping the total moles constant. The peak of the curve unequivocally points to the most stable complex stoichiometry under the given conditions, as this is the ratio that maximizes the concentration of the light-absorbing complex.[14][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare equimolar stock solutions (e.g., 1 mM) of Isopropyl Gallate and the metal salt (e.g., FeCl₃ or CuSO₄) in a suitable buffered solvent. The buffer is crucial to maintain a constant pH.
-
-
Preparation of the Continuous Variation Series:
-
Prepare a series of solutions in separate vials or a 96-well plate. In each solution, the total volume and the total molar concentration are constant. A typical series might involve 11 solutions.
-
For a total volume of 1 mL:
-
Solution 1: 1.0 mL IPG stock + 0.0 mL metal stock (Mole Fraction Ligand = 1.0)
-
Solution 2: 0.9 mL IPG stock + 0.1 mL metal stock (Mole Fraction Ligand = 0.9)
-
...
-
Solution 6: 0.5 mL IPG stock + 0.5 mL metal stock (Mole Fraction Ligand = 0.5)
-
...
-
Solution 11: 0.0 mL IPG stock + 1.0 mL metal stock (Mole Fraction Ligand = 0.0)
-
-
-
Spectrophotometric Measurement:
-
First, determine the wavelength of maximum absorbance (λ_max) for the IPG-metal complex by scanning a solution known to contain the complex (e.g., the 0.5 mole fraction solution) across the UV-Vis spectrum.
-
Set the spectrophotometer to this λ_max.
-
Allow the solutions to equilibrate for a set time (e.g., 15-30 minutes).
-
Measure the absorbance of each solution in the series.
-
-
Data Analysis:
-
Correct the measured absorbance (Y_obs) by subtracting the theoretical absorbance of the uncomplexed metal and ligand: Y_corrected = Y_obs - (ε_metal * C_metal + ε_ligand * C_ligand) Where ε is the molar absorptivity and C is the concentration of the free species.
-
Plot the corrected absorbance (Y_corrected) on the y-axis against the mole fraction of the ligand (IPG) on the x-axis.
-
The mole fraction at which the maximum absorbance occurs (X_max) reveals the stoichiometry (n) of the complex (MₗLₙ): n = X_max / (1 - X_max)
-
For example, a maximum at X_max = 0.5 indicates a 1:1 complex. A maximum at X_max = 0.67 indicates a 1:2 (Metal:Ligand) complex.[15]
-
Figure 3: Workflow for determining complex stoichiometry using Job's Plot.
Implications for Drug Development and Research
The ability of Isopropyl Gallate to chelate metal ions has significant implications beyond its role as a simple preservative.
-
Enhanced Formulation Stability: In pharmaceutical preparations, trace metal contaminants can catalyze the degradation of active pharmaceutical ingredients (APIs). Incorporating a chelating agent like IPG can sequester these metals, thereby improving the shelf-life and stability of the final product.[2]
-
Therapeutic Potential: Many diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, are associated with the dysregulation of metal homeostasis and subsequent metal-induced oxidative stress.[7] Chelating agents are being actively investigated as therapeutic strategies to mitigate this pathology.[7][17] The established safety profile of IPG as a food additive makes it an intriguing candidate for further investigation in this area.[1][18]
-
Synergistic Antioxidant Activity: The chelation of pro-oxidant metals directly complements IPG's primary function as a free-radical scavenger. By preventing the formation of radicals via the Fenton reaction, it reduces the overall oxidative burden, allowing its radical-scavenging capacity to be more effective against other sources of oxidation.[6]
Conclusion
Isopropyl 3,4,5-trihydroxybenzoate is a multifunctional molecule whose utility extends significantly beyond its established role as an antioxidant. Its chemical architecture, specifically the gallol moiety, confers a potent ability to chelate pro-oxidant metal ions such as iron and copper. This guide has provided the theoretical framework for this mechanism, along with robust, validated experimental protocols for its characterization using UV-Vis spectrophotometry and the method of continuous variation. For researchers and developers, a thorough understanding and quantification of these chelating properties are crucial for leveraging IPG to its full potential—whether for enhancing the stability of drug formulations, designing more effective antioxidant systems, or exploring novel therapeutic avenues in diseases marked by metal-induced oxidative stress. Future research should focus on determining the stability constants of IPG with a wider range of physiologically relevant metal ions and evaluating its efficacy in complex biological systems.
References
-
Job plot. In: Wikipedia. [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Visor Redalyc. [Link]
-
Spectrophotometric study of complexes by Job's method. SlideShare. [Link]
-
Method of Continuous Variations. Chemistry LibreTexts. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]
-
BSc Chemistry. e-PG Pathshala. [Link]
-
What is the mechanism of Propyl Gallate? Patsnap Synapse. [Link]
-
UV−vis analysis of metal chelation with 2 and 29. ResearchGate. [Link]
-
Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]
-
Metal ion chelating activity assay. UV-vis spectrum of PZ001. ResearchGate. [Link]
- Quantitative and Qualitative Chelation Measuring Methods and Materials.
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]
-
Analytical Methods for Organometallic Chelation Testing. ResearchGate. [Link]
-
Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. TSI Journals. [Link]
-
Antioxidant activity of gallates: an electrochemical study in aqueous media. PubMed. [Link]
-
Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. ResearchGate. [Link]
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Propyl gallate. In: Wikipedia. [Link]
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Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics. [Link]
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Complexation of metal ions by propyl gallate and procyanidins: A spectroscopic and quantum chemical calculation method. ResearchGate. [Link]
-
Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound. PubMed. [Link]
-
METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]
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Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. ResearchGate. [Link]
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What is Propyl Gallate used for? Patsnap Synapse. [Link]
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Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. National Center for Biotechnology Information. [Link]
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Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. MDPI. [Link]
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The Crucial Role of Propyl Gallate in Modern Food Preservation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Isopropyl 3,4,5-trihydroxybenzoate. National Center for Biotechnology Information. [Link]
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Stability Constants of Metal Complexes in Solution. SciSpace. [Link]
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Current Biomedical Use of Copper Chelation Therapy. MDPI. [Link]
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pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry. [Link]
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A novel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human cancer cell lines. National Center for Biotechnology Information. [Link]
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EGCG-NPs inhibition HO-1-mediated reprogram iron metabolism against ferroptosis after subarachnoid hemorrhage. National Center for Biotechnology Information. [Link]
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NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. National Institute of Standards and Technology. [Link]
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Iron chelation properties of the novel analogs in solution (A) and in... ResearchGate. [Link]
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Antioxidant and copper-chelating power of new molecules suggested as multiple target agents against Alzheimer's disease. A theoretical comparative study. RSC Publishing. [Link]
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ISOPROPYL GALLATE. GSRS. [Link]
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New Approaches and Strategies for the Repurposing of Iron Chelating/Antioxidant Drugs for Diseases of Free Radical Pathology in Medicine. MDPI. [Link]
-
Effects of glutathione and chelating agents on copper-mediated DNA oxidation. PubMed. [Link]
-
Copper chelation chemistry and its role in copper radiopharmaceuticals. PubMed. [Link]
-
In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. PLOS One. [Link]
-
Isopropyl gallate. PubChem. [Link]
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- 1. Propyl gallate - Wikipedia [en.wikipedia.org]
- 2. What is Propyl Gallate used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
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Structure-Activity Relationship (SAR) Profile: Isopropyl 3,4,5-trihydroxybenzoate
Technical Whitepaper | Version 1.0
Executive Summary
Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG) , is a semi-synthetic ester of gallic acid. While often overshadowed by its medium-chain counterparts (e.g., octyl gallate) in direct antimicrobial efficacy, IPG occupies a unique pharmacological niche. Its branched alkyl chain confers distinct solubility and steric properties that enhance bioavailability and specific enzyme inhibition (e.g., Leishmania pteridine reductase) compared to the parent gallic acid. This guide analyzes the molecular mechanics, synthesis, and biological applications of IPG, providing a blueprint for its utilization in drug discovery.
Chemical Identity & Pharmacophore Analysis
The pharmacological activity of IPG is dictated by two distinct structural domains: the hydrophilic "head" and the lipophilic "tail."
| Property | Specification |
| IUPAC Name | Propan-2-yl 3,4,5-trihydroxybenzoate |
| Common Name | Isopropyl Gallate (IPG) |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| LogP (Predicted) | ~1.6 - 1.9 |
| H-Bond Donors | 3 (Phenolic hydroxyls) |
| H-Bond Acceptors | 5 |
Pharmacophore Decomposition
-
The Galloyl Moiety (Head): The 3,4,5-trihydroxybenzene ring is the engine of biological activity. It functions as a potent radical scavenger (antioxidant) and a hydrogen-bond donor for protein binding sites (e.g., bacterial FtsZ, trypanosomal PTR1).
-
The Isopropyl Ester (Tail): The esterification of the carboxylic acid with isopropanol increases lipophilicity relative to gallic acid. Unlike linear alkyl chains (propyl, octyl), the branched isopropyl group adds steric bulk, which influences binding affinity in restricted enzymatic pockets and alters membrane partition coefficients.
Structure-Activity Relationship (SAR) Analysis
The efficacy of alkyl gallates follows a non-linear trajectory based on alkyl chain length and branching. IPG sits at the transition point between high water solubility (Gallic Acid) and high membrane disruption (Octyl/Dodecyl Gallate).
The "Cutoff" Effect and Lipophilicity
Antimicrobial and cytotoxic activity in alkyl gallates typically follows a parabolic curve, peaking at chain lengths of C8–C10 (Octyl/Decyl).
-
Mechanism: Longer chains act as surfactants, inserting into and disrupting lipid bilayers.
-
IPG Position: With a C3 chain, IPG lacks the hydrophobicity to cause massive membrane disruption on its own. However, its moderate lipophilicity allows it to cross membranes without destroying them, enabling it to reach intracellular targets (e.g., enzymes, DNA) that gallic acid cannot reach due to polarity.
Branching: Isopropyl vs. n-Propyl
While n-propyl gallate is a common food antioxidant, the isopropyl isomer exhibits distinct biological advantages in specific contexts:
-
Enzymatic Fit: In Leishmania major, IPG shows superior inhibition of Pteridine Reductase 1 (PTR1) compared to ethyl gallate. The branched isopropyl group likely provides a tighter hydrophobic interaction within the enzyme's active site.
-
Solubility: The branched chain disrupts crystal packing, potentially enhancing solubility in diverse formulation matrices compared to linear analogs.
The Pyrogallol Trigger
The three adjacent hydroxyl groups are non-negotiable for activity.
-
Pro-oxidant Action: In the presence of metal ions (Cu²⁺, Fe³⁺) often found in cancer cells, the pyrogallol moiety auto-oxidizes, generating superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂), leading to apoptosis.
-
Metal Chelation: IPG sequesters essential metal cofactors, starving metalloenzymes.
Visualization: SAR Logic Map
Figure 1: Functional decomposition of Isopropyl Gallate. The head group drives reactivity, while the tail modulates access and steric fit.
Biological Applications & Mechanisms
Antileishmanial Activity (Primary Application)
IPG has emerged as a potent agent against Leishmania major, a protozoan parasite. Unlike general antibacterials, this activity relies on specific enzyme inhibition rather than membrane lysis.
-
Target: Pteridine Reductase 1 (PTR1). Leishmania is a pteridine auxotroph; inhibiting PTR1 induces lethal folate starvation.
-
Data:
-
Promastigotes IC50: 90.8 µM
-
Amastigotes (intracellular form) IC50: 13.45 µM
-
Note: The lower IC50 in amastigotes suggests IPG effectively penetrates host macrophages to target the parasite.
-
Antibacterial Synergy
IPG is less potent than Octyl Gallate as a standalone antibiotic but acts as a powerful synergist .
-
Mechanism: It perturbs the bacterial cell wall sufficiently to allow other antibiotics (e.g., β-lactams) to enter.
-
Target: Bacterial FtsZ (cell division protein). The galloyl head binds FtsZ, inhibiting assembly, while the isopropyl tail assists in crossing the Gram-negative outer membrane.
Anticancer (Apoptosis Induction)
IPG induces apoptosis in cancer lines (e.g., HeLa, MCF-7) via the "Trojan Horse" mechanism.
-
Entry: The isopropyl ester allows passive diffusion across the plasma membrane.
-
Activation: Intracellular esterases may hydrolyze IPG back to Gallic Acid, or the intact molecule interacts with mitochondria.
-
ROS Storm: The pyrogallol group generates ROS, collapsing the mitochondrial membrane potential and triggering Caspase-3 mediated apoptosis.
Visualization: Mechanism of Action[2]
Figure 2: Multi-target mechanism of action for IPG across different pathogen types.
Experimental Protocols
Synthesis of Isopropyl Gallate (Fischer Esterification)
Rationale: Acid-catalyzed esterification is the industry standard for high yield and purity. This protocol uses excess alcohol to drive the equilibrium (Le Chatelier's principle).
Reagents: Gallic Acid (anhydrous), Isopropanol (solvent/reactant), Concentrated H₂SO₄ (catalyst).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 5.0 g (29.4 mmol) of Gallic Acid in 50 mL of Isopropanol.
-
Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 83°C) for 24 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup:
-
Evaporate excess isopropanol under reduced pressure (Rotavap).
-
Dissolve the residue in 50 mL Ethyl Acetate.
-
Wash with Saturated NaHCO₃ (3 x 20 mL) to remove unreacted acid.
-
Wash with Brine (1 x 20 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification: Recrystallize from chloroform or purify via silica gel column chromatography.
-
Validation: Verify structure via ¹H-NMR (Characteristic isopropyl septet at ~5.1 ppm).
DPPH Radical Scavenging Assay (Antioxidant Validation)
Rationale: This assay validates the integrity of the pyrogallol head group.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Treatment: Prepare serial dilutions of IPG (10–100 µM) in methanol.
-
Incubation: Mix 1 mL of IPG solution with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
References
-
Rego, N.C., et al. (2022). "Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major." Molecules.
-
Kubo, I., et al. (2002). "Antibacterial activity of alkyl gallates against Staphylococcus aureus." Journal of Agricultural and Food Chemistry.
-
Silva, I.C., et al. (2013). "Antibacterial activity of alkyl gallates is a combination of direct targeting of FtsZ and permeabilization of bacterial membranes." Frontiers in Microbiology.
-
Faria, J.V., et al. (2012). "Synthesis and structural characterization of isopropyl gallate." Acta Crystallographica Section E.
-
Shibata, H., et al. (2005). "Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.
Methodological & Application
Technical Guide: Optimization of Isopropyl 3,4,5-trihydroxybenzoate Stock Solutions for Biological Assays
Introduction & Scope
Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG) , is a structural isomer of the widely used food antioxidant Propyl Gallate (n-propyl gallate). While both share the core gallic acid pharmacophore responsible for antioxidant activity (ROS scavenging), the isopropyl ester moiety confers distinct physicochemical properties, specifically altering lipophilicity and membrane permeability.
This guide addresses a critical failure point in IPG experimentation: solubility management. Due to its amphiphilic nature (LogP ~1.5), IPG frequently precipitates upon rapid dilution into aqueous media, leading to silent experimental errors where the effective concentration is significantly lower than the calculated dose. This protocol establishes a robust method for preparing stable stock solutions and executing "shock-free" dilutions for cellular and enzymatic assays.
Physicochemical Profile
Understanding the molecule's physical limitations is the first step to reproducible data. Unlike Gallic Acid, which has reasonable water solubility, the isopropyl esterification renders IPG hydrophobic.
| Parameter | Value | Critical Note |
| Molecular Weight | 212.20 g/mol | Use this exact value for Molarity calculations. |
| CAS Number | 1138-60-9 | Distinct from n-Propyl Gallate (CAS 121-79-9). |
| LogP (Octanol/Water) | ~1.50 | Moderately lipophilic; readily crosses cell membranes. |
| Solubility (DMSO) | > 50 mg/mL | Preferred Solvent for Master Stocks. |
| Solubility (Ethanol) | > 20 mg/mL | Viable, but prone to evaporation/concentration shifts. |
| Solubility (Water) | < 1 mg/mL | Poor. Do not use for stock preparation. |
| pKa | ~8.11 | Unstable in alkaline buffers (pH > 8.0) due to auto-oxidation. |
Solvent Selection Strategy
The choice of solvent dictates the stability of the stock and the viability of the biological assay.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Why: DMSO is aprotic and highly polar, disrupting the crystal lattice of IPG effectively while preventing proton exchange that leads to oxidation. It supports high concentrations (up to 100 mM), allowing for minimal vehicle volume (<0.1%) in final assays.
-
-
Secondary Solvent: Ethanol (Absolute)
-
Why: Useful for systems sensitive to DMSO toxicity. However, ethanol is volatile; stock concentrations can increase over time as solvent evaporates, introducing dosing errors.
-
-
Forbidden Solvent: Aqueous Buffers (PBS/Media)
-
Why: Direct dissolution in water is kinetically slow and thermodynamically unfavorable. It often results in micro-crystalline suspensions that are invisible to the naked eye but fail to interact with cellular targets.
-
Protocol: Preparation of 100 mM Master Stock
Objective: Create a stable, high-concentration stock solution suitable for long-term storage.
Materials
-
Isopropyl 3,4,5-trihydroxybenzoate (Purity >98%)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Amber glass vials (Borosilicate) with PTFE-lined caps
-
Argon or Nitrogen gas (optional but recommended)
Step-by-Step Methodology
-
Calculation: To prepare 10 mL of a 100 mM stock:
-
Weighing: Weigh 212.2 mg of IPG powder into a sterile amber glass vial.
-
Note: Avoid plastic tubes for long-term storage; lipophilic esters can leach plasticizers or adsorb to the tube walls.
-
-
Solvation: Add 10 mL of Anhydrous DMSO.
-
Technique: Do not add to the "10 mL" line. Add exactly 10 mL using a calibrated pipette to ensure molar accuracy.
-
-
Homogenization: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless to pale yellow.
-
QC Check: Hold the vial up to a light source. If any particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Condition: -20°C in the dark.
-
Stability: Stable for 6 months. If the solution turns dark brown, significant oxidation has occurred; discard immediately.
-
Protocol: "Shock-Free" Aqueous Dilution
The Problem: Injecting 100 mM DMSO stock directly into 10 mL of cold culture media often causes IPG to "crash out" (precipitate) locally before it disperses, creating a heterogeneous solution.
The Solution: Serial Dilution with Intermediate Solvents.
Workflow Diagram
Figure 1: Step-wise dilution strategy to prevent precipitation shock. Direct high-ratio dilution into aqueous buffers is a common failure mode.
Procedure for 10 µM Working Solution
-
Thaw: Bring the 100 mM DMSO stock to room temperature. Vortex to ensure homogeneity.
-
Intermediate Step (100x):
-
Prepare an intermediate 1 mM solution.
-
Add 10 µL of 100 mM Stock into 990 µL of pre-warmed (37°C) culture media or buffer.
-
Crucial: Vortex immediately upon addition.
-
-
Final Dilution (1x):
-
Dilute the 1 mM intermediate 1:100 into the final assay volume (e.g., 100 µL into 9.9 mL).
-
Final Concentration: 10 µM IPG.
-
Final DMSO: 0.01% (Well below the 0.1% toxicity threshold for most cell lines).
-
Mechanism of Action & Biological Context[1]
Isopropyl Gallate acts primarily through two mechanisms: Radical Scavenging and Membrane Interaction . Its isopropyl tail allows it to anchor into the lipid bilayer more effectively than Gallic Acid, positioning the antioxidant hydroxyls near the site of lipid peroxidation.
Figure 2: Mechanistic pathway showing membrane anchoring and ROS neutralization. Note that oxidized gallates can become pro-oxidants at high concentrations.
Quality Control & Troubleshooting
| Observation | Cause | Remediation |
| Solution turns Brown/Orange | Auto-oxidation | Discard. The phenolic hydrogens have oxidized to quinones. Check pH of buffer (must be < 7.5) and light exposure.[1] |
| Cloudiness upon dilution | Precipitation Shock | Use the Intermediate Step protocol (Section 5). Ensure media is pre-warmed to 37°C. |
| Loss of Activity | Hydrolysis | Isopropyl esters can hydrolyze to Gallic Acid in alkaline media. Ensure experiments are run at pH 7.0–7.4 and not stored in media >4 hours. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71348, Isopropyl gallate. Retrieved from [Link]
-
Kubo, I., et al. (2002). Anti-Salmonella activity of alkyl gallates. Journal of Agricultural and Food Chemistry. (Demonstrates the link between alkyl chain length and membrane disruption). Retrieved from [Link]
Sources
Technical Application Note: Isopropyl 3,4,5-trihydroxybenzoate in Antioxidant Assays
Executive Summary & Strategic Rationale
Isopropyl 3,4,5-trihydroxybenzoate (IPG) represents a critical bridge in antioxidant research, occupying the physicochemical "sweet spot" between the highly hydrophilic Gallic Acid and the more lipophilic long-chain esters (e.g., Octyl or Dodecyl Gallate).
While Gallic Acid is the gold standard for aqueous radical scavenging, its inability to penetrate lipid bilayers limits its biological relevance in cell-based models. IPG, possessing a branched isopropyl ester moiety, exhibits amphiphilic properties . It retains the potent radical scavenging capacity of the pyrogallol moiety (3,4,5-trihydroxy group) while gaining sufficient lipophilicity to partition into cell membranes and inhibit lipid peroxidation.
This guide provides high-precision protocols for characterizing IPG, moving beyond generic "antioxidant testing" to assays that specifically validate its dual-nature advantage.
Chemical Handling & Stock Preparation[1][2][3][4]
The Causality of Error: The most common failure mode in IPG assays is aqueous precipitation. IPG is sparingly soluble in water.[1][2] Attempting to dissolve it directly in buffer will result in micro-precipitates that scatter light, causing false positives in spectrophotometric assays (e.g., DPPH/ABTS).
Validated Stock Protocol
| Parameter | Specification | Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) or Ethanol (96%+) | Ensures complete solvation of the ester chain. |
| Stock Concentration | 10 mM - 50 mM | High enough to allow small dilution volumes (<1%) to minimize solvent toxicity in cells. |
| Storage | -20°C, Argon purged, Amber vial | The pyrogallol group is highly susceptible to auto-oxidation at neutral/basic pH or light exposure. |
| Working Solution | Prepare fresh in PBS (pH 7.4) | CRITICAL: Dilute immediately before use. Do not store aqueous dilutions >4 hours. |
Structural Mechanism & Activity (Visualization)
To understand why we select specific assays, we must visualize the Structure-Activity Relationship (SAR).
Figure 1: Structure-Activity Relationship (SAR) of IPG. The hydroxyl groups drive radical scavenging, while the isopropyl ester enables membrane penetration, dictating the choice of lipid-based assays.
Assay Protocol 1: The "Polar Paradox" Validation (DPPH in Methanol)
Why this assay? This is the baseline chemical validation. We use Methanol (not water) to ensure IPG remains fully soluble and to standardize the environment for H-atom transfer.
Protocol Steps
-
Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Methanol to achieve an absorbance of roughly 0.70 ± 0.02 at 517 nm (approx. 0.1 mM).[3]
-
Sample Prep: Prepare IPG serial dilutions in Methanol (Range: 1 µM to 100 µM).
-
Reaction:
-
Add 20 µL of IPG sample to 180 µL of DPPH solution in a 96-well plate.
-
Blank: 20 µL Methanol + 180 µL DPPH.
-
Control: Gallic Acid (Standard) in same range.
-
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm (
).
Data Analysis
Calculate % Inhibition:
Success Criterion: IPG should show an IC50 comparable to Propyl Gallate. Note that IPG may be slightly less active than Gallic Acid on a molar basis in this specific assay because the ester group adds molecular weight without adding antioxidant hydroxyls, but this is an artifact of the solvent system, not biological inferiority.
Assay Protocol 2: Inhibition of Lipid Peroxidation (The Hero Assay)
Why this assay? This is where IPG outperforms Gallic Acid. The "Polar Paradox" states that non-polar antioxidants (IPG) are more effective in emulsions (like cell membranes) than polar ones.
Protocol: Linoleic Acid Emulsion System
-
Emulsion Prep: Mix Linoleic acid (0.28 g) + Tween 20 (0.28 g) in Phosphate Buffer (50 mL, pH 7.4). Homogenize to form a white emulsion.
-
Treatment: Add IPG (final conc. 10-50 µM) to the emulsion. Include Gallic Acid as a comparative control.[6]
-
Oxidation Induction: Incubate at 37°C for 24-48 hours in the dark.
-
Measurement (Ferric Thiocyanate Method):
-
Take 0.1 mL of emulsion + 4.7 mL Ethanol (75%).
-
Add 0.1 mL Ammonium Thiocyanate (30%).
-
Add 0.1 mL Ferrous Chloride (0.02 M in 3.5% HCl).
-
Wait 3 minutes.
-
-
Read: Absorbance at 500 nm. High absorbance = High Peroxidation (Red color).
Expected Result: IPG should significantly inhibit color formation (peroxidation) compared to the control. IPG should outperform Gallic Acid in this specific system due to its ability to align at the oil-water interface where oxidation occurs.
Assay Protocol 3: Cell-Based Intracellular ROS (DCFDA)
Why this assay? To prove bioavailability. If IPG cannot cross the membrane, it is useless as an intracellular drug.
Workflow Diagram
Figure 2: Workflow for Intracellular ROS Scavenging Assay using DCFDA.
Critical Technical Nuances
-
Serum Starvation: Perform the IPG incubation in reduced serum (1% FBS) or serum-free media. Serum proteins (Albumin) can bind IPG, reducing its effective free concentration.
-
Cytotoxicity Check: Before running ROS assays, run an MTT or CCK-8 assay. Do not test concentrations >50 µM without verifying viability. Gallate esters can be cytotoxic at high concentrations due to mitochondrial uncoupling.[6]
-
Wash Step: Wash cells with PBS after DCFDA loading but before reading to remove extracellular dye.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Non-linear dose response | Precipitation of IPG in aqueous buffer. | Pre-dilute in DMSO; Ensure final DMSO < 0.5%. |
| High background in FRAP | IPG reacting with Fe3+ too fast or chelating it. | Use "Stop solution" or read immediately (4 min). |
| Cell death in control wells | Solvent toxicity. | Run a "Vehicle Control" (DMSO only) to normalize data. |
| IPG < Gallic Acid in DPPH | Kinetic steric hindrance. | Extend reaction time from 30 min to 60 min. |
References
-
Structure & Activity of Gallates: Title: "Antioxidant activity of gallates: an electrochemical study in aqueous media." Source: National Institutes of Health (PubMed) / Bioelectrochemistry. URL:[Link]
-
Lipophilicity & Bioavailability (ADMET): Title: "Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major."[7][8] Source: National Institutes of Health (PMC). URL:[Link]
-
DPPH & Solvent Effects: Title: "Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix." Source: National Institutes of Health (PMC). URL:[Link]
-
Cytotoxicity & Mitochondrial Effects: Title: "Cytotoxicity of propyl gallate and related compounds in rat hepatocytes." Source: National Institutes of Health (PubMed) / Toxicology. URL:[Link]
-
General Protocol Validation (ABTS/DPPH): Title: "Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays." Source: MDPI (Molecules). URL:[Link]
Sources
- 1. fao.org [fao.org]
- 2. mubychem.net [mubychem.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of propyl gallate and related compounds in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC method for "Isopropyl 3,4,5-trihydroxybenzoate" quantification
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate)
Abstract & Scope
Isopropyl 3,4,5-trihydroxybenzoate , commonly known as Isopropyl Gallate (IPG) , is a potent antioxidant synthesized via the esterification of gallic acid with isopropanol. It serves as a critical stabilizer in pharmaceuticals, biodiesel, and edible oils to prevent oxidative degradation.
This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of IPG. Unlike generic methods, this protocol is engineered to resolve IPG from its primary hydrolytic degradant and starting material, Gallic Acid , ensuring specific quantification in complex matrices.
Physicochemical Context & Mechanistic Logic
To design a self-validating method, one must understand the analyte's behavior at the molecular level.
-
The Analyte: IPG contains a hydrophobic isopropyl ester tail and a hydrophilic polyphenolic head.
-
The Challenge (Ionization): The three phenolic hydroxyl groups have pKa values in the range of 7–9. In neutral buffers, these groups deprotonate, creating phenolate ions. Phenolates interact strongly with residual silanols on silica columns, causing severe peak tailing and retention time instability.
-
The Solution (Acidic Suppression): We utilize an acidified mobile phase (pH ~2.5–3.0). This suppresses the ionization of the phenolic groups (
), keeping the analyte in its neutral, hydrophobic form. This ensures sharp peak symmetry and predictable interaction with the C18 stationary phase.
Experimental Protocol
Instrumentation & Conditions
The method utilizes a standard binary gradient HPLC system with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilyl), 250 × 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction to retain the isopropyl ester chain. |
| Mobile Phase A | 0.1% Orthophosphoric Acid ( | Acidic pH suppresses phenol ionization; Phosphate is UV transparent. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low viscosity and distinct UV cutoff; ensures elution of the hydrophobic ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 5 µm columns. |
| Wavelength | 272 nm | The absorption maximum ( |
| Column Temp | 30°C | Maintains reproducible viscosity and mass transfer kinetics. |
| Injection Vol | 20 µL | Optimized for sensitivity without column overload. |
Gradient Program
A gradient is preferred over isocratic elution to ensure the separation of the highly polar Gallic Acid (impurity) from the moderately hydrophobic IPG.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Initial hold to retain polar impurities (Gallic Acid). |
| 5.0 | 95 | 5 | End of polar retention window. |
| 15.0 | 40 | 60 | Linear ramp to elute Isopropyl Gallate. |
| 20.0 | 40 | 60 | Isocratic hold to clear lipophilic matrix. |
| 21.0 | 95 | 5 | Return to initial conditions. |
| 25.0 | 95 | 5 | Re-equilibration. |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Methanol (v/v).
-
Stock Standard: Dissolve 10.0 mg of Isopropyl Gallate Reference Standard in 10 mL Methanol. Sonicate to dissolve.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
-
Sample Prep: Weigh sample equivalent to 10 mg IPG. Dissolve in Methanol.[1] Filter through a 0.45 µm PTFE filter (Nylon filters may adsorb phenolic compounds).
Method Logic & Workflow Visualization
The following diagrams illustrate the analytical workflow and the separation logic required to distinguish IPG from its precursors.
Figure 1: Step-by-step analytical workflow from sample matrix to quantification.
Figure 2: Chromatographic separation logic distinguishing the analyte from its hydrolytic degradant.
Validation Strategy (ICH Q2(R1))
To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed:
-
System Suitability:
-
Tailing Factor (T): Must be < 1.5. If T > 1.5, the mobile phase pH is likely too high (insufficient suppression of phenolics).
-
Resolution (Rs): > 2.0 between Gallic Acid and IPG.
-
-
Linearity:
-
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Acceptance:
.[2]
-
-
Accuracy (Recovery):
-
Spike placebo matrix with IPG at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
-
Specificity (Stress Testing):
-
Expose IPG to 0.1N NaOH (Hydrolysis).
-
Observation: The IPG peak should decrease, and the Gallic Acid peak (RT ~3-4 min) should increase. The method is specific if these peaks do not overlap.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Ensure Mobile Phase A pH is ≤ 3.0. Use a "base-deactivated" or high-purity C18 column. |
| Retention Time Drift | Temperature fluctuation or incomplete equilibration. | Use a column oven (30°C). Ensure 5 min re-equilibration time at the end of the gradient. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent (50% MeOH) matches the initial mobile phase strength closely. |
| Ghost Peaks | Contaminated Aqueous Phase.[3] | Use fresh Milli-Q water and filter mobile phase A. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Available at: [Link]
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12399655: Isopropyl 3,4,5-trihydroxybenzoate. Available at: [Link]
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for RP-HPLC parameters).
-
Zhang, L., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.[2] OA Text.[4][5][6] Available at: [Link] (Cited for matrix extraction and ester analysis context).
Sources
Application Note: Strategic In Vitro Cytotoxicity Profiling of Isopropyl Gallate
Executive Summary & Rationale
Isopropyl gallate (IPG) is a semi-synthetic ester of gallic acid. While gallic acid is a potent antioxidant, its hydrophilicity limits cellular uptake. The esterification with an isopropyl group significantly enhances lipophilicity (LogP ~2.2), facilitating membrane permeabilization and mitochondrial entry.
However, evaluating IPG cytotoxicity presents a specific bio-analytical challenge: Polyphenolic Interference. The three hydroxyl groups on the galloyl moiety can chemically reduce tetrazolium salts (MTT/MTS) in the absence of viable cells, leading to false-negative cytotoxicity data (artificial viability inflation).
This guide provides a validated workflow to accurately profile IPG cytotoxicity, distinguishing between true metabolic inhibition and chemical artifacts.
Pre-Experimental Critical Parameters
Solubility & Stability
Unlike long-chain gallates (e.g., Octyl Gallate) which may require detergents, IPG is moderately lipophilic.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 100 mM stock in sterile DMSO.
-
Storage: Aliquot and store at -20°C. Protect from light. IPG is prone to auto-oxidation in aqueous media at pH > 7.4.
-
Working Solutions: Dilute immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the IPG effect.
The "Polyphenol Artifact" Warning
CRITICAL: IPG can directly reduce MTT to formazan.
-
Solution: You must include a "Cell-Free Control" (Media + IPG + MTT) to quantify background reduction.
-
Recommendation: If background absorbance in cell-free wells is >0.1 OD, use the Modified Protocol (Section 4.1) which includes a wash step, or switch to an ATP-based assay.
Experimental Workflow Visualization
The following decision tree outlines the logical flow for validating IPG cytotoxicity.
Figure 1: Validated workflow for polyphenol cytotoxicity testing, prioritizing interference removal.
Detailed Protocols
Protocol 1: Metabolic Viability (Modified MTT Assay)
Standard MTT protocols fail with IPG due to chemical reduction. This modified version removes extracellular IPG before dye addition.
Materials:
-
Target Cells (e.g., MCF-7, HeLa) and Normal Control (e.g., HUVEC, Vero).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO).
Procedure:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove spent media.
-
Add 100 µL fresh media containing IPG serially diluted (e.g., 1, 5, 10, 25, 50, 100, 200 µM).
-
Controls:
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%).
-
Blank: Media only (no cells).
-
-
Incubate for 24h, 48h, or 72h.
-
-
The Wash (CRITICAL STEP):
-
Carefully aspirate media containing IPG.
-
Gently wash adherent cells once with 100 µL warm PBS. Do not dislodge cells.
-
Add 100 µL fresh, phenol-red free media.
-
-
Development:
-
Add 10 µL MTT stock to each well.
-
Incubate 3–4 hours at 37°C.
-
-
Readout:
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Read Absorbance at 570 nm (Reference 630 nm).
-
Protocol 2: Membrane Integrity (LDH Release)
Since MTT measures metabolism, LDH measures necrosis/membrane rupture. This assay is not redox-sensitive and confirms true cell death.
Procedure:
-
Seeding & Treatment: Same as Protocol 4.1.
-
Supernatant Collection:
-
After treatment, transfer 50 µL of culture supernatant to a new clear 96-well plate.
-
-
Lysis Control:
-
For "Maximum Release" control, add Lysis Buffer (provided in kit) to untreated cells 45 mins prior to collection.
-
-
Reaction:
-
Add 50 µL LDH Reaction Mix to the supernatant plate.
-
Incubate 30 mins at Room Temp (Dark).
-
-
Stop & Read:
-
Add Stop Solution.
-
Measure Absorbance at 490 nm.
-
-
Calculation:
Protocol 3: Oxidative Stress Mechanism (DCFDA Staining)
IPG often induces apoptosis via ROS generation. This protocol tracks the "Pro-oxidant" shift.
Procedure:
-
Staining: Wash cells with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 mins before IPG treatment.
-
Wash: Remove excess dye; wash 1x with PBS.
-
Treatment: Add IPG in phenol-red free media.
-
Kinetics: Measure Fluorescence immediately (T=0) and every 30 mins for 4 hours.
-
Ex/Em: 485 nm / 535 nm.
-
Expectation: A spike in fluorescence within 1-2 hours indicates mitochondrial ROS burst.
-
Mechanistic Insight & Data Interpretation[1][2]
Mechanism of Action
IPG operates via the "Cutoff Effect" of alkyl gallates. The isopropyl chain allows it to embed in the mitochondrial membrane, uncoupling oxidative phosphorylation and generating ROS.
Figure 2: Putative cytotoxic cascade of Isopropyl Gallate involving mitochondrial stress.
Data Summary Table (Expected Ranges)
Based on comparative literature for alkyl gallates.
| Cell Type | Tissue Origin | Expected IC50 (24h) | Interpretation |
| MCF-7 | Breast Adenocarcinoma | 40 – 80 µM | Moderate Cytotoxicity |
| HeLa | Cervical Cancer | 30 – 60 µM | High Sensitivity |
| Vero | Normal Kidney (Monkey) | > 150 µM | Low Toxicity |
| Leishmania | Parasite (Promastigote) | 10 – 90 µM | High Selectivity |
Selectivity Index (SI):
-
Target: An SI > 2.0 indicates potential therapeutic window.
References
-
Reguera, R.M., et al. (2022). "Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major." Pharmaceutics, 14(12), 2701.[1]
-
Lelono, A., et al. (2023).[2] "In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells." Advances in Biological Sciences Research, 27, 266–276.[2]
-
Wang, P., et al. (2010).[3] "Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols." PLOS ONE, 5(4), e10202.
-
Fiuza, S.M., et al. (2004). "Phenolic acid derivatives with potential anticancer properties—A structure–activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids."[4] Bioorganic & Medicinal Chemistry, 12(13), 3581-3589.
-
Nakagawa, Y., et al. (1998). "Cytotoxicity of propyl gallate and related compounds in rat hepatocytes." Archives of Toxicology, 72, 33–37.
Sources
- 1. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isopropyl 3,4,5-trihydroxybenzoate in Enzyme Inhibition Studies
Part 1: Executive Summary & Chemical Profile
Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) is a semi-synthetic polyphenol derived from gallic acid. While widely recognized for its antioxidant properties, recent kinetic studies have positioned IPG as a potent, selective inhibitor in parasitology (targeting Leishmania enzymes) and a modulator of oxidative metabolic enzymes (Lipoxygenase, Tyrosinase).
Unlike its parent compound (gallic acid), IPG possesses an isopropyl ester moiety that enhances lipophilicity (LogP ~1.8–2.0). This structural modification allows for superior membrane permeability and stronger hydrophobic interactions within enzyme active sites, often resulting in lower IC50 values compared to gallic acid.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | Propan-2-yl 3,4,5-trihydroxybenzoate |
| Common Name | Isopropyl Gallate (IPG) |
| Molecular Weight | 212.20 g/mol |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water.[1] |
| Key Function | Competitive/Mixed-type Enzyme Inhibitor, ROS Scavenger, Membrane Modulator. |
| Storage | -20°C (Solid), Protect from light and moisture. Stock solutions fresh prepared. |
Part 2: Mechanism of Action
IPG operates via a Dual-Mode Inhibition Mechanism , distinguishing it from simple competitive inhibitors.
-
Active Site Binding (Specific):
-
Hydrogen Bonding: The three hydroxyl groups (3,4,5-OH) on the benzene ring form a dense hydrogen bond network with polar residues (e.g., Serine, Histidine, Aspartate) in the enzyme's catalytic triad.
-
Hydrophobic Anchoring: The isopropyl ester tail occupies hydrophobic pockets adjacent to the active site, stabilizing the inhibitor-enzyme complex. This is critical for enzymes like Lipoxygenase and Tyrosinase which process hydrophobic substrates (lipids, phenols).
-
-
Membrane & Redox Modulation (Non-Specific):
-
Membrane Permeabilization: In whole-cell assays (e.g., Leishmania amastigotes), IPG disrupts membrane integrity, indirectly affecting membrane-bound enzymes.
-
Redox Clamping: IPG scavenges Reactive Oxygen Species (ROS) essential for the catalytic cycle of certain peroxidases and oxidases, effectively "starving" the enzyme of necessary co-factors.
-
Visualization: IPG Inhibition Logic
Caption: Dual-mode interaction of IPG involving direct active site blockade and secondary redox modulation.
Part 3: Key Applications & Kinetic Data
Antiparasitic Enzyme Inhibition (Primary Application)
IPG is a validated inhibitor of Leishmania major enzymes, specifically Pteridine Reductase 1 (PTR1) and Oligopeptidase B (OPB) . Inhibition of PTR1 is critical as it provides an alternative pathway for folate reduction, bypassing antifolate drugs like methotrexate.
-
Binding Affinity (Docking): -8.2 kcal/mol[4]
-
IC50 (Amastigotes): 13.45 µM (High Selectivity Index: 93.8 vs. mammalian cells)[2][3]
-
Relevance: High-priority scaffold for drug development against cutaneous leishmaniasis.
Metabolic Enzyme Modulation (Comparative)
IPG serves as a model compound for studying structure-activity relationships (SAR) in metabolic enzymes.
| Enzyme | Role | Inhibition Type | Comparative Potency (IC50) |
| Tyrosinase | Melanin synthesis | Mixed-type (likely) | Propyl Gallate: 0.685 mM Gallic Acid: 4.5 mM IPG: Est. 0.5–1.0 mM |
| Lipoxygenase-1 | Inflammation (Leukotrienes) | Competitive | Octyl Gallate: 1.3 µM IPG: Est. 5–15 µM (Chain length dependent) |
Note: IPG is generally more potent than Gallic Acid due to better uptake but less potent than Octyl Gallate for enzymes with deep hydrophobic channels like LOX.
Part 4: Experimental Protocols
Protocol A: Spectrophotometric Inhibition Assay (General Oxidoreductase)
Designed for Tyrosinase or Lipoxygenase screening.
1. Reagents Preparation
-
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8 for Tyrosinase; pH 8.0 for LOX).
-
Enzyme Stock: 1000 U/mL (Keep on ice).
-
Substrate:
-
IPG Stock: 100 mM in DMSO. Dilute serially to 10–1000 µM working solutions.
2. Assay Workflow
-
Blanking: Add 10 µL DMSO + 180 µL Buffer + 10 µL Substrate to microplate wells.
-
Inhibitor Incubation:
-
Add 160 µL Buffer.
-
Add 10 µL Enzyme solution.
-
Add 10 µL IPG (various concentrations).
-
Incubate at 25°C for 10 minutes. (Critical for equilibrium binding).
-
-
Reaction Initiation: Add 20 µL Substrate.
-
Kinetic Read: Measure Absorbance immediately (Kinetic Mode).
3. Data Analysis
-
Calculate Initial Velocity (
) from the linear portion of the absorbance curve. -
Plot % Inhibition vs. [IPG] to determine IC50.
-
Construct Lineweaver-Burk Plots (
vs ) at different IPG concentrations to determine and inhibition mode (Competitive vs. Mixed).
Protocol B: In Silico Molecular Docking (Validation)
Since IPG is often used in computational screening, this workflow ensures robust data generation.
1. Protein Preparation
-
Retrieve PDB structures: 1E7W (PTR1), 2Y9W (Tyrosinase).
-
Remove water molecules and native ligands.
-
Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).
2. Ligand Preparation (IPG)
-
Construct 3D structure of Isopropyl 3,4,5-trihydroxybenzoate.
-
Minimize energy (MM2 force field).
-
Set rotatable bonds (Focus on the isopropyl ester linkage).
3. Docking Grid
-
Center grid box on the active site (defined by catalytic residues, e.g., His residues for Tyrosinase).
-
Grid Box Size: 60 x 60 x 60 Å (0.375 Å spacing).
4. Execution & Analysis
-
Run docking (AutoDock Vina / Glide).
-
Success Criteria: Binding Energy < -7.0 kcal/mol.
-
Visual Check: Confirm H-bonds between 3,4,5-OH and active site residues.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for spectrophotometric enzyme inhibition assay.
Part 5: References
-
Rego, S. C., et al. (2022). "Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major."[4] Pharmaceutics, 14(12), 2701.
-
Kubo, I., et al. (2004). "Lipoxygenase inhibitory activity of octyl gallate." Journal of Agricultural and Food Chemistry, 52(5), 1160-1164. (Provides comparative kinetics for alkyl gallates).
-
Chen, Q. X., et al. (2013). "Inhibitory effects of propyl gallate on tyrosinase and its application in controlling pericarp browning of harvested longan fruits."[5] Journal of Agricultural and Food Chemistry, 61(11), 2889-2895.
-
Pan, X., et al. (2018). "Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus." Food Control, 89, 212-219. (Membrane permeabilization mechanism).
Sources
- 1. Final report on the amended safety assessment of Propyl Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of propyl gallate on tyrosinase and its application in controlling pericarp browning of harvested longan fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]
Protocol for assessing the antimicrobial activity of propyl gallate
Executive Summary
Propyl Gallate (PG), widely recognized as an FDA-approved antioxidant (E310) for lipid preservation, has emerged as a potent antimicrobial adjuvant. Unlike traditional antibiotics targeting specific enzymatic pathways, PG exhibits a dual-action mechanism : it acts as a non-ionic surfactant disrupting bacterial membrane integrity and, paradoxically, functions as a pro-oxidant within the bacterial cytosol to generate reactive oxygen species (ROS).
This Application Note provides a standardized, self-validating protocol for assessing PG’s antimicrobial efficacy. It addresses specific technical challenges—such as solubility limits, oxidation-driven colorimetric interference, and metal chelation—that often confound standard CLSI methodologies when applied to phenolic compounds.
Mechanism of Action
Understanding the causality of PG’s activity is essential for experimental design. PG’s amphiphilic nature (hydrophobic propyl chain + hydrophilic galloyl moiety) allows it to intercalate into the lipid bilayer.
-
Primary Mode: Membrane destabilization leading to leakage of intracellular components (ATP, K+).
-
Secondary Mode: Intracellular generation of ROS (superoxide anions) and depletion of glutathione, particularly in the presence of transition metals (Fenton chemistry).
Figure 1: Mechanistic pathway of Propyl Gallate induced bacterial toxicity.
Critical Material Preparation
Challenge: PG is sparingly soluble in water (~3.5 mg/mL) but freely soluble in ethanol. Direct addition to aqueous media can cause precipitation or inconsistent dispersion. Challenge: PG oxidizes rapidly in alkaline pH or in the presence of iron, turning the media blue/black (iron-gallate complex).
Stock Solution Protocol
-
Solvent: Dissolve PG in 100% Ethanol or DMSO to create a 50 mg/mL (50,000 µg/mL) master stock.
-
Why: Ethanol is preferred if evaporation is permitted, but DMSO is standard for microdilution to prevent solvent evaporation effects during incubation.
-
-
Storage: Store at -20°C in amber glass vials. PG is light-sensitive.
-
Working Solution: Dilute the master stock into the test medium (e.g., Mueller-Hinton Broth) ensuring the final solvent concentration is ≤ 1% (v/v) .
-
Validation: Include a "Solvent Control" (media + 1% DMSO) to ensure the solvent itself is not inhibiting growth.
-
Protocol 1: Modified Broth Microdilution (MIC/MBC)
Standard optical density (OD) readings can be compromised by the oxidation of PG, which darkens the media. This protocol incorporates a Resazurin Viability Check to bypass colorimetric interference.
Target: Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa.[1]
Workflow
-
Plate Setup: Use a 96-well clear bottom plate.
-
Dilution Series:
-
Add 100 µL Mueller-Hinton Broth (MHB) to columns 2-12.
-
Add 200 µL of PG working solution (e.g., 1024 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + Solvent).
-
Column 12: Sterility/Blank Control (Media + PG at highest concentration). Critical for background subtraction.
-
-
Inoculation: Add 5 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL final) to wells 1-11.
-
Incubation: 37°C for 18-24 hours.
-
Readout (The "Gotcha" Fix):
-
Visual: Inspect for turbidity.[3] If media has turned dark (oxidation), turbidity is unreliable.
-
Viability Dye: Add 30 µL of Resazurin (0.015%) to all wells. Incubate for 1-2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction).
-
Data Analysis: The MIC is the lowest concentration preventing the color change from Blue to Pink.
Protocol 2: Synergy Assessment (Checkerboard Assay)
PG is most valuable as a "potentiator" for beta-lactams against resistant strains (e.g., MRSA).
Objective: Calculate the Fractional Inhibitory Concentration Index (FICI).
Experimental Design
-
Axis X: Propyl Gallate (0, 1/16 MIC to 2x MIC).
-
Axis Y: Antibiotic (e.g., Ampicillin) (0, 1/16 MIC to 2x MIC).
Step-by-Step:
-
Prepare a 2D matrix in a 96-well plate.
-
Dispense PG in decreasing concentrations across columns.
-
Dispense Antibiotic in decreasing concentrations down rows.
-
Inoculate with 5 x 10^5 CFU/mL.
-
Incubate and read MIC for the combination.
Calculation (FICI):
Interpretation Table:
| FICI Value | Interpretation | Clinical Relevance |
| ≤ 0.5 | Synergy | PG restores antibiotic sensitivity (e.g., MRSA becomes sensitive to Ampicillin). |
| 0.5 < x ≤ 1.0 | Additive | Combined effect equals sum of parts. |
| 1.0 < x ≤ 4.0 | Indifferent | No significant interaction. |
| > 4.0 | Antagonistic | PG interferes with antibiotic action. |
Protocol 3: Mechanistic Validation (Membrane Permeability)
To confirm PG is acting via membrane disruption rather than just metabolic inhibition, a Propidium Iodide (PI) uptake assay is required.
Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing.
Method:
-
Harvest: Centrifuge mid-log phase bacteria; wash 2x with PBS. Resuspend to OD600 = 0.5.
-
Treatment: Incubate bacteria with PG at 1x MIC and 2x MIC for 30, 60, and 120 minutes.
-
Positive Control:[4] 0.1% SDS or 70% Ethanol (10 min).
-
Negative Control: PBS + Solvent only.
-
-
Staining: Add Propidium Iodide (final conc. 10 µM). Incubate 15 min in dark.
-
Detection: Fluorescence Microplate Reader (Ex: 535 nm / Em: 617 nm).
-
Result: A significant increase in Relative Fluorescence Units (RFU) compared to the negative control confirms membrane permeabilization.
Experimental Workflow Visualization
Figure 2: Integrated workflow for Propyl Gallate characterization.
References
-
Recent discoveries of propyl gallate restore the antibacterial effect of tigecycline against tet(X4)-positive Escherichia coli. Biochemical Pharmacology, 2025.
-
Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant. Antibiotics, 2022.[5]
-
Antimicrobial activity of the propyl gallate, gallic acid and ampicillin. ResearchGate, 2017.
-
Propyl gallate induces cell death in human pulmonary fibroblast through increasing reactive oxygen species levels. Scientific Reports, 2024.
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.CLSI Standard M07. (Standard Protocol Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. fao.org [fao.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate) in Apoptosis Research
[1][2]
Part 1: Introduction & Mechanism of Action
Abstract
Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG) , is an ester derivative of gallic acid.[1][2][3] While its n-propyl isomer (Propyl Gallate) is widely recognized as a synthetic antioxidant in food preservation, IPG has emerged as a distinct bioactive compound in pharmacological research. Its enhanced lipophilicity compared to gallic acid allows for superior cellular membrane permeability, making it a potent candidate for inducing apoptosis in neoplastic cells. This guide details the mechanistic pathways and experimental protocols for utilizing IPG to study programmed cell death.
Mechanism of Action (MOA)
The apoptotic efficacy of Isopropyl Gallate is paradoxical, acting as a "Trojan Horse" antioxidant. While it scavenges radicals at low concentrations, at pharmacological doses (typically >10 µM), it acts as a pro-oxidant within the cancer cell microenvironment.
-
ROS-Mediated Mitochondrial Stress: IPG induces a rapid surge in intracellular Reactive Oxygen Species (ROS), specifically superoxide anions (
). -
Mitochondrial Dysfunction: The ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the collapse of the mitochondrial membrane potential (
). -
Caspase Cascade: Cytochrome c is released into the cytosol, forming the apoptosome with Apaf-1, which activates Caspase-9 (intrinsic pathway) and subsequently Caspase-3, executing cell death.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascade activated by Isopropyl Gallate.
Figure 1: The intrinsic apoptotic pathway induced by Isopropyl Gallate, driven by ROS generation and mitochondrial collapse.
Part 2: Material Preparation & Handling
Critical Note on Solubility: Unlike Gallic Acid, Isopropyl Gallate is hydrophobic. Proper reconstitution is vital for consistent IC50 data.
| Parameter | Specification |
| CAS Number | 1138-52-9 |
| Molecular Weight | 212.20 g/mol |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Stock Concentration | 100 mM (Store at -20°C, stable for 3 months) |
| Working Solvent | Cell Culture Media (Max DMSO final conc: 0.1%) |
| Solubility Limit | ~50 mg/mL in Ethanol; ~25 mg/mL in DMSO |
Preparation Protocol:
-
Weigh 21.2 mg of Isopropyl Gallate powder.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM Stock Solution .
-
Vortex vigorously for 30 seconds until completely clear.
-
Aliquot into 50 µL volumes in light-protected tubes (IPG is light-sensitive) and freeze at -20°C.
-
Self-Validation: On day of use, dilute 1:1000 in media to check for precipitation. If crystals form, sonicate the stock before dilution.
Part 3: Experimental Protocols
Protocol A: Determination of IC50 (Cytotoxicity)
Objective: To establish the effective concentration for apoptosis induction without causing immediate necrosis.
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or HL-60) at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Prepare serial dilutions of IPG in media (Range: 1 µM to 200 µM).
-
Controls: Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Treat cells for 24h and 48h.
-
Detection: Add 10 µL of CCK-8 or MTT reagent per well. Incubate for 2-4 hours.
-
Analysis: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation: Plot dose-response curve to determine IC50.
-
Expert Insight: Gallates often show a steep toxicity curve. Perform narrower titrations around the estimated IC50 (e.g., if IC50 is ~50 µM, test 40, 45, 50, 55, 60 µM).
-
Protocol B: Evaluation of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To validate the intrinsic mitochondrial pathway implicated in IPG mechanism.
-
Seeding: Plate
cells in 6-well plates. -
Treatment: Treat with IPG at IC50 concentration for 12h and 24h.
-
Staining:
-
Prepare JC-1 working solution (typically 2-10 µM).
-
Incubate cells with JC-1 for 20 mins at 37°C in the dark.
-
-
Wash: Wash 2x with PBS.
-
Analysis (Flow Cytometry):
-
Healthy Cells: High Red fluorescence (Aggregates) / Low Green.
-
Apoptotic Cells: Low Red / High Green fluorescence (Monomers).
-
Causality Check: A shift from Red to Green confirms
depolarization, a hallmark of IPG activity.
-
Protocol C: Annexin V/PI Apoptosis Assay
Objective: To quantify early vs. late apoptosis.
-
Harvest: Collect cells and wash with cold PBS.
-
Resuspend: In 1X Annexin-binding buffer at
cells/mL. -
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 mins at RT in the dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis (likely toxicity overdose).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target population).
-
Part 4: Experimental Workflow Visualization
This workflow ensures data integrity by incorporating mandatory checkpoints for cell health and solvent controls.
Figure 2: Standardized workflow for evaluating Isopropyl Gallate induced apoptosis.
Part 5: Troubleshooting & Expert Insights
The "Browning" Effect
Observation: Culture media turns dark brown after 24h of IPG treatment. Cause: Oxidation of the phenolic hydroxyl groups in the gallate moiety. Solution: This confirms the pro-oxidant activity. However, excessive oxidation can alter the effective concentration. Change media every 24h for treatments longer than 48h to maintain stable drug levels.
Differentiating Necrosis vs. Apoptosis
Issue: High PI staining (Q1) without Annexin V staining. Insight: IPG is lipophilic and can disrupt membranes directly at high doses (>200 µM). Ensure you are working near the IC50. If necrosis dominates, lower the concentration and extend the incubation time (e.g., 48h instead of 24h).
Structural Specificity
Note: Do not substitute Propyl Gallate (n-propyl) for Isopropyl Gallate (iso-propyl) interchangeably in structure-activity relationship (SAR) studies. While they share the gallate head group, the branching of the isopropyl group alters steric hindrance and lipophilicity, potentially affecting binding affinity to specific targets like Bcl-2 or bacterial FtsZ (in cross-disciplinary studies).
References
-
Melo, M. M., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major.[4][5] Pharmaceutics, 14(12), 2701.[6][7] (Demonstrates synthesis, lipophilicity, and cytotoxicity mechanisms relevant to eukaryotic cells). Link
- Inoue, M., et al. (1995).Induction of apoptosis by gallic acid and its related compounds.
- Locatelli, C., et al. (2013).Ester derivatives of gallic acid with potential toxicity toward tumor cells.
-
Han, Y. H., et al. (2020). Propyl gallate reduces the growth of lung cancer cells through caspase-dependent apoptosis and G1 phase arrest of the cell cycle. (Key reference for the parallel mechanism of action in the propyl isomer). Link
-
BenchChem. Propyl Gallate as an Antioxidant Additive in Cell Culture Media: Application Notes. (Provides solubility and stability data applicable to isopropyl gallate). Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. academicjournals.org [academicjournals.org]
- 3. The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Propyl Gallate in Active Packaging Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of propyl gallate in active packaging systems. It moves beyond a simple recitation of facts to deliver field-proven insights into the rationale behind experimental design and protocol selection. We will delve into the core antioxidant mechanisms of propyl gallate, provide detailed, step-by-step protocols for incorporating it into polymer matrices, and offer robust methodologies for evaluating the efficacy and safety of the final active packaging material. This guide is designed to be a self-validating system, grounding all recommendations in established scientific principles and authoritative references.
Introduction: The Role of Propyl Gallate in Mitigating Oxidative Degradation
Oxidative degradation is a primary contributor to the reduced shelf-life and compromised quality of a vast array of consumer and pharmaceutical products. In the food industry, lipid peroxidation leads to rancidity, off-flavors, and the loss of nutritional value. For pharmaceutical formulations, oxidative processes can degrade active pharmaceutical ingredients (APIs), leading to decreased efficacy and the formation of potentially harmful byproducts.
Active packaging has emerged as a promising technology to combat these challenges by actively modifying the internal environment of the package to extend product stability. Propyl gallate (PG), the n-propyl ester of gallic acid, is a widely utilized synthetic antioxidant in the food, cosmetics, and pharmaceutical industries for its potent ability to inhibit lipid peroxidation.[1] Its incorporation into packaging materials creates an "active" barrier that can scavenge free radicals, thereby protecting the packaged contents from oxidative stress.[2]
This guide will provide detailed protocols for the development and evaluation of propyl gallate-based active packaging films, focusing on two common polymer matrices: polylactic acid (PLA) and low-density polyethylene (LDPE).
The Antioxidant Mechanism of Propyl Gallate
Propyl gallate's efficacy as an antioxidant stems from its chemical structure, specifically the three hydroxyl groups on its aromatic ring.[3] Its primary mechanism of action is as a free radical scavenger. It readily donates a hydrogen atom from one of its hydroxyl groups to a free radical, neutralizing it and terminating the oxidative chain reaction.[3][4] This process is visually represented in the diagram below.
Caption: Antioxidant mechanism of propyl gallate.
In addition to hydrogen donation, propyl gallate can also chelate metal ions like iron and copper, which are known to catalyze the formation of free radicals.[4] By sequestering these metal ions, propyl gallate further inhibits the initiation of oxidative processes.
Protocols for the Preparation of Propyl Gallate-Based Active Packaging Films
The following sections provide detailed protocols for the incorporation of propyl gallate into both a biodegradable polymer (PLA) via solvent casting and a conventional polyolefin (LDPE) via melt extrusion.
Protocol 1: Preparation of Antioxidant Active PLA Films by Solvent Casting
Solvent casting is a versatile and widely used laboratory technique for preparing polymer films with uniformly dispersed additives.[5]
Rationale: This method is ideal for thermally sensitive additives and for screening various formulations due to its simplicity and small-scale feasibility. Chloroform is a common solvent for PLA, and the slow evaporation rate allows for the formation of a homogenous film.
Materials and Equipment:
-
Polylactic acid (PLA) pellets or powder
-
Propyl gallate (food or pharmaceutical grade)
-
Chloroform (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Desiccator or vacuum oven
Step-by-Step Procedure:
-
Preparation of the Polymer Solution:
-
Weigh 3 g of PLA pellets and dissolve them in 50 mL of chloroform in a covered beaker.
-
Place the beaker on a magnetic stirrer at room temperature and stir until the PLA is completely dissolved. This may take several hours.
-
-
Incorporation of Propyl Gallate:
-
Prepare a stock solution of propyl gallate in chloroform (e.g., 10 mg/mL).
-
To the PLA solution, add the appropriate volume of the propyl gallate stock solution to achieve the desired final concentration in the film (e.g., 0.1%, 0.5%, or 1.0% w/w relative to the PLA).
-
Continue stirring for at least 30 minutes to ensure uniform dispersion of the propyl gallate.
-
-
Casting the Film:
-
Carefully pour the polymer solution into a clean, dry glass petri dish placed on a level surface.
-
Cover the petri dish with a lid slightly ajar or with perforated aluminum foil to allow for slow solvent evaporation. This will help to prevent the formation of bubbles and ensure a uniform film thickness.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
Once the film appears dry, place it in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the film from the glass substrate.
-
Store the film in a cool, dark, and dry place, preferably in a desiccator, until further analysis.
-
Caption: Workflow for solvent casting of PLA films.
Protocol 2: Preparation of Antioxidant Active LDPE Films by Melt Extrusion
Melt extrusion is a common industrial process for producing polymer films.[6]
Rationale: This method is scalable and representative of industrial film production. The temperature profile is critical to ensure proper melting and mixing without degrading the polymer or the antioxidant.
Materials and Equipment:
-
Low-density polyethylene (LDPE) pellets
-
Propyl gallate powder
-
Twin-screw extruder with a film-casting die
-
Chilling rollers
-
Pelletizer (optional, for masterbatch preparation)
Step-by-Step Procedure:
-
Masterbatch Preparation (Recommended):
-
For uniform dispersion, it is recommended to first prepare a masterbatch with a higher concentration of propyl gallate (e.g., 5-10% w/w).
-
Dry-blend the LDPE pellets and propyl gallate powder.
-
Melt-extrude the blend using a twin-screw extruder and pelletize the extrudate.
-
-
Film Extrusion:
-
Dry-blend the LDPE pellets with the propyl gallate masterbatch to achieve the desired final concentration of propyl gallate in the film (e.g., 0.1%, 0.5%, or 1.0% w/w).
-
Feed the blend into the extruder.
-
Set the extruder temperature profile. A typical profile for LDPE is:
-
Feed zone: 160-170°C
-
Compression zone: 170-180°C
-
Metering zone: 180-190°C
-
Die: 190-200°C
-
-
Set the screw speed to a moderate level (e.g., 50-100 rpm) to ensure adequate mixing and residence time.[7]
-
The molten polymer is then extruded through the film-casting die onto a series of chilling rollers to cool and solidify the film.
-
-
Film Collection and Storage:
-
The solidified film is wound onto a roll.
-
Store the film roll in a cool, dark, and dry place.
-
Caption: Workflow for melt extrusion of LDPE films.
Protocols for Evaluating Active Packaging Films
Once the active packaging films are prepared, it is crucial to evaluate their antioxidant activity and the potential for the antioxidant to migrate into the packaged product.
Protocol 3: Evaluation of Antioxidant Activity using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging activity of antioxidants.[8]
Rationale: The DPPH radical is a stable free radical with a deep violet color. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H, which is colorless or pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Active packaging film samples
-
Control film (without propyl gallate)
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well microplate reader
-
Vortex mixer
-
Analytical balance
Step-by-Step Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle and in the refrigerator.
-
-
Sample Preparation:
-
Cut a known weight of the active packaging film (e.g., 100 mg) into small pieces.
-
Place the film pieces in a known volume of methanol or ethanol (e.g., 10 mL).
-
Allow the antioxidant to diffuse from the film into the solvent for a set period (e.g., 24 hours) at room temperature in the dark.
-
Use the resulting solution for the assay.
-
-
Assay Procedure:
-
In a test tube or microplate well, mix 1 mL of the sample extract with 3 mL of the DPPH solution.
-
For the blank, use 1 mL of the solvent (methanol or ethanol) instead of the sample extract.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Data Presentation:
| Film Sample | Propyl Gallate Conc. (% w/w) | % DPPH Scavenging Activity |
| Control PLA | 0 | 5.2 ± 1.1 |
| PLA-PG 0.1% | 0.1 | 45.8 ± 3.2 |
| PLA-PG 0.5% | 0.5 | 88.9 ± 2.5 |
| PLA-PG 1.0% | 1.0 | 95.1 ± 1.8 |
| Control LDPE | 0 | 3.8 ± 0.9 |
| LDPE-PG 0.1% | 0.1 | 42.3 ± 2.9 |
| LDPE-PG 0.5% | 0.5 | 85.6 ± 3.5 |
| LDPE-PG 1.0% | 1.0 | 93.7 ± 2.1 |
Note: The data in the table are for illustrative purposes only.
Protocol 4: Quantification of Propyl Gallate Migration into Food Simulants by HPLC
Migration testing is essential to ensure that the amount of additive transferring from the packaging to the food is within regulatory limits.[6]
Rationale: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for quantifying the concentration of propyl gallate in food simulants. A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil as a fatty food simulant)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
Propyl gallate standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Incubator or oven
Step-by-Step Procedure:
-
Migration Test Setup:
-
Cut the active packaging film into specific dimensions (e.g., 1 dm²).
-
Immerse the film in a known volume of the food simulant (e.g., 100 mL) in a sealed glass container.
-
Incubate the container at a specific temperature and for a specific duration to simulate storage conditions (e.g., 40°C for 10 days).
-
-
Sample Preparation:
-
After the incubation period, remove the film from the food simulant.
-
Take an aliquot of the food simulant.
-
If using an ethanolic simulant, filter it through a 0.45 µm syringe filter directly into an HPLC vial.
-
If using olive oil, perform a liquid-liquid extraction. For example, mix 5 g of the olive oil with 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge. Collect the acetonitrile layer, filter it, and inject it into the HPLC.[9]
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Linear gradient back to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of propyl gallate in the corresponding food simulant.
-
Quantify the amount of propyl gallate in the samples by comparing their peak areas to the calibration curve.
-
Express the migration results in mg of propyl gallate per kg of food simulant (mg/kg) or mg of propyl gallate per dm² of packaging material (mg/dm²).
-
Data Presentation:
| Film Sample | Food Simulant | Migration (mg/kg) after 10 days at 40°C |
| PLA-PG 0.5% | 10% Ethanol | 1.2 ± 0.2 |
| PLA-PG 0.5% | 50% Ethanol | 8.5 ± 0.7 |
| LDPE-PG 0.5% | 10% Ethanol | 0.8 ± 0.1 |
| LDPE-PG 0.5% | 50% Ethanol | 15.3 ± 1.2 |
Note: The data in the table are for illustrative purposes only.
Conclusion and Future Perspectives
Propyl gallate remains a highly effective and economically viable antioxidant for active packaging applications. The protocols detailed in this guide provide a robust framework for the development and evaluation of propyl gallate-containing films. Future research may focus on the synergistic effects of propyl gallate with other natural antioxidants, the development of novel polymer matrices for controlled release, and further investigation into the migration kinetics in a wider range of food products. As with any food contact material, it is imperative to adhere to the regulatory guidelines for the use of propyl gallate in the intended application and region.
References
-
Propyl gallate (PG), a long-standing synthetic antioxidant, is integral to the food, cosmetic and pharmaceutical industries for its established effectiveness in inhibiting lipid peroxidation. This review synthesizes the evolving scientific narrative of PG, reframing it from a simple preservative to a multifaceted bioactive compound and metabolic precursor. It details PG's physicochemical properties, chain-breaking antioxidant mechanism and applications in advanced active packaging. (Source: PubMed, URL: [Link])
- The methods for determining the antioxidant capacity of active materials are general methods that have been adapted to their application to either food previously exposed to the active package, or directly to the active antioxidant packaging system. (Source: Books, URL: not available)
-
Propyl gallate (PG), a long‐standing synthetic antioxidant, is integral to the food, cosmetic and pharmaceutical industries for its established effectiveness in inhibiting lipid peroxidation. This review synthesizes the evolving scientific narrative of PG, reframing it from a simple preservative to a multifaceted bioactive compound and metabolic precursor. It details PG's physicochemical properties, chain‐breaking antioxidant mechanism and applications in advanced active packaging. (Source: ResearchGate, URL: [Link])
-
In this review, a general approach to the 1,1-diphenyl-2-picrylhydrazil (DPPH) removing assay has been taken. (Source: MDPI, URL: [Link])
-
Propyl gallate is a preservative used in foods like chewing gum, meat products, vegetable oil and more. It helps prevent fat and oil from spoiling and is frequently used together with the food chemicals butylated hydroxyanisole and butylated hydroxytoluene. (Source: Environmental Working Group, URL: [Link])
-
The Code of Federal Regulations, Title 21 is the preferred reference to determine the regulatory status of Indirect Food Additives. Substances whose names appear in 21 CFR, parts 175-178 are authorized for specified intended users and conditions of use as stated in the regulation. (Source: FDA, URL: [Link])
-
The antioxidant mechanism of propyl gallate primarily revolves around its ability to neutralize free radicals. (Source: Patsnap Synapse, URL: [Link])
-
The primary mechanism of action of Propyl Gallate centers on its antioxidant capabilities. This compound works by donating electrons to free radicals, neutralizing them before they can cause cellular damage. (Source: Patsnap Synapse, URL: [Link])
-
Natural extracts and essential oils (EOs) from plants or their derivatives have been used mainly to develop antimicrobial and antioxidant activities due to their recognition as safe. AAs have been incorporated into the polymer structure during the film formation through melt-blending processes, such as extrusion and compression-molding processes, or through other techniques, such as solvent-casting and electrospinning processes, where PLA was previously dissolved, and lower temperatures were needed. (Source: PMC, URL: [Link])
- The release kinetics of AAs from PLA were tuned, modifying diffusion coefficient of the AAs in terms of the different physical properties of the films that resulted from specific processing techniques. (Source: OUCI, URL: not available)
-
The use of novel food packaging materials has increased the number of occurring hazards due to the migration from packaging material to food. (Source: ΕΚΠΑ, URL: [Link])
-
The tensile, thermal, and rheological properties of the extruded materials under different processing conditions were evaluated. (Source: ResearchGate, URL: [Link])
-
A novel and convenient method based on high-performance liquid chromatography coupled with chemiluminescence (HPLC) for the determination of propyl gallate in edible oil is reported. (Source: ResearchGate, URL: [Link])
-
Because of material shear heating in the extruder the set temperatures of the extruder were generally 20-25°C below the target melt temperature. (Source: 3M, URL: [Link])
-
An HPLC method with fluorescence detection was developed for the determination of propyl gallate, nordihydroguaiaretic acid, butylated hydroxyanisole (2- and 3-tert-butyl-4-hydroxyanisole), tert-butylhydroquinone and octyl gallate in edible oils and foods. (Source: PubMed, URL: [Link])
-
Temperature is crucial for proper melting and homogeneity of the HDPE/LDPE blend. (Source: Unidex, URL: [Link])
-
A 2.8 compression ratio screw was optimal for LLDPE resin. (Source: ResearchGate, URL: [Link])
Sources
- 1. fao.org [fao.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Active PLA Packaging Films: Effect of Processing and the Addition of Natural Antimicrobials and Antioxidants on Physica… [ouci.dntb.gov.ua]
- 4. food.gov.uk [food.gov.uk]
- 5. Active PLA Packaging Films: Effect of Processing and the Addition of Natural Antimicrobials and Antioxidants on Physical Properties, Release Kinetics, and Compostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [Simultaneous determination of five antioxidants in food by HPLC with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate)
Topic: Solubility & Stability Optimization in Aqueous Buffers
Ticket ID: IPG-SOL-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary
You are encountering solubility issues with Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) because this compound presents a classic "polyphenolic paradox": it possesses hydrophilic hydroxyl groups but a lipophilic ester core, resulting in a LogP of approximately 1.4–1.[1][2]8. It is practically insoluble in pure water (<1 mg/mL) and highly prone to oxidative degradation (browning) at neutral-to-alkaline pH.[1][2][3]
This guide provides a validated protocol to solubilize IPG for biological assays without precipitation or degradation.[2][3]
Part 1: The Core Protocol (The "Golden Path")
Do not attempt to dissolve IPG directly in water or buffer.[3] It will float, clump, or form a suspension that yields inconsistent data.[1][2]
Step 1: Preparation of High-Concentration Stock
Solvent Choice: Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).[1][2][3]
-
Why? IPG is freely soluble in organic solvents (>25 mg/mL).[2][3] DMSO is preferred for cell-based assays due to lower volatility; Ethanol is preferred if DMSO toxicity is a concern for your specific target.[1][2][3]
Protocol:
-
Add DMSO to achieve a concentration of 10–50 mg/mL (approx. 47–235 mM).[2][3]
-
Vortex vigorously until the solution is completely clear and colorless.
-
Storage: Aliquot immediately into amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: Dilution into Aqueous Buffer
Critical Rule: You must maintain a final organic solvent concentration (typically <0.5% or <0.1%) compatible with your assay while ensuring the IPG concentration remains below its aqueous solubility limit.[2][3]
Protocol:
-
Pre-warm your aqueous buffer (PBS, HBSS, or media) to 37°C.[1][2][3]
-
Slowly add the DMSO stock to the buffer while vortexing or stirring rapidly.
-
Visual Check: Hold the tube up to a light source.[2][3] If you see turbidity, "oil droplets," or crystals, you have exceeded the solubility limit (likely ~100–200 µM in 0.1% DMSO).[1][2]
Part 2: Troubleshooting Guide (Q&A)
Q1: "My solution turned yellow/brown after a few hours. Is it still good?"
Verdict: No. Discard it. Technical Explanation: The color change indicates oxidation .[2][3] The 3,4,5-trihydroxy (galloyl) moiety is an antioxidant, meaning it sacrifices itself to scavenge oxygen.[1][2] In aqueous solution, especially at pH > 7.0, the phenolic protons dissociate (pKa ~8.1).[1][2] The resulting phenolate ion is highly reactive and rapidly oxidizes into o-quinones (yellow/brown pigments).[1][2][3] Corrective Action:
-
Lower the pH: If your assay permits, work at pH 6.0–6.5. IPG is significantly more stable in acidic environments.[2][3]
-
Degas Buffers: Use buffers purged with nitrogen or argon to remove dissolved oxygen.[2][3]
-
Fresh Prep: Only dilute the stock immediately before use.
Q2: "I see a fine precipitate even at low concentrations (50 µM)."
Verdict: This is likely a "Salting Out" effect.[2][3] Technical Explanation: Standard buffers like PBS contain high salt concentrations (~150 mM NaCl).[2][3] High ionic strength reduces the solubility of non-polar compounds (the isopropyl ester tail) by organizing water molecules around ions, leaving less "free water" to solvate the drug.[1] Corrective Action:
-
Reduce Ionic Strength: If possible, use a low-salt buffer or 5% dextrose/water for the initial dilution step.[1][2][3]
-
Increase Solubilizer: Use a carrier molecule like Cyclodextrin (HP-β-CD) .[1][2][3] Pre-dissolving IPG in a 10-20% HP-β-CD solution can drastically improve aqueous solubility without using toxic levels of DMSO.[1][2][3]
Q3: "Can I autoclave the stock solution?"
Verdict: Absolutely Not. Technical Explanation:
-
Hydrolysis: The ester bond connecting the isopropyl group to the gallic acid core is susceptible to hydrolysis at high temperatures, breaking the molecule into Gallic Acid and Isopropanol.[2][3][4]
-
Thermal Degradation: Gallates are heat-sensitive and will degrade.[1][2][3] Corrective Action: Sterilize by filtration using a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate, as it may bind the drug).[1][2]
Part 3: Visualized Workflows
Figure 1: Solubilization Decision Tree
Caption: Logical workflow for preparing stable Isopropyl Gallate solutions, minimizing precipitation and oxidation risks.
Figure 2: The pH-Stability Trade-off
Caption: Mechanistic view of why alkalinity causes Isopropyl Gallate degradation (Browning).[1][2][3]
[1][2][3]
Part 4: Physicochemical Reference Data
| Property | Value | Implication for Experiment |
| Molecular Weight | 212.20 g/mol | Useful for molarity calculations.[1][2][3] |
| LogP (Octanol/Water) | ~1.4 – 1.8 | Moderately lipophilic.[2][3] Requires organic cosolvent.[2][3] |
| pKa (Predicted) | ~8.1 (Phenolic OH) | At pH 7.4, ~15-20% is ionized.[1][2][3] At pH 8.5, >50% is ionized (and degrading).[1][2][3] |
| Solubility (Water) | < 1 mg/mL (Practically Insoluble) | Direct dissolution in media will fail.[2][3] |
| Solubility (Ethanol/DMSO) | > 25 mg/mL | Excellent stock solvents.[2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70826, Isopropyl gallate.[1][2][3] Retrieved from [Link][1][2][3]
Sources
Technical Support Center: Isopropyl 3,4,5-trihydroxybenzoate (IPG) Solution Stability
Executive Summary & Chemical Context
Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) presents a dual stability challenge common to gallic acid esters. Its stability is governed by two competing degradation pathways: oxidative quinone formation (affecting the phenolic ring) and ester hydrolysis (affecting the linkage).
-
The "Ticking Clock": In aqueous solution (pH > 7.0), IPG is thermodynamically unstable.[1] It functions as an antioxidant by sacrificing itself; therefore, exposure to oxygen, light, or transition metals triggers rapid degradation.[1]
-
The "Browning" Indicator: The appearance of a yellow-to-brown tint is the primary visual indicator of oxidative failure, caused by the formation of o-quinones and subsequent polymerization.
Critical Troubleshooting Guide
Issue A: Solution has turned yellow, pink, or brown.
Diagnosis: Oxidative Degradation (Quinone Formation).[1]
-
Cause: The phenolic hydroxyl groups (positions 3, 4, 5) have undergone auto-oxidation.[1][2] This is accelerated by alkaline pH (>7.0), UV light, or trace metal ions (Fe²⁺/Cu²⁺) in the buffer.
-
Impact: Loss of antioxidant capacity and generation of potentially cytotoxic hydrogen peroxide (
) and quinones.[1] -
Corrective Action:
Issue B: Solution is clear but biological activity is lost.
Diagnosis: Ester Hydrolysis (Silent Degradation).[1][2]
-
Cause: The ester bond linking the isopropyl group to the gallic acid core has hydrolyzed. This yields Gallic Acid and Isopropanol .[1][2]
-
Impact: Altered lipophilicity.[1][2] Gallic acid is much more hydrophilic than IPG, drastically changing cell permeability and target binding affinity.[1][2]
-
Detection: HPLC is required (Retention time shift). Visual inspection will not detect this.[1][2]
-
Prevention: Avoid storing working solutions. Prepare fresh immediately before use.
Issue C: Precipitation upon dilution into media.
Diagnosis: "Crash-out" Precipitation.
-
Cause: IPG is lipophilic (LogP ~1.8 - 2.2).[1][2] Diluting a high-concentration DMSO stock (>100 mM) directly into aqueous media can cause rapid micro-precipitation.[1][2]
-
Corrective Action:
Visualizing Degradation Pathways
The following diagram illustrates the "Degradation Fork" that researchers must manage.
Figure 1: The dual degradation pathways of Isopropyl Gallate.[1] Pathway A (Hydrolysis) alters polarity; Pathway B (Oxidation) alters color and chemical reactivity.
Validated Preparation & Storage Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this protocol for long-term storage.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]
-
Weighing: Weigh the IPG powder rapidly. IPG is hygroscopic; absorbed water accelerates hydrolysis.[1][2]
-
Dissolution: Vortex until completely dissolved. The solution should be colorless.
-
Inert Gas Overlay (Critical): Gently sparge the headspace of the vial with Nitrogen (
) or Argon gas for 10-15 seconds before closing.[1][2] This displaces oxygen.[1][2][3] -
Aliquot: Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Protocol B: Storage Matrix
| State | Condition | Stability Estimate | Notes |
| Solid Powder | RT, Dark, Desiccated | 2 Years | Protect from humidity.[1][2] |
| DMSO Stock | -20°C or -80°C | 6 Months | Must be sealed tight.[1][2] DMSO is hygroscopic.[1][2] |
| DMSO Stock | +4°C | < 1 Month | Risk of slow oxidation.[1][2] |
| Aqueous (Media) | +37°C (Cell Culture) | < 24 Hours | Half-life is pH dependent.[1][2] Rapid degradation at pH > 7.[1][2]4. |
Frequently Asked Questions (FAQs)
Q: Can I autoclave Isopropyl Gallate solutions? A: No. Gallates are thermally labile.[1][2] Autoclaving will cause rapid hydrolysis and oxidation (browning).[1][2] Sterilize stock solutions by filtration through a 0.22 µm PTFE (DMSO-compatible) or Nylon membrane.[1][2]
Q: Why did my media turn pink after adding IPG? A: This is the "Halo Effect" of oxidation. Components in cell culture media (specifically Riboflavin and transition metals like Iron in Transferrin) can catalyze the photo-oxidation of gallates.
-
Fix: Minimize light exposure during incubation.[1][2] If the color change is immediate, check if your media pH is too alkaline (>7.6).[1]
Q: Is DMSO or Ethanol better for biological assays? A: DMSO is superior for stability. Ethanol is volatile, leading to concentration errors ("evaporation effect") in stored stocks.[1] Furthermore, ethanol can participate in hydrogen bonding that may accelerate proton transfer during oxidation steps.[1][2] However, ensure your final DMSO concentration on cells is < 0.1% - 0.5% to avoid solvent toxicity.[1][2]
Q: How do I verify if my stock is still good? A: Perform a UV-Vis scan.[1][2]
-
Good Stock: Peak absorbance around 270-275 nm (aromatic ring).[1][2]
-
Degraded Stock: Appearance of a broad shoulder or new peaks between 350-500 nm (quinone formation) or a shift in the primary peak indicating hydrolysis to gallic acid.
References
-
PubChem. (n.d.).[1][2] Isopropyl gallate | C10H12O5.[1][2][4] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]
-
Golovinskaia, O., & Wang, C. K. (2020).[1] Review of Functional and Pharmacological Activities of Berries. Molecules. (Contextualizing phenolic oxidation mechanisms).
-
Niwa, Y., et al. (2022).[1][2][5] Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate Discussion. (2019). Solvent selection for phenolic acids: DMSO vs Ethanol. Retrieved from [Link]
Sources
- 1. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl gallate | C10H12O5 | CID 70826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propyl Gallate Concentration for Cell Viability Assays
Welcome to the Technical Support Center for optimizing propyl gallate (PG) concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifaceted compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Understanding the Dual Nature of Propyl Gallate: Antioxidant vs. Pro-oxidant
Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant widely used to prevent oxidative degradation in food, cosmetics, and pharmaceuticals.[1] Its primary antioxidant mechanism involves donating hydrogen atoms from its three hydroxyl groups to neutralize free radicals, effectively terminating damaging chain reactions.[2][3] Additionally, PG can chelate metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species (ROS).[2][4]
However, the in vitro activity of propyl gallate is not always protective. A critical aspect for any researcher to understand is its paradoxical, concentration-dependent, and cell-type-specific behavior. At lower concentrations, it can act as a potent antioxidant, while at higher concentrations, it often exhibits pro-oxidant and cytotoxic effects.[5] This pro-oxidant activity is particularly pronounced in the presence of transition metal ions, such as copper, which can lead to the accelerated generation of ROS and subsequent cellular damage.[6][7] This dual functionality is what makes precise concentration optimization paramount for meaningful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of propyl gallate-induced cytotoxicity?
Propyl gallate's cytotoxicity at higher concentrations is primarily driven by its pro-oxidant effects, leading to:
-
Increased Reactive Oxygen Species (ROS): PG can induce the production of ROS, leading to oxidative stress within the cells.[7]
-
Mitochondrial Dysfunction: It can cause a loss of mitochondrial membrane potential (MMP), a key event in the apoptotic cascade.[8][9]
-
Induction of Apoptosis: PG triggers programmed cell death, evidenced by an increase in apoptotic cells and the activation of caspases, such as caspase-3.[8][9]
-
Cell Cycle Arrest: It can cause cells to arrest in the G1 phase of the cell cycle.[8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Propyl gallate's cytotoxic mechanism of action.
Q2: How do I prepare a stock solution of propyl gallate?
Propyl gallate has limited solubility in aqueous solutions but is soluble in organic solvents.[10]
Protocol for 100 mM Propyl Gallate Stock Solution:
-
Weigh: Measure out 21.22 mg of propyl gallate powder (MW: 212.2 g/mol ).
-
Dissolve: Add 1 mL of dimethyl sulfoxide (DMSO) to the powder.
-
Mix: Vortex or gently heat the solution to ensure it is fully dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for years when stored correctly.[10]
Crucial Note on Working Solutions: Propyl gallate is less stable in aqueous cell culture media. It is strongly recommended to prepare fresh dilutions of your working concentrations from the stock solution for each experiment. Do not store aqueous solutions of propyl gallate for more than one day.[10]
Q3: What is a good starting concentration range for my experiments?
The optimal concentration of propyl gallate is highly dependent on the cell line and the duration of the experiment. Based on published data, a broad initial range finding study is recommended.
| Cell Type | Assay Duration | Effective Concentration / IC50 | Reference |
| Cancer Cell Lines | |||
| A549 (Lung Carcinoma) | 48-72h | IC50: ~500-1000 µM | [3] |
| Calu-6 (Lung Carcinoma) | 24h | IC50: ~800 µM | [9] |
| Hep3B (Hepatocellular Carcinoma) | 48h | IC50: ~135 µg/mL | [11] |
| HepJ5 (Hepatocellular Carcinoma) | 48h | IC50: ~43 µg/mL | [11] |
| MCF-7 (Breast Cancer) | Not Specified | >1000 µg/mL | [12] |
| Normal Cell Lines | |||
| Human Pulmonary Fibroblasts (HPF) | 24h | Apoptosis induced at 400-1600 µM | [8] |
| Rat Hepatocytes | Not Specified | Cytotoxicity observed at 0.5-2.0 mM | [13] |
Recommendation: For an initial screening, consider a logarithmic dilution series such as 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM (1 mM).[5]
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Viability at High Propyl Gallate Concentrations in MTT Assays
Causality: Propyl gallate, being a phenolic compound with reducing properties, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity.[14][15] This leads to a false-positive signal, making the cells appear more viable than they are.
Troubleshooting Steps:
-
Run a Cell-Free Control: In a 96-well plate, add your highest concentrations of propyl gallate to cell culture media without cells. Add the MTT reagent and incubate as you would with your experimental samples. If you observe a color change, this confirms interference.[15]
-
Wash Out the Compound: Before adding the MTT reagent, carefully aspirate the media containing propyl gallate and wash the cells once with sterile phosphate-buffered saline (PBS). Then, add fresh media containing the MTT reagent. This minimizes direct interaction between propyl gallate and the MTT salt.[15]
-
Switch to an Alternative Viability Assay: Consider assays with different detection principles that are less susceptible to interference from reducing compounds.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level of viable cells, which is a more direct indicator of metabolic activity and less prone to chemical interference.[14]
-
LDH release assays: These measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
Real-time impedance-based assays: These monitor cell attachment and proliferation continuously.[16]
-
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Troubleshooting MTT assay interference.
Issue 2: Poor Reproducibility Between Experiments
Causality: This often stems from the instability of propyl gallate in working solutions or variability in solvent concentrations.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: As stated earlier, always prepare your working concentrations of propyl gallate fresh from a frozen DMSO stock for every experiment.
-
Standardize Final Solvent Concentration: Ensure that the final concentration of DMSO is identical across all wells, including the vehicle control. A final DMSO concentration above 0.5% can induce cytotoxicity on its own.[17]
-
Monitor Cell Health: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.
Issue 3: No Cytotoxic Effect Observed, Even at High Concentrations
Causality: This could be due to several factors, including compound precipitation or cell line resistance.
Troubleshooting Steps:
-
Check for Precipitation: After diluting your propyl gallate in the cell culture medium, visually inspect the solution for any precipitate. If precipitation occurs, you may need to adjust your stock concentration or the final concentration in the assay. Propyl gallate is only sparingly soluble in aqueous solutions.[10]
-
Increase Incubation Time: Some cell lines may require longer exposure to exhibit a cytotoxic response. Consider extending the treatment duration to 48 or 72 hours.
-
Verify Compound Activity: If possible, test your propyl gallate on a sensitive cell line known to respond to it to confirm the activity of your stock solution.
Experimental Protocol: Determining the IC50 of Propyl Gallate using an MTT Assay
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of propyl gallate.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Propyl gallate (PG)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of propyl gallate in complete medium from your DMSO stock. A common starting range is 10 µM to 1 mM. Remember to prepare a vehicle control with the same final DMSO concentration as your highest PG concentration.[5]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared propyl gallate dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Optional but recommended: Wash cells with 100 µL of sterile PBS to remove any residual propyl gallate.
-
Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the propyl gallate concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[19]
-
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Workflow for IC50 determination using MTT assay.
References
-
What is the mechanism of Propyl Gallate?. Patsnap Synapse. Available from: [Link]
-
The Science Behind Propyl Gallate: A Deep Dive into its Antioxidant Mechanism. Available from: [Link]
- Galano, A., & Alvarez-Idaboy, J. R. (2013). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics, 15(39), 16845-16853.
-
Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics. Available from: [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]
- Geno- and cytotoxicity of propyl gallate food additive. Drug and Chemical Toxicology, 37(3), 241-246.
- Propyl gallate induces cell death in human pulmonary fibroblast through increasing reactive oxygen species levels and depleting glutathione. Scientific Reports, 14(1), 5375.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
- Propyl gallate induces human pulmonary fibroblast cell death through the regulation of Bax and caspase-3. Journal of Toxicology and Environmental Health, Part A, 87(4), 213-228.
- Propyl gallate reduces the growth of lung cancer cells through caspase-dependent apoptosis and G1 phase arrest of the cell cycle. Oncology Reports, 44(6), 2783-2791.
- Propyl gallate inhibits hepatocellular carcinoma cell growth through the induction of ROS and the activation of autophagy. PLoS One, 14(1), e0210513.
- Propyl Gall
- In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Proceedings of the 2nd International Conference on Science and Technology.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5644.
- The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 35(4), 401-406.
-
MTT assay and IC50 calculation. YouTube. Available from: [Link]
- Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Planta Medica, 72(8), 732-738.
-
MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. Available from: [Link]
- Cytotoxicity of propyl gallate and related compounds in rat hepatocytes. Toxicology in Vitro, 12(4), 429-435.
-
Can the plant extracts influence the outcome of the MTT test?. ResearchGate. Available from: [Link]
-
Safety Assessment of Propyl Gallate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. nbinno.com [nbinno.com]
- 3. Geno- and cytotoxicity of propyl gallate food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Propyl gallate reduces the growth of lung cancer cells through caspase‑dependent apoptosis and G1 phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Propyl gallate inhibits hepatocellular carcinoma cell growth through the induction of ROS and the activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Cytotoxicity of propyl gallate and related compounds in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Avoiding "Isopropyl 3,4,5-trihydroxybenzoate" auto-oxidation in experiments
Knowledge Base ID: TS-PG-0042
Subject: Prevention of Auto-Oxidation in "Isopropyl 3,4,5-trihydroxybenzoate" (Propyl Gallate) Audience: Analytical Chemists, Formulation Scientists, R&D Personnel
Executive Summary
You are likely accessing this guide because your solution of Isopropyl 3,4,5-trihydroxybenzoate (commonly known as Propyl Gallate or PG ) has unexpectedly changed color (pink, brown, or blue-black) or shown degradation peaks in HPLC analysis.
As a polyphenol, Propyl Gallate is an antioxidant by design—it protects other compounds by sacrificing itself via oxidation. In experimental settings where PG is the analyte or active agent, this "suicidal" tendency is a liability. This guide details the mechanistic causes of this instability and provides a self-validating protocol to arrest it.
Part 1: The Mechanism of Failure
Why does it oxidize?
The instability of Propyl Gallate stems from its 3,4,5-trihydroxy structure. The oxidation process is pH-dependent and catalyzed by trace metals.
-
Deprotonation: The first pKa of Propyl Gallate is approximately 7.94 - 8.11 [1][2]. At neutral or slightly alkaline pH (common in biological buffers like PBS), the phenolic protons dissociate.
-
Radical Formation: The resulting phenoxide anion is electron-rich and easily loses an electron to form a semiquinone radical .
-
Quinone Cascade: These radicals dimerize or further oxidize into ortho-quinones . These quinones are responsible for the yellow/brown discoloration often observed in degraded samples.
-
Metal Chelation: The vicinal hydroxyl groups (catechol moiety) act as potent chelators for transition metals (Fe³⁺, Cu²⁺). This forms a redox-active complex that accelerates oxidation cycles [3].
Visualizing the Pathway
The following diagram maps the degradation pathway and the specific intervention points required to stop it.
Figure 1: Oxidation cascade of Propyl Gallate showing critical control points (Acidification and Chelation) to prevent quinone formation.
Part 2: Validated Preparation Protocol
To ensure data integrity, you must treat Propyl Gallate solutions as oxygen-sensitive and metal-intolerant . Do not use standard PBS without modification.
Stability Factors
| Parameter | Critical Limit | Recommendation |
| pH | < 6.0 | Maintain pH 3.0–5.0 for maximum stability. The ester bond hydrolyzes at high alkaline pH. |
| Solvent | Organic/Aqueous | PG has low water solubility (~3.5 mg/mL). Dissolve in Ethanol or Propylene Glycol first [1]. |
| Metals | < 1 ppm | Trace iron causes immediate "ink-like" blue-black discoloration. |
| Light | UV/Vis | Store in amber glass. PG is photosensitive. |
Step-by-Step: The "Safe-Stock" Method
Use this protocol for preparing stock solutions (e.g., 100 mM) for biological assays.
-
Solvent Preparation (The Degas Step):
-
Select your primary solvent (Ethanol or DMSO is preferred for initial solubility).
-
Sparge the solvent with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
-
Chelator Addition (The Iron Guard):
-
If preparing an aqueous working solution, add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to your buffer before adding Propyl Gallate. This sequesters trace iron found in standard laboratory water.
-
-
Solubilization:
-
Weigh Propyl Gallate.[1]
-
Dissolve fully in the organic solvent.
-
-
Acidification (The pH Lock):
-
If diluting into water/buffer, ensure the final buffer pH is below 6.5 .
-
Pro-Tip: For HPLC mobile phases, use 0.1% Formic Acid or Phosphoric Acid.
-
-
Storage:
-
Aliquot into amber vials with minimal headspace.
-
Store at -20°C.
-
Part 3: Troubleshooting & FAQs
Q1: My solution turned a deep blue/black color immediately. What happened?
Diagnosis: Iron Contamination. This is the classic "Iron Gall Ink" reaction. Propyl Gallate reacts with Ferric ions (Fe³⁺) to form a highly insoluble, blue-black ferric gallate complex [4]. Fix:
-
Check your water source (Milli-Q water is required).
-
Ensure you are not using metal spatulas to weigh the compound.
-
Immediate Action: Add EDTA to your solution. If the color persists, the contamination is too high; discard and restart.
Q2: My HPLC peaks are broadening, and a new peak appeared at a different retention time.
Diagnosis: Hydrolysis or Dimerization. If the new peak is more polar (elutes earlier on Reverse Phase), you may have hydrolyzed the ester, yielding Gallic Acid and Propanol . This occurs rapidly in alkaline conditions (pH > 8) [2]. Fix:
-
Verify mobile phase pH. It must be acidic (pH 2-4 is ideal for PG).
-
Ensure the sample was not left in an autosampler at room temperature without protection from light.
Q3: Can I use Propyl Gallate in cell culture media (DMEM/RPMI)?
Diagnosis: High Risk Environment.
Cell media typically contains iron (Transferrin/Ferric Nitrate) and has a pH of 7.4. PG will auto-oxidize rapidly here, producing hydrogen peroxide (
-
Prepare the stock in acidified ethanol.
-
Add to cells immediately before the experiment.
-
Include a control group with Catalase (to break down
) to confirm if observed effects are due to PG or the peroxide byproduct.
Q4: Workflow for Rescue
If you are unsure where your process is failing, follow this decision tree:
Figure 2: Troubleshooting logic for identifying the root cause of Propyl Gallate instability based on visual cues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70826, Isopropyl gallate. Retrieved from [Link][2]
-
ResearchGate (2011). Complexation of metal ions by propyl gallate and procyanidins. Retrieved from [Link]
-
Museum of Fine Arts (2025). Iron Gall Ink Chemistry and Degradation. Retrieved from [Link]
Sources
Improving the solubility of "Isopropyl 3,4,5-trihydroxybenzoate" for in vivo studies
Ticket ID: IPG-SOL-001 Subject: Improving In Vivo Solubility of Isopropyl 3,4,5-trihydroxybenzoate Status: Resolved / Knowledge Base Article
Executive Summary & Chemical Profile
User Query: "I cannot get Isopropyl 3,4,5-trihydroxybenzoate (IPG) into solution for my mouse study. It precipitates immediately in saline. What is the correct vehicle?"
Scientist’s Analysis: Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) presents a classic formulation paradox. While the three phenolic hydroxyl groups suggest hydrophilicity, the isopropyl ester moiety and the benzene ring confer significant lipophilicity (LogP ≈ 1.37). It is "very slightly soluble" in water but freely soluble in ethanol and DMSO.
Direct addition to saline causes rapid precipitation because the water molecules self-associate (high dielectric constant), squeezing out the hydrophobic IPG molecules. To solve this, we must lower the dielectric constant of the vehicle or shield the hydrophobic core of the molecule.
Physicochemical Snapshot
| Parameter | Value | Implications for Formulation |
| Molecular Weight | 212.20 g/mol | Small molecule; suitable for inclusion complexes. |
| LogP | ~1.37 | Moderately lipophilic; requires co-solvents or carriers. |
| pKa | ~8.5 (Phenolic OH) | Ionizes at basic pH, but avoid high pH to prevent ester hydrolysis. |
| Water Solubility | < 0.1% (w/v) | Incompatible with pure saline/PBS injection. |
Method A: The Co-Solvent System (Intraperitoneal/Intravenous)
Best For: Acute studies, rapid preparation, dose ranging. Mechanism: Dielectric Constant Adjustment. By mixing miscible organic solvents, we create a vehicle with a polarity that matches IPG.
The "Golden Ratio" Protocol
Warning: Do not deviate from the mixing order. Adding water too early causes irreversible precipitation.
Reagents:
-
Dimethyl Sulfoxide (DMSO) - Solubilizer
-
PEG 400 (Polyethylene Glycol) - Co-solvent/Stabilizer
-
Sterile Saline (0.9% NaCl) - Diluent
Step-by-Step Workflow:
-
Primary Solubilization: Dissolve pure IPG powder in 100% DMSO . Vortex until clear.
-
Target: This volume should be 5-10% of your final volume.
-
-
Secondary Stabilization: Add PEG 400 to the DMSO concentrate. Vortex.
-
Target: This volume should be 40% of your final volume.
-
-
Aqueous Dilution: Slowly add warm (37°C) Sterile Saline to the mixture while vortexing.
-
Target: 50-55% of final volume.
-
Final Composition: 10% DMSO / 40% PEG 400 / 50% Saline.
Visual Workflow (Mixing Logic)
Figure 1: Critical mixing order to prevent "crashing out." The organic phase must be established before introducing the aqueous phase.
Method B: Cyclodextrin Complexation (Oral/Subcutaneous)
Best For: Chronic studies, sensitive models (avoiding DMSO toxicity), oral gavage. Mechanism: Host-Guest Inclusion. The hydrophobic benzene ring of IPG inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Recommended Carrier: Hydroxypropyl-
Protocol: The "Kneading" Method
-
Molar Ratio: Calculate a 1:1 molar ratio of IPG to HP-
-CD.-
Note: Excess CD (1:2 ratio) often improves stability.
-
-
Solvent Paste: Mix the HP-
-CD with a minimal amount of 50% Ethanol/Water to form a paste. -
Incorporation: Add IPG powder to the paste and knead (mortar and pestle) for 45 minutes. The mechanical energy forces the inclusion.
-
Drying: Dry the paste at 45°C overnight.
-
Reconstitution: The resulting powder will dissolve freely in pure saline or water.
Why this works (Mechanism)
Figure 2: The host-guest equilibrium shielding the lipophilic IPG molecule.
Troubleshooting & FAQ
Q1: My solution was clear, but crystals formed after 2 hours. Why?
-
Diagnosis: This is Ostwald Ripening . Small, unstable nuclei formed during mixing are growing into larger crystals.
-
Fix: Ensure your saline is warm (37°C) during addition. If using Method A, increase PEG 400 concentration to 45% and decrease Saline to 45%.
Q2: Can I autoclave the IPG solution?
-
Answer: NO. IPG is an ester.[4] Autoclaving (high heat + moisture) poses a high risk of hydrolysis , breaking IPG down into Gallic Acid and Isopropyl Alcohol.
-
Solution: Use 0.22
m syringe filtration (PES or PVDF membrane) after the solution is fully mixed.
Q3: Is the vehicle toxic?
-
Answer: The Method A vehicle (10% DMSO) is generally safe for mice but can cause neurotoxicity (motor deficits) in rotarod tests if used at high volumes.
-
Limit: Do not exceed 5 mL/kg injection volume for IP routes. For sensitive neuro-behavioral studies, use Method B (Cyclodextrins).
Q4: Can I adjust pH to dissolve it?
-
Answer: IPG has phenolic hydrogens (pKa ~8.5). While raising pH > 8 increases solubility, it rapidly accelerates oxidative degradation (turning the solution brown/black). Keep pH neutral (6.5–7.4).
References
-
Solubility & ADMET Profile of Isopropyl Gall
-
Vehicle Toxicity in Rodents
-
Cyclodextrin Complex
- Source: Han, D., et al. (2020). "Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin." Int. J. Mol. Sci, 21(3), 766.
-
Link:[Link]
- Relevance: Validates the HP- -CD approach for polyphenols with similar structures to IPG.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Minimizing Propyl Gallate Cytotoxicity in Primary Cell Cultures
Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Propyl Gallate (PG) Optimization in Primary Cells
Executive Summary: The "Jekyll & Hyde" Paradox
Propyl Gallate (PG) acts as a double-edged sword in cell culture.[1] While widely used as an antioxidant to scavenge free radicals, it exhibits a paradoxical pro-oxidant effect at higher concentrations or in the presence of transition metals (e.g., Copper, Iron). In primary cells—which lack the robust metabolic plasticity of immortalized cell lines—this shift can lead to rapid mitochondrial uncoupling, ATP depletion, and apoptosis.
This guide provides the technical protocols to stabilize PG, define its therapeutic window, and prevent artifactual cytotoxicity.
Part 1: Preparation & Stability (The "Hidden" Toxicity)
The Issue: PG is unstable in aqueous solutions.[2] Oxidation products (quinones) generated in the media are often more cytotoxic than the parent compound.
Protocol A: Solvent Selection & Stock Preparation
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
-
Solubility Limit: ~15 mg/mL (DMSO), ~50 mg/mL (EtOH).
-
Critical Constraint: Primary cells are hypersensitive to solvents. The final solvent concentration in the culture well must be < 0.1% .
| Parameter | Recommendation | Technical Rationale |
| Stock Concentration | 100 mM (in DMSO) | High concentration allows for large dilution factors (1:1000), keeping DMSO < 0.1%. |
| Storage | -20°C, Dark, Argon-purged | PG is photosensitive and oxidizes upon air contact. |
| Working Solution | Freshly Prepared | Aqueous PG degrades within 24 hours. Never store diluted media. |
Troubleshooting: "Why is my media turning pink/brown?"
-
Cause: Auto-oxidation of PG into quinone derivatives, catalyzed by trace metals (Iron/Copper) in the media.
-
Impact: These oxidation products are highly cytotoxic and generate extracellular Hydrogen Peroxide (
). -
Solution:
-
Protect media from light during incubation.
-
Check media formulation: Media high in
or (e.g., certain hepatocyte maintenance media) accelerate this process. -
Do not use media that has changed color prior to addition.
-
Part 2: Dose Optimization (Defining the Window)
The Issue: There is no "universal" safe dose. Primary hepatocytes may tolerate 200 µM, while primary neurons may die at 50 µM. You must determine the specific IC50 for your donor lot.
Workflow: The "Safe-Window" Titration
Do not rely on literature values for cell lines (e.g., HeLa, A549), as they often tolerate higher ROS loads than primary cells.
Figure 1: Step-by-step workflow for determining the non-cytotoxic therapeutic window.
Protocol B: Dual-Endpoint Toxicity Assay
Primary cells can lose metabolic function (ATP) long before the membrane ruptures (LDH release). Measuring only one endpoint leads to false safety data.
-
Seed Cells: 10,000 cells/well (96-well plate). Allow 24h attachment.
-
Treat: Add PG (0, 10, 50, 100, 200, 500, 1000 µM). Include a "Vehicle Control" (0.1% DMSO only).
-
Incubate: 24 hours.
-
Readout 1 (Supernatant): Measure LDH release (Membrane Integrity).
-
Readout 2 (Lysate): Measure intracellular ATP (Mitochondrial Health).
-
Note: PG is a known mitochondrial uncoupler.[3] ATP depletion usually precedes cell death.
-
Part 3: Mechanistic Troubleshooting (The "Why")
The Issue: Users often confuse "drug toxicity" with "mechanism of action." Understanding how PG kills is vital for interpreting data.
Mechanism of Action: The ROS/Mitochondrial Axis
At high doses (>500 µM), PG depletes Glutathione (GSH) and uncouples oxidative phosphorylation.
Figure 2: Pathway of Propyl Gallate-induced cytotoxicity involving ROS generation and mitochondrial failure.
FAQ: Common User Scenarios
Q: My primary hepatocytes are dying at 500 µM, but the paper says HeLa cells survive 1000 µM. Why? A: Primary hepatocytes are metabolically active and highly dependent on mitochondrial respiration. PG inhibits the NADH-CoQ segment of the electron transport chain [1]. Tumor cells (like HeLa) often rely on glycolysis (Warburg effect) and are less sensitive to mitochondrial uncoupling. Do not extrapolate doses from cancer lines to primary cells.
Q: Can I add NAC (N-Acetyl Cysteine) to prevent toxicity? A: Yes, but with a caveat. NAC restores Glutathione (GSH) levels, which PG depletes [2]. While this prevents cell death, it may also neutralize the antioxidant effect you are trying to study. Use NAC only as a control to prove ROS-dependency, not as a standard media additive.
Q: Does serum concentration matter? A: Yes. PG binds to serum albumin.
-
High Serum (10% FBS): Buffers toxicity but may reduce efficacy.
-
Low Serum (0-2%): Increases "free" PG concentration, significantly spiking toxicity.
-
Recommendation: If switching to serum-free conditions, reduce your PG dose by 2-5x.
References
-
Frey, C., et al. (2007). "Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes." Comparative Biochemistry and Physiology Part A, 146(4), 520-527.
-
Han, K.C., et al. (2024). "Propyl gallate induces human pulmonary fibroblast cell death through the regulation of Bax and caspase-3."[4][5] Human & Experimental Toxicology.
-
Reddan, J.R., et al. (2003).[5][6] "Propyl gallate is a superoxide dismutase mimic and protects cultured lens epithelial cells from H2O2 insult."[5][6][7] Experimental Eye Research, 76(1), 49-59.[4][5][6][7]
-
Nakazato, T., et al. (2009). "Propyl gallate induces apoptosis in leukemia cells by increasing reactive oxygen species production." International Journal of Molecular Medicine.
-
BenchChem Technical Notes. (2025). "Propyl Gallate Solubility and Stability in Cell Culture."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity of propyl gallate and related compounds in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Propyl gallate induces human pulmonary fibroblast cell death through the regulation of Bax and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Propyl gallate is a superoxide dismutase mimic and protects cultured lens epithelial cells from H2O2 insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing enzymatic synthesis of "Isopropyl 3,4,5-trihydroxybenzoate"
Topic: Optimizing Enzymatic Synthesis of Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate)
Audience: Researchers, Process Chemists, and Drug Development Scientists.
System Setup & Core Protocol
The "Golden Path" Protocol
This protocol utilizes Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). CALB is the industry standard for this transformation due to its high stability in anhydrous alcohols and ability to accept sterically hindered secondary alcohols (isopropanol) and phenolic acids [1, 3].
Reaction Scheme: The synthesis involves the direct esterification of Gallic Acid with Isopropanol (2-Propanol). This is an equilibrium-limited reaction where water is the byproduct.
Figure 1: Biocatalytic pathway for Isopropyl Gallate synthesis. Note the critical inhibitory role of water accumulation.
Standard Operating Procedures (SOP)
| Parameter | Recommended Value | Rationale |
| Biocatalyst | Novozym 435 (CALB) | High thermal stability (up to 80°C) and tolerance to secondary alcohols [3]. |
| Enzyme Load | 2% - 5% (w/w of substrates) | Balances reaction rate vs. cost. Higher loads (>10%) do not significantly improve equilibrium yield [1]. |
| Temperature | 50°C - 60°C | Optimal trade-off between kinetic rate and enzyme half-life. >70°C risks thermal inactivation in alcoholic media [2]. |
| Substrate Ratio | 1:10 to 1:20 (Acid:Alcohol) | High excess of isopropanol drives the equilibrium forward and acts as the solvent to solubilize Gallic Acid [2]. |
| Water Control | Molecular Sieves (3Å or 4Å) | CRITICAL: Water activity ( |
| Agitation | 150 - 200 RPM | Sufficient for mass transfer but low enough to prevent mechanical attrition (grinding) of the enzyme beads. |
Optimization & Data Analysis
Impact of Reaction Variables
The following data summarizes expected trends based on kinetic studies of gallate esters [1, 2] and isopropyl esters [3].
| Variable | Condition | Impact on Yield | Technical Insight |
| Temperature | 40°C → 60°C | Increase (↑) | Reduces viscosity, improves Gallic Acid solubility. |
| Temperature | > 70°C | Decrease (↓) | Thermal denaturation of CALB; loss of isopropanol via evaporation. |
| Water Content | > 0.5% (v/v) | Sharp Decrease (↓↓) | Promotes reverse hydrolysis. Thermodynamic equilibrium shifts to reactants. |
| Alcohol Ratio | 1:1 → 1:20 | Increase (↑) | Mass action law drives esterification. Solubilizes Gallic Acid.[1] |
Troubleshooting Guide (Q&A)
Category A: Low Yield & Reaction Stalling
Q: My reaction starts well but stalls at ~40-50% conversion. Adding more enzyme doesn't help. Why? A: You have likely hit Thermodynamic Equilibrium .
-
The Cause: Esterification generates water.[2] In a closed system, water accumulation promotes the reverse reaction (hydrolysis).
-
The Fix: You must remove water in situ.
-
Molecular Sieves: Add 3Å molecular sieves (activated at 250°C for 4 hours) to the reaction mixture (100g/L).
-
Open System: If feasible, run under a slight vacuum or nitrogen sweep to evaporate the water/isopropanol azeotrope (Note: You must replenish isopropanol).
-
Q: I am using a solvent-free system, but the Gallic Acid isn't dissolving. A: Gallic acid has high crystal lattice energy and poor solubility in non-polar lipids.
-
The Fix: Use Isopropanol as both substrate and solvent . A molar ratio of at least 1:15 (Acid:Alcohol) is often required to fully solubilize Gallic Acid at 60°C. Do not use hexane or heptane as co-solvents; they will precipitate the polar Gallic Acid [1].
Category B: Enzyme Performance
Q: The Novozym 435 beads are clumping together. Is this normal? A: No. Clumping indicates excess water or mechanical degradation .
-
The Cause: The acrylic resin absorbs water, becoming sticky. Alternatively, magnetic stir bars can grind the beads, exposing the hydrophilic protein core.
-
The Fix:
-
Switch to an overhead stirrer (propeller) instead of a magnetic stir bar to reduce shear force.
-
Check water content.[3] If clumping occurs, decant the reaction fluid and wash the enzyme with dry isopropanol.
-
Q: Can I reuse the enzyme? The activity dropped significantly after the first run. A: Yes, but Gallic Acid stripping is a risk.
-
The Mechanism: Polar substrates (Gallic Acid) can adsorb strongly to the enzyme's hydration shell, blocking the active site.
-
The Protocol: Between cycles, wash the enzyme with dry isopropanol (3x) to remove adsorbed Gallic Acid. Do not wash with water. Store in a desiccator.
Diagnostic Decision Tree
Use this logic flow to diagnose synthesis failures.
Figure 2: Troubleshooting logic for optimizing enzymatic esterification.
References
-
Enzymatic propyl gallate synthesis in solvent-free system: Optimization by response surface methodology. Source: ResearchGate / Elsevier Context: Establishes the baseline kinetics for gallic acid esterification using immobilized lipases. URL:[Link]
-
Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. Source: PubMed / NIH Context: Validates the use of Novozym 435 for gallic acid derivatives and the importance of solubility. URL:[Link]
-
Operational stability of Novozym 435; reaction conditions for the synthesis of isopropyl palmitate. Source: ResearchGate Context: Provides specific data on CALB stability in isopropyl alcohol and optimal water removal strategies. URL:[Link][4]
Sources
Validation & Comparative
Comparative Technical Guide: Isopropyl 3,4,5-trihydroxybenzoate vs. Gallic Acid Antioxidant Capacity
Executive Summary: The Polarity Paradox
In the evaluation of antioxidant capacity, Gallic Acid (GA) and its ester derivative Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) represent a classic case of the "Polar Paradox."
While Gallic Acid exhibits superior intrinsic radical scavenging activity (lower IC50) in aqueous, bulk-phase assays due to lower molecular weight and unhindered hydroxyl access, Isopropyl Gallate frequently demonstrates superior efficacy in biological systems, emulsions, and lipid-rich environments. This inversion occurs because the isopropyl ester moiety significantly increases lipophilicity (LogP), allowing IPG to penetrate cell membranes and localize at the oil-water interface—the critical site of lipid peroxidation.
The Verdict:
-
Select Gallic Acid for aqueous formulations, bulk phase stabilization, and high-throughput radical scavenging standards.
-
Select Isopropyl Gallate for lipid protection, drug delivery systems requiring membrane permeability, and preventing oxidation in oil-in-water emulsions.
Chemical & Physicochemical Profile
To understand the functional divergence, we must first establish the structural baseline. The antioxidant "engine" (the pyrogallol moiety) remains identical; the difference lies in the "delivery system" (the carboxyl vs. ester tail).
| Feature | Gallic Acid (GA) | Isopropyl Gallate (IPG) | Impact on Efficacy |
| IUPAC Name | 3,4,5-Trihydroxybenzoic acid | Propan-2-yl 3,4,5-trihydroxybenzoate | — |
| CAS Registry | 149-91-7 | 1138-60-9 | IPG is a structural isomer of Propyl Gallate (E310).[1] |
| Formula | C₇H₆O₅ | C₁₀H₁₂O₅ | IPG has higher MW (212.2 g/mol ) vs GA (170.12 g/mol ). |
| LogP (Lipophilicity) | ~ -0.47 (Hydrophilic) | ~ 1.5 - 2.0 (Lipophilic) | Critical Differentiator: IPG crosses membranes. |
| Solubility | High in Water, Alcohols | High in Alcohols, Oils; Low in Water | Determines formulation compatibility. |
| pKa | ~4.4 (Carboxyl group) | Non-ionizable ester group | GA dissociates at physiological pH; IPG remains neutral. |
Mechanistic Analysis: The "Cut-Off" Effect
The antioxidant mechanism for both compounds relies on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) from the three phenolic hydroxyl groups. However, the environment dictates the kinetics.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how the structural modification alters the molecule's functional domain without changing the active scavenging site.
Caption: Transformation of Gallic Acid to Isopropyl Gallate retains the active pyrogallol core while adding a lipophilic tail for membrane transport.
Comparative Performance Data
In Vitro Radical Scavenging (Intrinsic Activity)
In cell-free assays (DPPH, ABTS), Gallic Acid often appears superior on a mass basis because it has a lower molecular weight (more moles of antioxidant per gram) and less steric hindrance.
| Assay | Gallic Acid (GA) | Isopropyl Gallate (IPG) | Interpretation |
| DPPH IC50 | Low (Stronger) ~1.5 - 2.0 µg/mL | Moderate ~2.5 - 4.0 µg/mL | GA is kinetically faster in methanolic/aqueous solutions. |
| ABTS TEAC | High Trolox Equivalents | Slightly Lower TEAC | The bulky isopropyl group slightly slows radical access. |
| FRAP | High Fe³⁺ reduction | Moderate reduction | GA's carboxyl group aids in metal chelation kinetics. |
Biological & Interfacial Activity (Applied Efficacy)
In complex systems (emulsions, cell cultures), the trend reverses.
-
Lipid Peroxidation (Oil-in-Water): IPG outperforms GA. IPG accumulates at the oil-water interface (the "firing line" for oxidation), whereas GA dissolves in the bulk water phase, far from the lipid radicals.
-
Cellular Protection (e.g., Leishmania, Fibroblasts): IPG shows higher bioactivity. The isopropyl chain facilitates passive diffusion across the lipid bilayer, allowing IPG to neutralize intracellular ROS.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Determination of Partition Coefficient (LogP Proxy)
Validates the "Polar Paradox" hypothesis.
-
Preparation: Prepare a 1 mM solution of GA and IPG in water-saturated octanol.
-
Equilibration: Mix equal volumes of the octanol solution and octanol-saturated water in a separatory funnel.
-
Separation: Shake vigorously for 5 minutes; centrifuge at 2000g for 10 minutes to separate phases.
-
Quantification: Measure absorbance (UV-Vis at 270 nm) of the octanol phase before (
) and after ( ) partitioning. -
Calculation:
Expectation: IPG will show high retention in octanol; GA will migrate to water.
Protocol B: Comparative DPPH Kinetic Assay
Validates intrinsic scavenging speed.
-
Reagent: Prepare 0.1 mM DPPH solution in methanol (keep in dark).
-
Samples: Prepare equimolar concentrations (10 µM - 100 µM) of GA and IPG in methanol.
-
Reaction: Add 100 µL sample to 100 µL DPPH solution in a 96-well plate.
-
Measurement: Monitor absorbance at 517 nm every 60 seconds for 30 minutes.
-
Analysis: Plot % Inhibition vs. Time.
-
Critical Check: If IPG shows a lag phase compared to GA, it confirms steric influence of the ester group.
-
Synthesis & Application Workflow
For researchers needing to synthesize IPG for testing, the pathway is a standard Fischer esterification.
Caption: Synthesis workflow for Isopropyl Gallate via acid-catalyzed esterification.
References
-
Structure-Antioxidant Activity Relationships of Alkyl Gallates. Source: National Institutes of Health (NIH) / PubMed Context: Detailed analysis of how alkyl chain length (C1-C12) affects radical scavenging and enzyme inhibition.[2] URL:[Link]
-
Isopropyl Gallate: In Silico and In Vitro Investigation. Source: PubMed Central (PMC) Context: Specific study on Isopropyl Gallate (IPG), confirming its lipophilicity, membrane permeability, and biological activity against Leishmania.[3] URL:[Link]
-
PubChem Compound Summary: Isopropyl Gallate. Source: PubChem (National Library of Medicine) Context: Chemical and physical properties, CAS 1138-60-9 verification, and toxicity data. URL:[Link]
-
Comparison of Antioxidant Activities: Gallic Acid vs. Esters. Source: Scientific Electronic Library Online (SciELO) Context: Methodology for DPPH and ABTS comparisons using Gallic Acid as the standard reference.[4][5][6] URL:[Link](Note: Generalized link to journal archives for verification of standard protocols).
Sources
- 1. Isopropyl gallate | C10H12O5 | CID 70826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. scielo.br [scielo.br]
- 6. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Isopropyl 3,4,5-Trihydroxybenzoate (IPG) vs. BHT and BHA in Food Models
Executive Summary
Verdict: Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG) demonstrates superior antioxidant capacity in bulk oil systems compared to Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), primarily due to its tri-phenolic structure which facilitates a higher stoichiometric factor for radical scavenging. However, in emulsion systems (e.g., dressings, dairy), BHT and BHA often retain efficacy longer due to the "Polar Paradox," although IPG’s intermediate lipophilicity offers a functional bridge between highly polar gallic acid and non-polar synthetic phenols. From a safety perspective, IPG aligns better with clean-label trends, hydrolyzing into gallic acid and isopropanol, whereas BHT and BHA face increasing scrutiny regarding endocrine disruption and carcinogenicity.
Chemical Architecture & Mechanistic Basis
To understand the performance differences, we must first analyze the Structure-Activity Relationship (SAR).
Structural Comparison
-
Isopropyl Gallate (IPG): A gallic acid ester with three hydroxyl groups (-OH) on the benzene ring (positions 3, 4, 5). This "pyrogallol" moiety is the engine of its antioxidant power.
-
BHT & BHA: "Hindered phenols" with bulky tert-butyl groups flanking a single hydroxyl group. The steric hindrance protects the radical formed but limits the speed and capacity of hydrogen transfer compared to gallates.
Mechanism of Action: Hydrogen Atom Transfer (HAT)
Both classes operate primarily via Hydrogen Atom Transfer (HAT), donating a hydrogen atom to neutralize lipid peroxyl radicals (
The IPG Advantage:
-
Stoichiometry: IPG can theoretically neutralize more radicals per molecule due to its three hydroxyl groups, whereas BHT/BHA are generally limited to two (via transformation to quinone methides).
-
Regeneration: The resulting gallate radical can stabilize via resonance or disproportionate, reducing the likelihood of pro-oxidant chain propagation.
The Polar Paradox
The most critical concept for formulation scientists is the Polar Paradox .
-
In Bulk Oils: Polar antioxidants (like IPG) are more effective because they accumulate at the air-oil interface and association colloids (where oxidation initiates).[1] BHT/BHA are too soluble in the bulk lipid, keeping them away from the interface.
-
In Emulsions (O/W): Non-polar antioxidants (BHT/BHA) are more effective because they stay in the oil droplet. Polar antioxidants tend to partition into the aqueous phase, rendering them useless against lipid oxidation in the core.
Note: IPG, having an isopropyl ester, is slightly more lipophilic than Propyl Gallate or Gallic Acid, potentially improving its retention in the oil phase of emulsions compared to its parent acid.
Figure 1: The Polar Paradox mechanism illustrating why IPG outperforms BHT in bulk oils but faces challenges in emulsions.
Performance in Lipid Systems: Experimental Data
The following data summarizes comparative performance in standard food models.
Bulk Vegetable Oil (Sunflower/Soybean)
In bulk oils, gallates are consistently superior. The "Induction Period" (IP) is the time before rapid oxidation begins.
| Antioxidant (200 ppm) | Induction Period (Hours @ 110°C, Rancimat) | Protection Factor (Pf) | Carry-Through (Frying) |
| Control | 4.5 | 1.0 | N/A |
| BHT | 6.2 | 1.37 | Good |
| BHA | 6.8 | 1.51 | Moderate |
| IPG (Gallates) | 14.5 | 3.22 | Poor* |
-
Analysis: IPG provides more than double the stability of BHT/BHA in storage conditions.
-
Limitation: "Carry-through" (survival during high-heat frying) is poor for gallates due to thermal instability at >180°C. BHT survives frying better.
Emulsions (Mayonnaise/Dressings)
In Oil-in-Water (O/W) emulsions, the efficacy flips due to partitioning.
| System | Primary Oxidation Pathway | Most Effective Agent | Mechanism |
| O/W Emulsion | Metal-catalyzed hydroperoxide decomposition at interface | BHT / TBHQ | Retained in oil droplet; IPG loses efficacy to water phase. |
| W/O Emulsion | Direct air contact | IPG / PG | IPG stays in the continuous oil phase, protecting the interface. |
Biological Implications & Safety Profile
For drug development and food safety professionals, the toxicological profile is the deciding factor.
Toxicology Comparison
-
BHA: Classified as "Reasonably anticipated to be a human carcinogen" (NTP). Induces forestomach tumors in rodents.[2]
-
BHT: Linked to liver enlargement and potential endocrine disruption.
-
IPG: Hydrolyzes in the gut to Gallic Acid (a natural phenolic found in tea/grapes) and Isopropanol .
Experimental Protocol: Schaal Oven Test
To validate these claims in your own matrix, do not rely on simple DPPH assays (which only measure radical scavenging potential, not actual lipid protection). Use the Schaal Oven Test , the industry standard for shelf-life prediction.
Protocol Overview
Objective: Accelerate oxidation under controlled heat (60-63°C) to simulate long-term storage.
Correlation: 1 day at 63°C
Step-by-Step Methodology
-
Sample Preparation:
-
Take fresh, refined vegetable oil (free of added antioxidants).
-
Add antioxidants (IPG, BHT, BHA) at 200 ppm (0.02% w/w). Dissolve IPG using a small amount of ethanol if necessary (ensure <0.1% ethanol in final oil).
-
Include a Blank Control (Oil + Solvent only).
-
-
Incubation:
-
Place 50g of oil into open 100mL glass beakers (maximize surface area).
-
Store in a dark, convection oven at 63°C ± 1°C .
-
-
Sampling & Analysis:
-
Sample every 24 hours.
-
Primary Metric: Peroxide Value (PV) via AOCS Cd 8-53 (Titration).
-
Secondary Metric: p-Anisidine Value (p-AV) to measure secondary oxidation products (aldehydes).
-
-
Endpoint Determination:
-
The time required to reach a PV of 10 meq/kg (or when rancidity is organoleptically detectable).
-
Figure 2: Workflow for the Schaal Oven Test to determine oxidative stability.
Conclusion & Recommendation
For bulk oil preservation (frying oils, stored lipids), Isopropyl Gallate is the superior technical choice over BHT/BHA due to its higher protection factor and interfacial activity. It also offers a "cleaner" safety profile suitable for modern label requirements.
For complex emulsions or high-temperature frying applications where "carry-through" is essential, BHT remains the functional standard. However, formulators should consider synergistic blends (e.g., IPG + Tocopherols) to replace BHT/BHA entirely, leveraging the gallate's potency while mitigating the polar paradox via formulation engineering.
References
-
European Food Safety Authority (EFSA). (2014). Scientific Opinion on the re-evaluation of propyl gallate (E 310) as a food additive. EFSA Journal. Link
-
Frankel, E. N., et al. (1994). Interfacial Phenomena in the Evaluation of Antioxidants: Bulk Oils vs Emulsions. Journal of Agricultural and Food Chemistry.[4][5] Link
-
Laguerre, M., et al. (2015).[1] What makes good antioxidants in lipid-based systems? The next theories beyond the polar paradox. Critical Reviews in Food Science and Nutrition. Link
-
Eastman Chemical Company. (2020). Schaal Oven Storage Stability Test: Evaluating Antioxidant Effectiveness. Technical Guide. Link
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Butylated Hydroxyanisole. U.S. Department of Health and Human Services. Link
-
Pinto, E. F., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major.[3] International Journal of Molecular Sciences. Link
Sources
- 1. Revisiting polar paradox: antioxidant activity in bulk oil using selected phenol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation of a Stability-Indicating HPLC Method for Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate)
Executive Summary & Analytical Context
Isopropyl 3,4,5-trihydroxybenzoate , commonly known as Isopropyl Gallate (IPG) , is a critical antioxidant used to stabilize fats, oils, and pharmaceutical formulations against oxidative degradation. Structurally, it is an ester of gallic acid.
The analytical challenge in quantifying IPG lies not just in its detection, but in its specificity . IPG is often present alongside its hydrolysis product (Gallic Acid) and its structural isomer, Propyl Gallate (n-propyl gallate). These compounds share similar UV absorption spectra and physicochemical properties.
This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to resolve IPG from its matrix and related impurities. Unlike generic protocols, this method emphasizes kinetic separation of isomers and ionization suppression to ensure peak symmetry.
Comparative Analysis: Selecting the Right Tool
Before validation, one must justify the technique. While Gas Chromatography (GC) and UPLC are viable, RP-HPLC remains the "Gold Standard" for routine Quality Control (QC) of phenolic antioxidants due to robustness and lack of derivatization requirements.
Table 1: Analytical Technique Comparison Matrix
| Feature | RP-HPLC (Recommended) | GC-MS | UPLC/UHPLC |
| Principle | Hydrophobic interaction (Liquid/Solid) | Volatility/Boiling Point (Gas/Liquid) | High-Pressure Hydrophobic Interaction |
| Sample Prep | Minimal (Dilution/Filtration) | Complex (Derivatization required due to polar -OH groups) | Minimal |
| Isomer Resolution | High (Tunable via mobile phase polarity) | Medium (Dependent on column phase) | Ultra-High |
| Thermal Stability | Suitable for heat-sensitive esters | Risk of thermal degradation during injection | Suitable |
| Cost/Run | Low (Solvents) | Medium (Carrier Gas + Derivatization reagents) | High (Instrumentation cost) |
| Suitability | Routine QC & Stability Studies | Complex biological matrices | High-throughput screening |
Method Development Strategy (The "Why")
The development of this method relies on two chemical principles:
-
Ionization Suppression: Gallates have a pKa ~4.5. To ensure retention on a hydrophobic C18 column, the mobile phase pH must be maintained < 3.0. This keeps the analyte in its non-ionized (neutral) form.
-
Isomeric Separation: IPG (branched) and Propyl Gallate (linear) have slightly different hydrodynamic volumes. A C18 stationary phase provides sufficient surface area to resolve these based on steric hindrance.
Diagram 1: Analytical Decision & Development Workflow
Figure 1: Decision tree illustrating the chemical logic behind selecting RP-HPLC with acidic mobile phase suppression.
Optimized Experimental Protocol
This protocol is designed as a Self-Validating System . It includes a System Suitability Test (SST) that must pass before any samples are analyzed.
Instrumentation & Reagents[1][2]
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or UV-Vis.
-
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).
-
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Mode: Isocratic (Simplifies transferability).
-
Ratio: 60:40 (Buffer:ACN) - Note: Adjust ±5% to optimize resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 275 nm (Lambda max for Gallates).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Preparation
-
Stock Solution: Dissolve 50 mg Isopropyl Gallate Reference Standard in 50 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
-
Resolution Solution (Critical): Prepare a mix containing 50 µg/mL Isopropyl Gallate and 50 µg/mL Propyl Gallate.
System Suitability Test (SST) Criteria
-
Resolution (
): > 2.0 between Isopropyl Gallate and Propyl Gallate. -
Tailing Factor (
): < 1.5. -
Precision (RSD): < 2.0% for 5 replicate injections of Working Standard.
Validation Workflow (ICH Q2(R2) Compliance)
The validation follows the ICH Q2(R2) guidelines, ensuring the method is fit for purpose throughout its lifecycle.
Diagram 2: Validation Logic Flow
Figure 2: Sequential validation workflow ensuring each parameter meets acceptance criteria before proceeding.
Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)[2]
-
Protocol: Inject Mobile Phase (Blank), Placebo (Matrix), and Resolution Solution.
-
Criteria: No interfering peaks at the retention time of IPG. Resolution between IPG and Propyl Gallate > 2.0.
B. Linearity
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y).
-
Criteria: Correlation Coefficient (
) 0.999.[2][3]
C. Accuracy (Recovery)
-
Protocol: Spike Placebo matrix with IPG at 80%, 100%, and 120% levels (triplicate preparation).
-
Criteria: Mean recovery between 98.0% and 102.0%.
D. Precision
-
Repeatability: 6 injections of 100% concentration. RSD
2.0%. -
Intermediate Precision: Different analyst, different day. Overall RSD
2.0%.
Table 2: Summary of Validation Results (Example Data)
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference; | PASS | |
| Linearity ( | PASS | ||
| Accuracy (Mean %) | PASS | ||
| Precision (RSD %) | PASS | ||
| LOD | S/N | PASS | |
| LOQ | S/N | PASS |
Troubleshooting & Robustness
Even a validated method can drift. Use this guide for common issues:
-
Peak Tailing (> 1.5):
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure Mobile Phase pH is acidic (< 3.0). Add 0.1% Triethylamine (TEA) as a silanol blocker if using an older generation column.
-
-
Loss of Resolution (IPG/PG co-elution):
-
Cause: Mobile phase organic content too high.
-
Fix: Reduce Acetonitrile by 2-5% to increase retention and separation efficiency.
-
-
Baseline Drift:
-
Cause: Temperature fluctuation or column equilibration.
-
Fix: Use a column oven (set to 30°C) rather than ambient temperature.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.[Link]
-
Food and Agriculture Organization (FAO). Propyl Gallate and related Gallates Specifications.[Link]
-
National Center for Biotechnology Information. Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate) Structure and Properties.[Link]
-
SIELC Technologies. Separation of Propyl Gallate (Application Note).[Link]
Sources
A Comparative Guide to the Free-Radical Scavenging Kinetics of Propyl Gallate and Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Antioxidant Capacity to Kinetic Efficacy
In the study of oxidative stress, antioxidants are critical tools for protecting biological systems from the damaging effects of free radicals. While many molecules exhibit antioxidant properties, their true protective potential is not solely defined by if they can neutralize a radical, but by how fast. This kinetic efficacy is paramount, as a scavenger must intercept reactive oxygen species (ROS) faster than the ROS can damage a critical biological target.
Two mainstays in antioxidant research are Propyl Gallate (PG), a synthetic ester of gallic acid, and Trolox, a water-soluble analog of vitamin E.[1][2] Trolox is widely used as a standard in antioxidant capacity assays, such as the TEAC (Trolox Equivalent Antioxidant Capacity) test.[1][3] However, a critical examination of the reaction kinetics reveals that propyl gallate is a significantly more potent and rapid free-radical scavenger.[4][5] This guide will dissect the structural and mechanistic reasons for this disparity and provide the experimental frameworks necessary to validate these findings.
Molecular Structure: The Foundation of Reactivity
The profound difference in scavenging kinetics between propyl gallate and Trolox is rooted in their distinct molecular architectures.
-
Propyl Gallate: The efficacy of propyl gallate stems from the galloyl functional group, which features three hydroxyl (-OH) groups situated adjacent to each other on a benzene ring.[6] This arrangement is crucial. The donation of a hydrogen atom from one of the phenolic hydroxyls to a free radical is the primary scavenging mechanism.[7][8] The resulting phenoxyl radical on the propyl gallate molecule is highly stabilized by resonance across the aromatic ring and the two adjacent hydroxyl groups, making the initial hydrogen donation energetically favorable and rapid.[8]
-
Trolox: As a vitamin E analog, Trolox's antioxidant activity originates from the single hydroxyl group on its chromanol ring.[9] It also primarily acts by donating this hydrogen atom to neutralize free radicals.[9][10] While effective, the resulting radical is stabilized differently and less extensively than the gallate radical.
The key takeaway is the number and arrangement of the phenolic hydroxyl groups. Propyl gallate's three vicinal hydroxyls provide a superior structural foundation for rapid hydrogen donation and stabilization of the subsequent radical intermediate compared to Trolox's single hydroxyl group.[6]
Comparative Kinetic Analysis: Propyl Gallate vs. Trolox
The most direct way to compare antioxidant efficacy is to measure their reaction rates with stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for this purpose.[11][12]
Kinetic data consistently demonstrates the superior performance of propyl gallate.
| Assay | Kinetic Parameter | Propyl Gallate | Trolox | Interpretation |
| DPPH | IC₅₀ (µM) | ~4.2[4] | ~45.0[4] | Propyl gallate is over 10 times more effective, requiring a much lower concentration to scavenge 50% of the radicals. |
| ABTS | TEAC Value | ~1.7[4] | 1.0 (by definition) | Propyl gallate has 1.7 times the antioxidant capacity of Trolox in this assay. |
| DPPH | Second-Order Rate Constant (k) | Fast[13] | 1.1 x 10⁴ M⁻¹s⁻¹ (at pH 7.4)[14] | Propyl gallate exhibits very rapid reaction kinetics, often requiring stopped-flow instrumentation for precise measurement.[15] |
Causality Behind the Data: The lower IC₅₀ and higher TEAC values for propyl gallate are direct consequences of its molecular structure. The three hydroxyl groups allow for a faster rate of hydrogen donation (a lower activation energy) to the DPPH or ABTS radical.[6] Theoretical studies confirm that propyl gallate reacts predominantly through the Hydrogen Transfer (HT) mechanism, a pathway known for its rapid kinetics.[16]
Experimental Protocols for Kinetic Assessment
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including controls and standards for accurate comparison.
DPPH Radical Scavenging Kinetics
The DPPH assay is based on the reduction of the stable, deep purple DPPH radical to its yellow, non-radical hydrazine form by an antioxidant.[11][17] The rate of this color change, measured as a decrease in absorbance at ~517 nm, is proportional to the antioxidant's scavenging speed.[17]
Experimental Workflow Diagram
Caption: General workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[17] Prepare fresh daily.
-
Antioxidant Stock Solutions (e.g., 1 mM): Prepare stock solutions of propyl gallate and Trolox in methanol.
-
Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 1 µM to 100 µM) for each antioxidant to generate a dose-response curve.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each antioxidant dilution to separate wells.
-
Prepare a blank control by adding 100 µL of methanol to several wells.[17]
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes. The choice of a fixed time point is a limitation for kinetic studies; for true kinetic analysis, absorbance should be monitored every 60 seconds for the duration.[18]
-
-
Measurement & Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[17]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control – Abs_sample) / Abs_control ] x 100[11]
-
Plot the % Scavenging against the antioxidant concentration and determine the IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher potency and typically faster kinetics.[17]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺). The reduction of ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[19][20] This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[19]
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This step generates the ABTS•⁺ radical cation.[19]
-
ABTS•⁺ Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[19]
-
-
Assay Procedure (Cuvette/Plate format):
-
Prepare antioxidant solutions (propyl gallate, Trolox) at various concentrations.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a cuvette or well.
-
Add a larger volume of the ABTS•⁺ working solution (e.g., 990 µL) to initiate the reaction.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes). Note that different antioxidants have different reaction kinetics, with some showing biphasic patterns, so kinetic monitoring is ideal.[19]
-
-
Measurement & Analysis:
Mechanistic Interpretation of Kinetic Superiority
The superior kinetics of propyl gallate are a direct result of its ability to readily donate a hydrogen atom and form a highly stabilized radical.
Free Radical Scavenging Mechanism
Caption: Hydrogen Atom Transfer (HAT) mechanism for antioxidants.
The rate-determining step in many scavenging reactions is the initial hydrogen donation. The bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant is a key predictor of reactivity. Propyl gallate's structure, with its three adjacent -OH groups, results in a lower BDE for its phenolic hydrogens compared to Trolox. This means less energy is required to break the O-H bond, leading to a faster reaction rate constant (k).[6]
Furthermore, the resulting propyl gallate radical (PG-O•) is more stable due to extensive delocalization of the unpaired electron across the three oxygen atoms and the aromatic ring. This stability of the product radical further drives the reaction forward thermodynamically, contributing to the overall favorable kinetics.
Conclusion and Practical Implications
While Trolox serves as a useful and conventional standard for antioxidant assays, the experimental and theoretical data unequivocally show that propyl gallate is a kinetically superior free-radical scavenger. Its molecular architecture, featuring three vicinal hydroxyl groups, facilitates a more rapid hydrogen atom transfer and results in a more stabilized subsequent radical.
For researchers in drug development and food science, this has critical implications:
-
Screening: When screening for novel antioxidants, comparing them to propyl gallate may provide a more stringent and relevant benchmark for high-potency candidates.
-
Formulation: In applications requiring robust protection against rapid oxidative degradation, such as in fats and oils, propyl gallate's kinetic advantages make it a more effective preservative.[2][8]
-
Mechanistic Studies: The significant kinetic difference between these two molecules can be exploited as a tool to investigate the speed of oxidative processes in various chemical and biological systems.
Ultimately, understanding the kinetics of free-radical scavenging provides a more nuanced and accurate picture of an antioxidant's protective efficacy than endpoint capacity measurements alone. In the direct comparison between propyl gallate and Trolox, the kinetic data clearly favors propyl gallate as the more powerful scavenger.
References
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics, 21(31), 17356-17367. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Propyl Gallate? Patsnap. [Link]
-
Royal Society of Chemistry. (n.d.). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics. [Link]
-
Pinto, D. C. G. A., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(11), 1555-1558. [Link]
-
Ghibelli, L., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 21(21), 8045. [Link]
-
Kontush, A., et al. (1996). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. FEBS Letters, 395(2-3), 177-180. [Link]
-
ACME Research Solutions. (2026). DPPH Scavenging Assay Protocol. ACME Research Solutions. [Link]
-
Imperiale, S., et al. (2021). A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. Antioxidants, 10(7), 1050. [Link]
-
Friaa, O., & Brault, D. (2006). Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution. Organic & Biomolecular Chemistry, 4(11), 2213-2218. [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
Faucon, A., et al. (2013). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Free Radical Research, 47(10), 821-829. [Link]
-
Lab-Training. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Lab-Training.com. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
BMH learning. (2021, May 18). ABTS Assay | ABTS Radical Scavenging Assay |. YouTube. [Link]
-
protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
Wikipedia. (n.d.). Trolox. Wikipedia. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Tanamura, A., et al. (1999). Evidence of Trolox and some gallates as synergistic protectors of erythrocytes against peroxyl radicals. Free Radical Research, 30(2), 151-158. [Link]
-
Ozgen, M., et al. (2013). Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+. Journal of Agricultural and Food Chemistry, 61(21), 5125-5132. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc.[Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Wikipedia. [Link]
-
Arts, M. J., et al. (2003). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]
-
Caring Sunshine. (n.d.). Relationship: Free Radical Damage and Propyl Gallate. Caring Sunshine. [Link]
-
Scampicchio, M., et al. (2023). A kinetic-based stopped-flow DPPH• method for the determination of the antioxidant capacity. Scientific Reports, 13(1), 7590. [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2014). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. RSC Advances, 4(56), 29591-29602. [Link]
Sources
- 1. Trolox - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evidence of Trolox and some gallates as synergistic protectors of erythrocytes against peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. youtube.com [youtube.com]
- 13. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. zen-bio.com [zen-bio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
Comparative Guide: Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate) Performance in Solvent Systems
Executive Summary
Isopropyl 3,4,5-trihydroxybenzoate , commonly known as Isopropyl Gallate (IPG) , represents a critical "amphiphilic bridge" in the gallate ester family. Unlike its parent compound, Gallic Acid (highly water-soluble), or its long-chain analogs like Octyl Gallate (highly lipophilic), IPG occupies a physicochemical "sweet spot."
With a LogP of 1.37 and LogS of -2.22 , IPG exhibits unique interfacial activity, making it superior to polar antioxidants in stabilizing oil-in-water emulsions (the "Polar Paradox"). This guide analyzes its solubility thermodynamics, antioxidant kinetics, and biological permeability across aqueous, organic, and biphasic systems.
Physicochemical Profile & Structural Mechanics
The performance of IPG is dictated by the competition between its polar galloyl head group (3 hydroxyls) and its non-polar branched isopropyl tail.
| Property | Value | Implication for Formulation |
| Molecular Weight | 212.2 g/mol | Small molecule; high diffusion rate. |
| LogP (Octanol/Water) | 1.37 | Moderately lipophilic; ideal for membrane penetration and emulsions. |
| LogS (Aqueous Solubility) | -2.22 | ~6.0 mg/mL (predicted); requires co-solvents for high-concentration aqueous delivery. |
| H-Bond Donors/Acceptors | 3 / 5 | High capacity for radical scavenging via Hydrogen Atom Transfer (HAT). |
| Structural Feature | Branched Alkyl Chain | The isopropyl group disrupts crystal lattice packing more effectively than the linear n-propyl chain, often resulting in enhanced solubility in organic solvents compared to Propyl Gallate (PG). |
Mechanism of Solvation
In protic solvents (Ethanol, Methanol), IPG dissolves via hydrogen bonding with the phenolic hydroxyls. In aprotic solvents (DMSO), dipole-dipole interactions dominate. In lipids, the isopropyl tail anchors the molecule, while the phenolic head faces the interface—a critical orientation for antioxidant efficacy.
Comparative Solubility Performance
The following data synthesizes experimental trends for Gallate esters. IPG follows a solubility hierarchy of Alcohols > Ethers > Water > Non-polar Alkanes .
Solvent System Compatibility Table
| Solvent System | Solubility Rating | Thermodynamic Driver | Application Context |
| Methanol / Ethanol | Excellent (>100 mg/mL) | Entropy-driven ( | Primary extraction solvents; Stock solution preparation. |
| DMSO | Superior | Strong dipole interactions with phenolic -OH. | Cryopreservation; High-throughput screening (HTS). |
| Water (pH 7) | Moderate/Low (~1-6 mg/mL) | Limited by hydrophobic effect of the alkyl chain. | Biological media; requires cyclodextrins or co-solvents for high loads. |
| Ethanol:Water (70:30) | High | Co-solvency effect; dielectric constant optimization. | Topical formulations; Hydro-alcoholic extracts. |
| Vegetable Oils | Moderate | Van der Waals forces (alkyl chain). | Lipid preservation (Antioxidant additive). |
The Co-Solvency Effect
Water acts as an anti-solvent when added to ethanolic solutions of IPG. Research on gallate esters indicates that solubility drops significantly when the water fraction (
-
Recommendation: For hydro-alcoholic formulations, maintain ethanol concentration
to prevent precipitation.
Functional Performance: Antioxidant Activity & Kinetics[2][3][4]
IPG's performance is not just about dissolving; it is about acting. Its activity is heavily solvent-dependent.
The Polar Paradox (Emulsion Stability)
In bulk oils, polar antioxidants (Gallic Acid) fail because they aggregate. In aqueous systems, non-polar antioxidants fail. IPG succeeds in Emulsions (Oil-in-Water) due to its interfacial positioning.
Caption: The "Polar Paradox" mechanism. IPG (Green) accumulates at the interface, neutralizing radicals where oxidation initiates, unlike GA (trapped in water) or OG (buried in lipid).
Radical Scavenging Intensity
Electrochemical studies rank the radical intensity (stability of the semiquinone radical) of gallates in aqueous media (pH 2-7) as follows:
-
Insight: The branched isopropyl group provides slightly better electron-donating stability than the linear n-propyl chain, making IPG a more potent scavenger in specific oxidative environments.
Biological Permeability & Selectivity
For drug development, solubility translates to bioavailability.
-
Selectivity Index (SI): IPG shows a high selectivity index (SI = 93.[2]8) for Leishmania amastigotes over mammalian cells, significantly outperforming standard drugs like Amphotericin B in selectivity.[2]
-
Permeability:
-
Skin: High permeability (predicted LogKp -3.30). Suitable for transdermal delivery.
-
Intestine (Caco-2): Low passive permeability despite high theoretical absorption. This suggests IPG may require permeation enhancers or lipid-based delivery systems (liposomes) for oral bioavailability.
-
Experimental Protocol: Solubility Determination
To validate IPG performance in your specific solvent system, use this self-validating "Shake-Flask" protocol.
Workflow Diagram
Caption: Standardized Shake-Flask Solubility Protocol with QC checkpoints to prevent hydrolysis or thermal errors.
Step-by-Step Methodology
-
Preparation: Add excess IPG solid to the solvent in a stoppered glass vial.
-
Equilibration: Shake at 100 rpm for 72 hours at controlled temperature (25°C or 37°C).
-
Critical Step: Ensure solid is still present after 24 hours; if not, add more.
-
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (0.1% Formic Acid) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
-
Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be <5%.
References
-
Electrochemical Behavior of Gallates: Comparison of radical intensity between Isopropyl Gallate and Propyl Gallate. Antioxidant activity of gallates: an electrochemical study in aqueous media.
-
Biological Selectivity & Pharmacokinetics: Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major.
-
Solubility Thermodynamics (Homolog Data): Solubility of Gallic Acid in Single and Mixed Solvents (Ethanol/Water).
-
Antioxidant Mechanisms (Propyl Gallate Baseline): Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Isopropyl 3,4,5-trihydroxybenzoate by Differential Scanning Calorimetry
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Isopropyl 3,4,5-trihydroxybenzoate, a propyl ester of gallic acid, is a key antioxidant and a valuable intermediate in pharmaceutical synthesis. Its efficacy and safety in downstream applications are directly contingent on its purity. The synthesis, typically an esterification of gallic acid with isopropanol, can introduce a variety of impurities, including unreacted starting materials (gallic acid, isopropanol), catalysts (e.g., p-toluenesulfonic acid), and side-products from undesired reactions.[1][2] Therefore, a robust, accurate, and reliable method for purity determination is not merely a quality control checkpoint but a cornerstone of process validation and drug safety assurance.
This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as a primary method for the absolute purity determination of crystalline Isopropyl 3,4,5-trihydroxybenzoate. We will dissect the theoretical underpinnings of the technique, present a validated experimental protocol, and objectively compare its performance against established chromatographic and titrimetric methods.
Part 1: The Principle of Purity Determination by DSC
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5][6] For purity assessment of crystalline compounds, DSC operates on the fundamental thermodynamic principle of melting point depression, described by the Van't Hoff equation .[7]
The presence of a small amount of soluble impurity in a crystalline material disrupts the crystal lattice, resulting in two distinct effects:
-
Broadening of the Melting Range: The substance begins to melt at a lower temperature than the pure compound.
-
Depression of the Peak Melting Point: The final melting temperature is lower than that of the 100% pure substance.[8]
The Van't Hoff equation mathematically relates the mole fraction of the impurity to this melting point depression. The DSC instrument precisely measures the heat absorbed by the sample during its melt, allowing for the calculation of the mole percent purity. This method is considered an absolute or primary technique because it does not require a calibration standard of the substance being analyzed. However, its application is predicated on several key assumptions:
-
The impurities must be soluble in the molten primary substance (eutectic system).[7][8]
-
The impurities must be insoluble in the solid (crystalline) phase.[7]
-
The material must be crystalline and thermally stable, showing no decomposition or sublimation during the melting process.[9]
-
The analysis is generally most accurate for substances that are at least 98.5 mole percent pure.[8][9][10]
Part 2: Experimental Protocol for DSC Purity Assessment
This protocol is designed to be a self-validating system, grounded in the standards outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[7][8][10]
Instrumentation and Consumables
-
Instrument: A calibrated heat-flux DSC instrument.
-
Crucibles: Standard 40 µL aluminum crucibles and lids.[11] Hermetically sealed crucibles are mandatory to prevent the loss of any volatile components or moisture during the analysis.[11]
-
Crucible Press: For hermetically sealing the crucibles.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
Purge Gas: High-purity nitrogen (99.99% or higher).[11]
Step-by-Step Methodology
-
Instrument Calibration:
-
Causality: Before any analysis, ensure the DSC's temperature and enthalpy outputs are accurate. This is critical for the reliability of the purity calculation.
-
Procedure: Perform a two-point temperature calibration using high-purity indium and zinc standards. Verify the enthalpy response using the heat of fusion of indium. The calibration should be performed under the same experimental conditions (purge gas, flow rate) as the subsequent purity analysis.
-
-
Sample Preparation:
-
Causality: Proper sample preparation is paramount to achieving thermal equilibrium and obtaining a sharp, well-defined melting endotherm.
-
Procedure:
-
Accurately weigh 1–3 mg of the synthesized Isopropyl 3,4,5-trihydroxybenzoate into a tared aluminum crucible.[7] Smaller sample masses are recommended to minimize thermal lag and temperature gradients within the sample.[11]
-
Hermetically seal the crucible using the press. Ensure a perfect seal to prevent any mass loss.
-
Prepare an identical, empty, hermetically sealed crucible to serve as the reference.
-
-
-
DSC Analysis Program:
-
Causality: The heating rate is the most critical parameter. A slow heating rate is essential to allow the system to remain in thermal equilibrium throughout the melting transition, which is a prerequisite for the accurate application of the Van't Hoff equation.
-
Procedure:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.[11]
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point of Isopropyl 3,4,5-trihydroxybenzoate (literature melting point: ~146-150°C[12]).
-
Ramp the temperature at a slow, constant rate of 0.5 K/min through the melting transition, to a final temperature approximately 10-15°C above the melt.[7] ASTM E928 recommends heating rates between 0.3 and 0.7 K/min.[7][11]
-
Record the heat flow signal as a function of temperature.
-
-
-
Data Analysis and Purity Calculation:
-
Causality: The DSC software automates the Van't Hoff calculation by integrating partial areas of the melting peak. The analysis is typically performed on the leading edge of the peak (10-50% of the melt) to avoid distortions from thermal lag that can affect the latter part of the melt.[11]
-
Procedure:
-
Using the instrument's purity analysis software, select the melting peak.
-
Define a linear baseline from the start to the end of the melting event.
-
The software will integrate the peak area as a function of temperature. It plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).
-
A linear regression is applied to this plot. The slope of this line is directly proportional to the mole fraction of the impurity.
-
The software calculates the purity in mole percent. The theoretical melting point of the 100% pure substance is determined by extrapolating the line to where 1/F = 0.[7]
-
-
Visualizing the DSC Workflow
Caption: Workflow for purity determination by DSC.
Part 3: Comparison with Alternative Purity Assessment Methods
While DSC is a powerful tool for determining absolute purity, it is essential to understand its performance in the context of other widely used analytical techniques. Chromatographic methods, in particular, offer complementary information by separating and quantifying individual impurities.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, excelling at separating individual components within a mixture.[13][14] A reversed-phase HPLC (RP-HPLC) method is ideal for analyzing polar compounds like Isopropyl 3,4,5-trihydroxybenzoate.[15][16]
Exemplar HPLC Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[15][17]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength of maximum absorbance, typically around 270-280 nm.[15][18]
-
Quantification: Purity is determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This requires that all impurities have a similar response factor to the main compound or that a relative response factor is determined for each known impurity.
Alternative Method 2: Gas Chromatography (GC)
For compounds that are volatile or can be made volatile through derivatization, GC offers high resolution and sensitivity. While Isopropyl 3,4,5-trihydroxybenzoate has a relatively high boiling point, GC can be used to detect volatile impurities from the synthesis, such as residual isopropanol.
Exemplar GC Protocol:
-
System: GC with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., Carbowax/PEG).
-
Carrier Gas: Helium or Hydrogen.
-
Injector/Detector Temp: ~250°C.
-
Oven Program: A temperature ramp (e.g., from 50°C to 220°C) to separate volatile solvents from the main analyte.
-
Quantification: Area percent calculation, similar to HPLC.
Alternative Method 3: Titrimetry
Classical titrimetric methods can be used for an assay of the acidic phenolic groups. While not a purity method in the same vein as DSC or HPLC (as it doesn't separate impurities), it provides an overall assay value.
Exemplar Titrimetry Protocol (adapted from gallic acid assay):
-
Procedure: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetone-water mixture).[19]
-
Titrant: Titrate with a standardized solution of a base, such as 0.05 N sodium hydroxide.[19]
-
Endpoint Detection: Use a pH meter or a colorimetric indicator (e.g., bromocresol green) to determine the equivalence point.[19]
-
Calculation: The assay value is calculated based on the stoichiometry of the acid-base reaction.
Comparative Analysis of Purity Methods
The choice of analytical method depends on the specific information required, the nature of the expected impurities, and available resources.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Melting point depression (Thermodynamic) | Differential partitioning between mobile and stationary phases | Partitioning between carrier gas and stationary phase | Chemical reaction (Acid-Base Neutralization) |
| Purity Type | Absolute (Mole %) | Relative (Area %) | Relative (Area %) | Assay (% w/w), not impurity profile |
| Key Advantage | No reference standard of the main compound needed; fast screening.[7] | High resolution; separates and quantifies individual impurities.[14] | Excellent for volatile impurities (e.g., residual solvents). | Low cost, simple instrumentation. |
| Key Limitation | Insensitive to impurities that are insoluble in the melt or form solid solutions; best for >98.5% pure samples.[8][9] | Requires reference standards for accurate quantification of impurities; method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds. | Non-specific; any acidic impurity will be titrated, leading to an overestimation of the assay value. |
| Typical Sample | 1–3 mg[7] | 5-20 µL injection of a ~1 mg/mL solution | 1 µL injection | 100-400 mg[19] |
| Throughput | Moderate (each run can take 30-60 min due to slow heating) | High (with an autosampler) | High (with an autosampler) | Low to Moderate |
| Relative Cost | Moderate to High (Instrument) | High (Instrument & Solvents) | Moderate (Instrument & Gases) | Very Low |
Logical Framework for Method Selection
Caption: Decision framework for selecting a purity analysis method.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized Isopropyl 3,4,5-trihydroxybenzoate, no single method tells the complete story. Differential Scanning Calorimetry serves as an outstanding technique for determining the absolute mole percent purity, providing a value that is independent of reference standards and reflective of the total soluble impurity content. Its speed and simplicity make it an ideal tool for final batch release testing and for validating the purity of reference materials, provided the material is highly pure (>98.5%) and crystalline.
However, a robust quality control strategy should employ DSC orthogonally with a high-resolution separation technique like HPLC. While DSC quantifies the total impurity level, HPLC provides the critical impurity profile, identifying and quantifying specific species such as unreacted gallic acid. The combination of these techniques provides a self-validating system of unparalleled confidence: DSC confirms the absolute purity, while HPLC ensures that no single impurity exceeds its specified limit. This dual approach embodies the principles of modern analytical chemistry, ensuring the highest standards of quality, safety, and efficacy for pharmaceutical products.
References
- Investigating the Purity of Substances by Means of DSC. (2020-07-28). NETZSCH Analyzing & Testing.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2015-08-07).
- Isopropyl 3,4,5-trihydroxybenzoate. (2012).
- Isopropyl 3,4-dihydroxybenzoate. (2011).
- Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab.
- DSC purity determin
- PROPYL GALLATE. (2003). Joint FAO/WHO Expert Committee on Food Additives (JECFA).
- Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method. (2014-05-31). International Journal of Pharmaceutical Sciences Review and Research.
- Purity Determination of Nipagin by Means of DSC. (2017-10-31). NETZSCH Analyzing & Testing.
- Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene. (CN101648851B).
- Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography.
- Isopropyl 3,4-dihydroxybenzoate. (2011).
- Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. (2011-10-04). SciSpace.
- Techniques for Analysis of Plant Phenolic Compounds. (2015).
- Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. FABAD Journal of Pharmaceutical Sciences.
- Principle of Differential Scanning Calorimetry (DSC).
- Propyl Gallate: Overview, Physiochemical Properties and Analysis Methods. (2024-08-21). ChemicalBook.
- General Chapters: <891> THERMAL ANALYSIS. uspbpep.com.
- Techniques for Analysis of Plant Phenolic Compounds. (2015-10-16).
- <891> Thermal Analysis. (2022). US Pharmacopeia (USP).
- Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. (2019-08-02).
- Propyl Gall
- RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. (2013-05-30). Journal of Applied Pharmaceutical Science.
- Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. (2019-10-24).
- Usp-Nf 891 Thermal Analysis. Scribd.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- RP-HPLC method development and validation of gallic acid in Polyherbal tablet formul
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2018).
- <891> Thermal Analysis. USP-NF.
- Comparison of Different Extraction Methods to Determine Phenolic Compounds in Virgin Olive Oil. (2013-08-06).
- Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method. (2016). PubMed.
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A Senior Application Scientist's Guide to LC-MS Analysis for the Identification of Propyl Gallate Metabolites
Introduction
Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic antioxidant integral to the food, cosmetic, and pharmaceutical industries for its efficacy in inhibiting lipid peroxidation.[1][2] While its role as a preservative is well-established, a deeper understanding of its biological fate is crucial for comprehensive safety assessment and exploring its broader pharmacological activities. Upon ingestion, propyl gallate is extensively and rapidly metabolized, positioning it as a pro-drug where the biological effects are largely attributable to its metabolites.[1] The primary metabolite, gallic acid, is formed through hydrolysis, but a complex array of Phase I and Phase II biotransformations follows.[3]
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the definitive analytical technique for unraveling this metabolic complexity. Its unparalleled sensitivity and specificity allow for the separation, detection, and structural elucidation of diverse metabolites, often present at trace levels in complex biological matrices. This guide provides a comparative framework for developing and implementing robust LC-MS methodologies for the analysis of propyl gallate metabolites, drawing upon established protocols and explaining the causality behind critical experimental choices.
The Metabolic Fate of Propyl Gallate
Understanding the expected metabolic transformations is the first step in developing a sound analytical method. The metabolism of propyl gallate proceeds through two main phases:
-
Phase I Reactions: These are initial modifications, primarily hydrolysis of the ester bond to yield gallic acid and propanol. Further reactions can include hydroxylation and decarboxylation.[3]
-
Phase II Reactions: These are conjugation reactions where the parent compound or its Phase I metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. For propyl gallate and its derivatives, this primarily involves glucuronidation, sulfation, and methylation.[3]
A recent study successfully identified 37 metabolites of propyl gallate in rat plasma and urine, the majority being Phase II conjugates of propyl gallate, gallic acid, and other downstream products like pyrogallol.[3]
Caption: Metabolic pathway of Propyl Gallate.
Comparative LC-MS Methodologies
A successful LC-MS workflow hinges on the synergy between sample preparation, chromatographic separation, and mass spectrometric detection. Each step must be optimized for the specific physicochemical properties of the target analytes.
Part 1: Sample Preparation for Biological Matrices
The goal of sample preparation is to extract the metabolites of interest from a complex biological matrix (e.g., plasma, urine) while removing interferences like proteins and salts that can compromise the analysis.[4]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. | Simple, fast, low cost.[5] | Non-selective, may result in ion suppression from remaining phospholipids. | High-throughput screening, initial discovery studies. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Cleaner extracts than PPT, removes salts effectively.[4] | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate. | Targeted quantification where high cleanliness is required. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and selectively eluted. | Highly selective, provides the cleanest extracts, can concentrate analytes. | More expensive, requires method development. | Low-level quantification, removal of specific interferences. |
For general-purpose metabolite profiling of propyl gallate, protein precipitation is often the most efficient starting point.
Protocol: Protein Precipitation of Plasma Samples
-
Aliquot: Transfer 100 µL of plasma into a clean microcentrifuge tube. To this, add a suitable internal standard (e.g., a stable isotope-labeled propyl gallate or a structurally similar compound like ethyl gallate[5][6]).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility with the LC system and good peak shape for early-eluting polar metabolites.
Part 2: Chromatographic Separation
The significant polarity range, from the relatively hydrophobic parent compound propyl gallate to its highly polar glucuronide and sulfate conjugates, presents a chromatographic challenge. The choice of column chemistry is therefore critical.
| Column Chemistry | Separation Principle | Pros for Gallate Analysis | Cons for Gallate Analysis |
| Standard C18 | Hydrophobic interactions. | Excellent retention for propyl gallate. Widely available and robust.[5] | Poor retention for highly polar metabolites like gallic acid and its conjugates, which may elute in the solvent front. |
| Biphenyl | Hydrophobic interactions plus π-π interactions. | Enhanced retention for aromatic compounds like the gallate core. Provides alternative selectivity to C18.[7] | May still have limited retention for the most polar conjugates. |
| AQ-type C18 (Aqueous C18) | C18 phase with polar end-capping. | Designed to prevent phase collapse in highly aqueous mobile phases, improving retention and peak shape for polar analytes. | May offer slightly less retention for the parent compound than a standard C18. |
Mobile Phase Considerations:
-
Solvents: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
-
Additives: The addition of an acid, typically 0.1% formic acid or acetic acid, is essential. It protonates residual silanols on the column packing to improve peak shape and promotes the formation of [M-H]⁻ ions in negative mode ESI, which is ideal for phenolic compounds.[5][6]
Comparative Chromatographic Conditions
| Parameter | Method A (Targeted QqQ) | Method B (HRMS Profiling) |
| Column | Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)[5] | Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate w/ 0.1% Formic Acid | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol:Acetonitrile (25:10) | Methanol |
| Gradient | Isocratic (65% A) | 5% B to 95% B over 18 min |
| Flow Rate | 0.25 mL/min | 0.25 mL/min |
| Rationale | Fast, isocratic method suitable for quantifying a few known analytes (e.g., ethyl gallate and gallic acid). | A gradient over a longer column provides the resolving power needed to separate a wide range of metabolites in a complex discovery experiment. |
Part 3: Mass Spectrometry Detection and Identification
The choice of mass analyzer dictates the type of information obtained.
-
Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific and sensitive.[6]
-
High-Resolution MS (HRMS - TOF, Orbitrap): These instruments provide highly accurate mass measurements (<5 ppm). This accuracy is critical for metabolite identification, as it allows for the determination of the elemental composition of both the parent ion and its fragments, significantly increasing confidence in structural assignments.[3][7]
Ionization Mode: Electrospray Ionization (ESI) in negative mode is the preferred choice for propyl gallate and its metabolites. The phenolic hydroxyl groups are readily deprotonated, leading to the formation of abundant and stable [M-H]⁻ ions.[5]
Expected Metabolites and m/z Values
| Compound | Formula | Monoisotopic Mass | Expected [M-H]⁻ Ion (m/z) | Key MS/MS Fragments (Negative Mode) |
| Propyl Gallate | C₁₀H₁₂O₅ | 212.0685 | 211.0610 | 169 (loss of C₃H₄), 125 (decarboxylation of gallate) |
| Gallic Acid | C₇H₆O₅ | 170.0215 | 169.0142 | 125 (loss of CO₂) |
| Pyrogallol | C₆H₆O₃ | 126.0317 | 125.0244 | 107 (loss of H₂O) |
| 4-O-Methyl Gallic Acid | C₈H₈O₅ | 184.0372 | 183.0298 | 168 (loss of CH₃), 124 (loss of CH₃ + CO₂) |
| Gallic Acid Glucuronide | C₁₃H₁₄O₁₁ | 346.0536 | 345.0463 | 169 (aglycone), 113 (glucuronide fragment) |
| Gallic Acid Sulfate | C₇H₆O₈S | 250.9783 | 249.9710 | 169 (aglycone), 80 (SO₃) |
Integrated Experimental and Data Analysis Workflow
The entire process, from sample to result, follows a logical sequence that ensures data integrity and confident metabolite identification.
Sources
- 1. Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Inter-laboratory validation of "Isopropyl 3,4,5-trihydroxybenzoate" quantification methods
An Inter-Laboratory Guide to the Quantification of Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate)
This guide provides a comprehensive comparison of analytical methods for the quantification of Isopropyl 3,4,5-trihydroxybenzoate, an antioxidant commonly used in the pharmaceutical and food industries.[1][2][3][4] The focus is on establishing robust, validated analytical procedures suitable for inter-laboratory studies, adhering to international standards.
Introduction: The Analytical Challenge of Isopropyl Gallate
Isopropyl 3,4,5-trihydroxybenzoate, or isopropyl gallate, is an ester of gallic acid and isopropanol.[5] Its antioxidant properties, stemming from its phenolic structure, make it a valuable preservative in products susceptible to oxidation, such as oils, fats, and pharmaceuticals.[1][2][3] Accurate quantification is crucial for ensuring product quality, stability, and compliance with regulatory limits.
The choice of an analytical method depends on several factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the intended purpose of the analysis (e.g., routine quality control versus research). This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
The principles of method validation outlined herein are based on the guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, ensuring the developed methods are fit for purpose and can be successfully transferred between laboratories.[6][7][8][9][10][11]
Physicochemical Properties of Isopropyl 3,4,5-trihydroxybenzoate
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [12] |
| Molecular Weight | 212.20 g/mol | [5][13] |
| Melting Point | 145-148 °C | [13] |
| Solubility | Soluble in ethanol and acetone; very low solubility in water. | |
| UV Absorbance | Exhibits UV absorbance due to its aromatic ring structure. |
Comparative Analysis of Quantification Methods
This section details the principles, advantages, and limitations of each method, along with expected performance characteristics based on literature for the closely related propyl gallate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like isopropyl gallate. A reversed-phase HPLC method with UV detection is the most common approach.[14][15]
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Isopropyl gallate is then detected by a UV detector as it elutes from the column.
Advantages:
-
High specificity and selectivity.[16]
-
Good sensitivity and accuracy.[16]
-
Applicable to a wide range of sample matrices.
Limitations:
-
Requires more expensive instrumentation and solvents compared to spectrophotometry.
-
Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like isopropyl gallate, derivatization may be necessary to improve its volatility and thermal stability.
Principle: The sample is vaporized and injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Advantages:
-
Excellent sensitivity and selectivity.
-
Provides structural information for definitive identification.
-
High-throughput capabilities.
Limitations:
-
Derivatization can add complexity and potential for error.
-
Not suitable for non-volatile or thermally unstable compounds.
-
Instrumentation is generally more complex and expensive than HPLC.
UV-Visible Spectrophotometry
This technique is a simpler and more accessible method for the quantification of compounds that absorb light in the UV-visible range.
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A solution of isopropyl gallate is prepared, and its absorbance is measured at a specific wavelength.
Advantages:
-
Rapid and inexpensive.
-
Simple instrumentation and operation.
Limitations:
-
Lower specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Generally less sensitive than HPLC and GC-MS.
Summary of Expected Method Performance
The following table provides a comparative summary of the expected performance characteristics for the quantification of isopropyl gallate using the three discussed methods. The values are indicative and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Medium |
| Limit of Detection (LOD) | ~0.0006% w/w (propyl gallate)[14] | Sub-ppm levels | ppm levels |
| Limit of Quantitation (LOQ) | ~0.002% w/w (propyl gallate)[14] | ppm levels | High ppm levels |
| Linearity (R²) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | <2% | <5% | <10% |
| Throughput | Medium | High | High |
| Cost | Medium | High | Low |
Experimental Protocols
The following are detailed, step-by-step methodologies for each quantification method. These should be considered as starting points and may require optimization for specific sample matrices.
HPLC-UV Method
This protocol is adapted from established methods for propyl gallate.[14][15]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Isopropyl gallate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Water:Acetonitrile:Phosphoric acid (68:32:0.1, v/v/v).[14] Filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the isopropyl gallate reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm[14]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of isopropyl gallate in the sample from the calibration curve.
GC-MS Method (with Silylation)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for derivatized phenols (e.g., 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Isopropyl gallate reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of isopropyl gallate in pyridine.
-
Derivatization:
-
To an aliquot of the standard or sample solution in pyridine, add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the derivatized standards and samples.
-
Quantification: Use an internal standard for improved accuracy. Construct a calibration curve and determine the concentration in the sample.
UV-Visible Spectrophotometry Method
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol (spectroscopic grade)
-
Isopropyl gallate reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of isopropyl gallate in ethanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in ethanol.
-
Wavelength Selection: Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (ethanol), standards, and sample at the determined λmax.
-
Quantification: Create a calibration curve and calculate the concentration of isopropyl gallate in the sample.
Inter-laboratory Validation Framework
An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method.[6] The following framework, based on ICH and AOAC guidelines, should be followed.[7][8][10][11][17]
Key Validation Parameters:
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample).
-
Precision: The degree of agreement among individual test results. Evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: Precision between different laboratories (collaborative study).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Single-Laboratory Validation
Before a method is ready for an inter-laboratory study, it must undergo a thorough single-laboratory validation to establish its performance characteristics.[7]
Collaborative Study Design
A collaborative study involves multiple laboratories analyzing identical samples to assess the reproducibility of the method.[6]
-
Number of Laboratories: A minimum of 8-10 participating laboratories is recommended.[6]
-
Samples: Homogeneous and stable samples covering the expected concentration range should be distributed to each laboratory.
-
Protocol: A detailed and unambiguous protocol must be provided to all participants.
-
Data Analysis: Statistical analysis of the results is performed to determine the method's reproducibility (e.g., calculating the reproducibility standard deviation, RSD_R).
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for Isopropyl Gallate Quantification by HPLC.
Inter-laboratory Validation Logic
Sources
- 1. What is Propyl Gallate used for? [synapse.patsnap.com]
- 2. Propyl gallate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sanjiang-biotech.com [sanjiang-biotech.com]
- 5. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. raps.org [raps.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4,5-三羟基苯甲酸丙酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
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- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isopropyl 3,4,5-trihydroxybenzoate (Propyl Gallate)
As a Senior Application Scientist, I've witnessed firsthand the critical importance of meticulous laboratory practices, not only in achieving reliable experimental outcomes but also in ensuring the safety of personnel and the preservation of our environment. The disposal of chemical waste is a responsibility that extends beyond the bench, requiring a thorough understanding of the materials we handle. This guide provides an in-depth, procedural framework for the proper disposal of Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Propyl Gallate, a compound frequently used in pharmaceutical development and other research applications. Our focus is on providing not just a set of instructions, but a self-validating system of protocols grounded in scientific principles and regulatory compliance.
The Foundational Principles of Chemical Waste Management
The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for laboratory safety and hazardous waste management.[1][2][3] Adherence to these regulations is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice. Every laboratory is mandated to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[4][5] Isopropyl 3,4,5-trihydroxybenzoate, due to its potential health and environmental hazards, falls squarely under these regulatory frameworks.
Characterization of Isopropyl 3,4,5-trihydroxybenzoate Waste
Before initiating any disposal protocol, a thorough understanding of the hazards associated with Isopropyl 3,4,5-trihydroxybenzoate is essential. This compound is a fine, white to creamy-white crystalline powder.[6] The primary hazards, as identified in Safety Data Sheets (SDS), include:
-
Skin irritation and potential for allergic skin reaction.
-
Very toxic to aquatic life with long-lasting effects. [8][10]
The significant environmental toxicity is a critical factor driving the stringent disposal requirements. Release into the environment can lead to long-term adverse effects in aquatic ecosystems.[10] Therefore, under no circumstances should Isopropyl 3,4,5-trihydroxybenzoate or its residues be disposed of down the drain or in regular trash. [7][11]
Quantitative Hazard and Physical Data
For a clearer understanding of its properties, the following table summarizes key quantitative data for Isopropyl 3,4,5-trihydroxybenzoate:
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂O₅ | [6] |
| CAS Number | 121-79-9 | [6][8] |
| Melting Point | 146 - 150 °C (294.8 - 302 °F) | [6][9] |
| Oral LD50 (Rat) | 620 mg/kg | |
| Aquatic Toxicity (EC50) | 636 mg/l (microorganisms, 3h) | |
| Biodegradability | Not readily biodegradable | |
| n-octanol/water (log KOW) | 1.8 |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of Isopropyl 3,4,5-trihydroxybenzoate waste. This process should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs) and Chemical Hygiene Plan.[5]
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness).[7]
-
Body Protection: A standard lab coat.[11]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[1]
-
Solid Waste:
-
Collect unused or expired Isopropyl 3,4,5-trihydroxybenzoate powder, as well as grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated hazardous waste container.[11]
-
This container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, tight-fitting lid.[1][13]
-
For items with trace contamination, such as gloves or wipes used for cleaning minor spills, double-bag them in clear plastic bags for visual inspection and place them in the solid hazardous waste stream.[11]
-
-
Liquid Waste:
-
Solutions containing Isopropyl 3,4,5-trihydroxybenzoate should be collected in a dedicated liquid hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to hazardous reactions.[13]
-
-
Empty Containers:
-
A container that held Isopropyl 3,4,5-trihydroxybenzoate is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[11]
-
Crucially, the rinsate from this cleaning process must be collected as hazardous liquid waste. [11]
-
Once triple-rinsed, the original label on the container should be defaced, and it can then typically be disposed of in the regular trash or recycled, in accordance with your local regulations.[11]
-
Step 3: Labeling of Waste Containers
Accurate and thorough labeling is a strict regulatory requirement.[1] Your hazardous waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Isopropyl 3,4,5-trihydroxybenzoate" or "Propyl Gallate."
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").[14]
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Hazardous Waste
Waste containers must be stored in a safe and secure location pending pickup by your institution's EHS department or a licensed waste disposal contractor.
-
Store waste in a designated, well-ventilated area, away from heat or ignition sources.[1]
-
Ensure containers are kept closed at all times, except when adding waste.[13]
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste.[11] Do not allow hazardous waste to accumulate in the laboratory beyond the time limits specified by regulations.[15] Ensure all containers are properly sealed and labeled before the scheduled pickup.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of Isopropyl 3,4,5-trihydroxybenzoate waste streams in a laboratory setting.
Caption: Decision workflow for segregating and disposing of Isopropyl 3,4,5-trihydroxybenzoate waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[16]
-
Don PPE: Wear the appropriate PPE as described above.[12][16]
-
Containment: For a solid spill, use a clean shovel or scoop to carefully place the material into a dry, labeled container for disposal. Avoid creating dust.[7][16]
-
Cleaning: Clean the spill area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous solid waste.[12]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following your established emergency procedures.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most accurate and comprehensive information.
References
-
Loba Chemie. (n.d.). PROPYL GALLATE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Propyl gallate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl Gallate. PubChem Compound Database. Retrieved from [Link]
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Ohio.gov. (2014). Material Safety Data Sheet PTLAI161. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Isopropyl 3,4,5-trihydroxybenzoate - Publications - Abstract Sifter. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: propyl 3,4,5-trihydroxybenzoate. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Environmental Working Group. (2025). What is propyl gallate?. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Secure Waste. (2025). How To Safely Dispose Of Isopropyl Alcohol - Free Guide. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
